molecular formula C24H47NO3 B1164722 N-Hexanoyl-D-threo-sphingosine

N-Hexanoyl-D-threo-sphingosine

Cat. No.: B1164722
M. Wt: 398
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexanoyl-D-threo-sphingosine is a synthetic, short-chain ceramide analog that serves as a critical research tool in cell biology, particularly for studying the distinct roles of sphingolipids in signaling and development. This compound features a hexanoyl (C6) acyl chain, which enhances its solubility and facilitates its incorporation into cellular membranes compared to long-chain endogenous ceramides . Its defined D-threo stereochemistry is a key determinant of its biological activity, as it is not metabolized to glucosylceramide (GlcCer) but remains active in specific ceramide-mediated signaling pathways . In research applications, N-Hexanoyl-D-threo-sphingosine has been instrumental in elucidating the distinct functions of ceramide and GlcCer at different stages of neuronal development. Studies on hippocampal neurons show that while the D-erythro stereoisomer (which is metabolized to GlcCer) supports axonal growth, the D-threo form does not, highlighting a specific role for GlcCer in sustaining axon elongation . Conversely, short-chain ceramide analogs like N-Hexanoyl-D-threo-sphingosine can stimulate the formation of minor processes from lamellipodia during early neuronal development, a process that does not require GlcCer synthesis . Furthermore, research indicates that at high concentrations, ceramide can induce apoptosis, demonstrating its role in diametrically opposed cellular pathways based on its intracellular concentration . This makes it a valuable compound for investigating cell fate decisions. This product is intended for research purposes only, including analytical method development, validation, and quality control during the synthesis and formulation stages of drug development . It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H47NO3

Molecular Weight

398

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C6:0-D-threo-Ceramide

Origin of Product

United States

Foundational & Exploratory

Introduction: Navigating the Sphingolipid Rheostat with a Unique Molecular Tool

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Hexanoyl-D-threo-sphingosine

Within the intricate landscape of cellular signaling, sphingolipids have emerged from their structural roles to become central players in regulating cell fate. At the heart of this network lies ceramide, a bioactive lipid that orchestrates critical cellular processes including apoptosis, cell cycle arrest, and senescence[1][2][3]. The intracellular concentration of ceramide versus its metabolic product, sphingosine-1-phosphate (S1P), forms a delicate balance known as the "sphingolipid rheostat," which dictates whether a cell survives or undergoes programmed death[3][4].

However, the inherent insolubility of natural long-chain ceramides presents a significant experimental hurdle, limiting their utility in cell-based assays[5]. To circumvent this, researchers have synthesized short-chain, cell-permeable ceramide analogs. Among these, N-Hexanoyl-D-sphingosine (C6-ceramide) is a widely studied tool. This guide focuses on a specific, less common stereoisomer: N-Hexanoyl-D-threo-sphingosine .

While most naturally occurring sphingolipids possess the D-erythro configuration, the synthetic D-threo isomer offers a unique molecular probe to investigate the stereo-specificity of ceramide-protein interactions and downstream signaling events[6][7]. Understanding its distinct properties is crucial for designing rigorous experiments and accurately interpreting results in drug discovery and cell biology research. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, biological activities, and experimental applications of N-Hexanoyl-D-threo-sphingosine for the research scientist.

Section 1: Molecular Structure and Physicochemical Profile

A precise understanding of the molecule's structure and properties is the foundation of its effective application. N-Hexanoyl-D-threo-sphingosine is a synthetic ceramide analog characterized by a sphingoid base linked to a short, six-carbon fatty acid (hexanoic acid) via an amide bond.

Stereochemical Distinction: The "threo" Configuration

The critical feature of this molecule is its D-threo stereochemistry at the C2 (amine) and C3 (hydroxyl) positions of the sphingosine backbone. This differs from the naturally occurring D-erythro (2S, 3R) configuration found in most mammalian sphingolipids[6]. The D-threo isomer possesses a (2S, 3S) configuration. This seemingly subtle change in the spatial arrangement of the amino and hydroxyl groups can profoundly impact how the molecule interacts with enzymes and effector proteins, potentially leading to different biological outcomes compared to its D-erythro counterpart[7][8].

Physicochemical Data

For the researcher, the practical handling and application of a compound are dictated by its physical and chemical properties. The hexanoyl (C6) acyl chain imparts sufficient hydrophilicity to allow for spontaneous transfer into cellular membranes, a key advantage over insoluble, long-chain ceramides[5][9].

PropertyValueSource
Molecular Formula C₂₄H₄₇NO₃[10][11]
Molecular Weight 397.64 g/mol [10]
CAS Number 189894-79-9[10]
Alternate CAS 189894-80-2 (L-threo)[11]
Physical State Solid / Waxy Solid[11]
Storage Temperature -20°C
Solubility Soluble in Ethanol, DMSO[8]

Section 2: Biological Activity and Signaling Pathways

Ceramides are pivotal second messengers in the induction of apoptosis[1][3]. Exogenously supplied short-chain ceramides like N-Hexanoyl-D-threo-sphingosine mimic the accumulation of endogenous ceramides, providing a powerful tool to trigger and study cell death pathways.

The Central Role of Ceramides in Apoptosis

Ceramide accumulation, whether through de novo synthesis, the breakdown of sphingomyelin, or the salvage pathway, is a well-established trigger for apoptosis[12]. It can influence mitochondrial integrity, leading to the release of cytochrome c and the activation of the caspase cascade[13]. While much of the literature focuses on the canonical D-erythro isomer (often referred to simply as C6-ceramide), which is known to induce apoptosis in various cell lines, the D-threo isomer is also biologically active. Studies on related threo isomers have shown differential effects on key enzymes like protein kinase C (PKC), indicating that stereochemistry is a critical determinant of function[8].

It's crucial to note that while short-chain ceramides are valuable tools, they can also be metabolized by the cell. For instance, N-hexanoylsphingosine can be metabolized to generate long-chain ceramides via the sphingosine salvage pathway[13]. This metabolic conversion must be considered when interpreting experimental outcomes.

Core Sphingolipid Metabolic Pathways

To understand the context in which N-Hexanoyl-D-threo-sphingosine acts, it is essential to visualize the core sphingolipid metabolic pathways. This compound enters the cellular environment and can be acted upon by various enzymes, influencing the ceramide pool and the downstream signaling cascade.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_sphingomyelin Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (DHS) Ketosphinganine->Sphinganine DHCer Dihydroceramides Sphinganine->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 SM Sphingomyelin SM->Cer SMase Complex Complex Sphingolipids Sph Sphingosine Complex->Sph CerS Sph->Cer CerS S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 Cer->Sph CDase Apoptosis Apoptosis / Cell Cycle Arrest Cer->Apoptosis ExoCer N-Hexanoyl-D-threo-sphingosine (Exogenous) ExoCer->Cer Mimics Endogenous Pool S1P->Sph SPPase S1P->Apoptosis Inhibits

Caption: Core pathways of sphingolipid metabolism and the intervention point of exogenous ceramide analogs.

Section 3: Experimental Protocols and Methodologies

The transition from theory to practice requires robust, validated protocols. The following methodologies provide a framework for utilizing N-Hexanoyl-D-threo-sphingosine in a cell culture setting.

Preparation of Stock Solutions

Causality: The choice of solvent is critical for ensuring the compound is fully solubilized and for minimizing solvent-induced artifacts in experiments. Ethanol and DMSO are common choices due to the compound's solubility profile[8]. A high-concentration stock solution allows for minimal volumes to be added to cell culture media, reducing the final solvent concentration to non-toxic levels (typically <0.1%).

Protocol:

  • Reagent Handling: Warm the vial of N-Hexanoyl-D-threo-sphingosine to room temperature before opening to prevent condensation.

  • Solvent Selection: Use sterile, anhydrous ethanol or DMSO.

  • Stock Concentration: Prepare a high-concentration stock, for example, 10 mM.

    • Calculation: For a 10 mM stock from 1 mg of compound (MW = 397.64 g/mol ): Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 397.64 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 251.5 µL.

    • Add 251.5 µL of solvent to 1 mg of the compound.

  • Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. Stock solutions are typically stable for several months under these conditions.

Cell Treatment and Experimental Design

Trustworthiness: A self-validating experimental design must include appropriate controls to isolate the effect of the compound from other variables. A vehicle control is non-negotiable.

Protocol:

  • Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 12-24 hours.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM). Vortex gently after each dilution.

  • Vehicle Control: Prepare a "vehicle control" medium containing the same final concentration of solvent (e.g., ethanol or DMSO) as the highest concentration of the compound used. This is critical to ensure that any observed effects are due to the compound and not the solvent.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of N-Hexanoyl-D-threo-sphingosine or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Following incubation, harvest the cells and proceed with the desired downstream analysis (e.g., apoptosis assay, western blotting, gene expression analysis).

Workflow for Assessing Apoptotic Induction

The following diagram illustrates a typical workflow for evaluating the pro-apoptotic activity of N-Hexanoyl-D-threo-sphingosine.

Experimental_Workflow start Prepare Stock Solution (10 mM in DMSO) seed Seed Cells in Multi-Well Plate (e.g., 24-well) start->seed treat Treat Cells with Compound (e.g., 0, 5, 10, 25 µM) + Vehicle Control seed->treat incubate Incubate for 24 hours (37°C, 5% CO₂) treat->incubate harvest Harvest Cells (Adherent + Supernatant) incubate->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptosis (Early vs. Late) analyze->end

Caption: A standard workflow for quantifying apoptosis using Annexin V/PI staining after cell treatment.

References

  • Axios Research. N-Hexanoyl-D-threo-Sphingosine. [Link]

  • Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. The FASEB Journal. [Link]

  • Merrill, A.H., Jr. (1991). Use of N-([1-14C]hexanoyl)-D-erythro-sphingolipids to assay sphingolipid metabolism. Methods in Enzymology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5702613, N-Hexanoylsphingosine. [Link]

  • Russo, S. B., et al. (2009). Long-chain ceramide produced in response to N-hexanoylsphingosine does not induce apoptosis in CHP-100 cells. Journal of Lipid Research. [Link]

  • Said, T., et al. (2014). A review of ceramide analogs as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Stover, T., & Kester, M. (2003). Liposomal delivery of ceramide. Methods in Enzymology. [Link]

  • Young, J. K., et al. (2013). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases. Frontiers in Endocrinology. [Link]

  • Zeidan, Y. H., & Hannun, Y. A. (2007). The role of ceramide in health and disease. Journal of Lipid Research. [Link]

  • Zhang, X., et al. (2000). A synthesis of d-erythro- and l-threo-sphingosine and sphinganine diastereomers via the biomimetic precursor 3-ketosphinganine. The Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide on the Biological Activity of N-Hexanoyl-D-threo-sphingosine in Cell Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Enigma of N-Hexanoyl-D-threo-sphingosine

N-Hexanoyl-D-threo-sphingosine, commonly referred to as C6-D-threo-ceramide, is a synthetic, cell-permeable analog of the endogenous sphingolipid, ceramide.[1][2] Its short N-acyl chain (C6) facilitates its passage across cellular membranes, making it an invaluable tool for investigating the intricate roles of ceramides in cellular signaling.[3] Unlike its more extensively studied D-erythro counterpart, the D-threo stereoisomer presents unique biological activities that offer a deeper understanding of the structural specificity of ceramide-mediated pathways. This guide provides a comprehensive overview of the biological activities of C6-D-threo-ceramide, with a focus on its mechanisms of action in apoptosis, autophagy, and cell cycle arrest, and provides detailed protocols for its application in cell signaling research.

The stereochemistry of the sphingoid backbone is a critical determinant of its biological function. While the naturally occurring ceramides possess a D-erythro configuration, studies have revealed that the threo isomers, including C6-D-threo-ceramide, can exhibit potent, and sometimes distinct, biological effects.[4] This has led to the hypothesis that certain cellular targets may have a broader stereospecificity or that threo-isomers may engage unique effectors. Understanding the nuances of D-threo-ceramide activity is, therefore, crucial for a complete picture of sphingolipid signaling.

Core Biological Activities of N-Hexanoyl-D-threo-sphingosine

Induction of Apoptosis: A Potent Trigger of Programmed Cell Death

N-Hexanoyl-D-threo-sphingosine is a potent inducer of apoptosis in a variety of cell types.[2][3][5] Its pro-apoptotic effects are often more pronounced than those of its D-erythro counterpart, highlighting the significance of its stereochemistry in activating cell death pathways.[4] The induction of apoptosis by C6-D-threo-ceramide is a multifaceted process involving the activation of key executioner enzymes and the modulation of critical signaling cascades.

One of the primary mechanisms by which C6-D-threo-ceramide induces apoptosis is through the activation of the caspase cascade. Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. Treatment of cells with C6-D-threo-ceramide leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases, including caspase-3.[6] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[6]

Modulation of Autophagy: A Double-Edged Sword

Autophagy is a cellular self-digestion process that plays a dual role in cell survival and cell death. N-Hexanoyl-D-threo-sphingosine has been shown to modulate autophagy in a context-dependent manner.[7][8] In some cellular systems, it can induce autophagy as a pro-survival mechanism, while in others, it can trigger autophagic cell death.[9][10]

The induction of autophagy by C6-D-threo-ceramide is often linked to its ability to inhibit the Akt/mTOR signaling pathway. The mTOR (mammalian target of rapamycin) kinase is a central negative regulator of autophagy. By activating protein phosphatases that dephosphorylate and inactivate Akt, C6-D-threo-ceramide can relieve the inhibitory effect of mTOR on the autophagy machinery, leading to the formation of autophagosomes.[9] The conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction and can be monitored to assess the effects of C6-D-threo-ceramide.[7]

Induction of Cell Cycle Arrest: Halting Cellular Proliferation

In addition to inducing cell death, N-Hexanoyl-D-threo-sphingosine can also inhibit cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[11] This cytostatic effect is crucial for its anti-cancer properties and is mediated by its influence on key regulators of the cell cycle.

The mechanism underlying C6-D-threo-ceramide-induced cell cycle arrest involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. Specifically, C6-D-threo-ceramide has been shown to decrease the expression of CDK2 and inhibit the phosphorylation of the retinoblastoma (Rb) protein.[11] The hypophosphorylated form of Rb binds to and sequesters the E2F transcription factor, thereby preventing the expression of genes required for entry into the S phase of the cell cycle.

Key Signaling Pathways Modulated by N-Hexanoyl-D-threo-sphingosine

Activation of Protein Phosphatases: The "Off" Switch

A pivotal mechanism through which N-Hexanoyl-D-threo-sphingosine exerts its effects is by activating serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[12][13][14] These enzymes act as crucial negative regulators of many signaling pathways by dephosphorylating and inactivating key signaling proteins.

The activation of PP2A by ceramides can lead to the dephosphorylation and inactivation of pro-survival kinases such as Akt, thereby promoting apoptosis and inhibiting cell growth.[12] Interestingly, studies have shown that the activation of these phosphatases can be stereospecific, with some reports suggesting that D-erythro isomers are more effective activators.[13][14] However, the potent biological effects of D-threo-ceramide suggest that it may also engage these or other phosphatases, or act through distinct mechanisms.

PP2A_Activation C6_D_threo_Cer N-Hexanoyl-D-threo-sphingosine PP2A PP2A C6_D_threo_Cer->PP2A Activates Akt Akt (Pro-survival) PP2A->Akt Dephosphorylates (Inactivates) Apoptosis Apoptosis PP2A->Apoptosis Cell_Growth Cell Growth Inhibition PP2A->Cell_Growth Akt->Apoptosis Inhibits Akt->Cell_Growth Promotes

Caption: C6-D-threo-sphingosine activates PP2A, leading to Akt inactivation.

The Stress-Activated Protein Kinase (JNK) Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that is activated in response to various cellular stresses and can mediate both pro-apoptotic and pro-inflammatory responses. N-Hexanoyl-D-threo-sphingosine is a known activator of the JNK pathway.

Upon activation by C6-D-threo-ceramide, the upstream kinases of the JNK cascade are phosphorylated, leading to the phosphorylation and activation of JNK itself. Activated JNK then translocates to the nucleus, where it phosphorylates and activates transcription factors such as c-Jun. This, in turn, leads to the expression of pro-apoptotic genes, including members of the Bcl-2 family, thereby contributing to the induction of apoptosis.

JNK_Pathway C6_D_threo_Cer N-Hexanoyl-D-threo-sphingosine Upstream_Kinases Upstream Kinases (ASK1, MKK4/7) C6_D_threo_Cer->Upstream_Kinases Activates JNK JNK Upstream_Kinases->JNK Phosphorylates c_Jun c-Jun JNK->c_Jun Phosphorylates Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression c_Jun->Pro_Apoptotic_Genes Induces

Caption: C6-D-threo-sphingosine activates the JNK pathway to promote apoptosis.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for studying the biological effects of N-Hexanoyl-D-threo-sphingosine in cell culture.

Preparation and Administration of C6-D-threo-ceramide

Rationale: C6-D-threo-ceramide is a lipophilic molecule with limited solubility in aqueous solutions. Proper preparation is crucial for its effective delivery to cells in culture. The use of a solvent like DMSO or ethanol is necessary to create a stock solution, which is then diluted in culture medium to the final working concentration.

Protocol:

  • Prepare a stock solution of N-Hexanoyl-D-threo-sphingosine (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO) or ethanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium.

  • Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Include a vehicle control (medium with the same concentration of solvent) in all experiments.

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18] Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of C6-D-threo-ceramide and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[18]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Incubate the plate at room temperature in the dark for at least 2 hours.[18]

  • Measure the absorbance at 570 nm using a microplate reader.[18]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Treat cells with C6-D-threo-ceramide and a vehicle control for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.[5]

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Caspase-3 Activity Assay

Rationale: This assay directly measures the activity of the key executioner caspase, caspase-3, in cell lysates.[6][23][24][25][26] The assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Protocol:

  • Treat cells with C6-D-threo-ceramide and a vehicle control.

  • Prepare cell lysates according to the manufacturer's protocol of the chosen assay kit.

  • Determine the protein concentration of the lysates.

  • Incubate a defined amount of cell lysate with the caspase-3 substrate in the provided assay buffer.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[23]

  • Calculate the caspase-3 activity and express it as a fold change relative to the vehicle-treated control.

Quantitative Data Summary

ParameterCell LineC6-D-threo-ceramide ConcentrationEffectReference
IC50 (Cytotoxicity) U93718 µM50% inhibition of cell viability[2]
Apoptosis Induction Rat Spinal Neurons> 5 µMIncreased cell death[1]
Cell Survival Rat Spinal Neurons≤ 2.5 µMPromoted survival[1]
IL-4 Production EL4 T cells10 µMEnhanced PMA-induced IL-4 production[2][27]

Conclusion: A Versatile Tool for Sphingolipid Research

N-Hexanoyl-D-threo-sphingosine is a powerful and versatile tool for elucidating the complex roles of ceramides in cell signaling. Its ability to potently induce apoptosis, modulate autophagy, and arrest the cell cycle makes it particularly relevant for cancer research and the study of other diseases characterized by aberrant cell growth and survival. The distinct biological activities of the D-threo stereoisomer underscore the importance of structural specificity in sphingolipid signaling and provide a unique avenue for dissecting the molecular mechanisms underlying ceramide-mediated cellular responses. By employing the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can effectively utilize N-Hexanoyl-D-threo-sphingosine to advance our knowledge of sphingolipid biology and its implications for human health and disease.

References

  • Schwarz, A., and Futerman, A.H. (1997). Distinct roles for ceramide and glucosylceramide at different stages of neuronal growth. J. Neurosci. 17(9), 2929-2938. [Link]

  • Axios Research. N-Hexanoyl-D-threo-Sphingosine. [Link]

  • Strobel, C., et al. (2021). C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma. Cancers, 13(2), 289. [Link]

  • Di Mola, A., et al. (2022). High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells. International Journal of Molecular Sciences, 23(6), 3097. [Link]

  • ResearchGate. Chemical structure of short-chain N-hexanoyl-D-erythrosphingosine (C6- ceramide). [Link]

  • Di Mola, A., et al. (2022). High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells. International Journal of Molecular Sciences, 23(6), 3097. [Link]

  • Woodcock, J. (2006). Sphingosine and ceramide signalling in apoptosis. IUBMB life, 58(8), 462-466. [Link]

  • Rotstein, N. P., et al. (2016). Synthesis of Sphingosine Is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors. PLoS One, 11(8), e0160869. [Link]

  • Dobrowsky, R. T., et al. (2015). Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo. Diabetes, 64(11), 3799-3809. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Slotte, J. P., et al. (2013). Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture. PLoS One, 8(4), e61290. [Link]

  • Todd, L., et al. (2022). Sphingosine-1-phosphate signaling regulates the ability of Müller glia to become neurogenic, proliferating progenitor-like cells. Frontiers in Cell and Developmental Biology, 10, 966952. [Link]

  • protocols.io. Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Chalfant, C. E., et al. (2002). The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Bielawska, A., et al. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis. The Journal of biological chemistry, 271(9), 12646-12654. [Link]

  • ResearchGate. C6 ceramide treatment results in necrosis, apoptosis, and autophagy in cutaneous T cell lymphoma cell lines but not in HaCaT keratinocytes. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Pharmaffiliates. N-Hexanoyl-L-threo-sphingosine. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Sasset, L., et al. (2023). Ceramide regulation of autophagy: A biophysical approach. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1868(12), 159419. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Dobrowsky, R. T., et al. (1999). Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid. The Journal of biological chemistry, 274(29), 20565-20572. [Link]

  • ResearchGate. Ceramide metabolic pathways and apoptotic responses. [Link]

  • Slotte, J. P., et al. (2013). Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture. PLoS One, 8(4), e61290. [Link]

  • Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. FASEB journal, 22(8), 2629-2638. [Link]

  • Senthebane, D. A., et al. (2019). Sphingolipid/Ceramide Pathways and Autophagy in the Onset and Progression of Melanoma: Novel Therapeutic Targets and Opportunities. Cancers, 11(7), 983. [Link]

  • ResearchGate. How to dissolve the ceramides and add it to cell culture for treatment?. [Link]

  • ResearchGate. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A - Activation is stereospecific and regulated by phosphatidic acid. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Senchenkov, A., et al. (2012). Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy. Cell death and differentiation, 19(1), 172-184. [Link]

  • Rieger, A. M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of visualized experiments : JoVE, (50), 2597. [Link]

  • Dobrowsky, R. T., et al. (2015). Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo. Diabetes, 64(11), 3799-3809. [Link]

Sources

An In-depth Technical Guide on the Stereoisomers D-threo and D-erythro C6-Ceramide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Stereochemistry in Ceramide Signaling

Ceramides are a class of sphingolipids that have emerged from being considered simple structural components of the cell membrane to being recognized as pivotal bioactive signaling molecules. They are centrally involved in a myriad of cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis. The biological activity of a ceramide molecule is exquisitely defined by its biochemical structure, specifically the length of its N-acyl chain and the stereochemical configuration of its sphingoid backbone.

This guide focuses on two diastereomers of the widely studied short-chain C6-ceramide: D-erythro-C6-ceramide and D-threo-C6-ceramide. While chemically similar, their subtle difference in stereochemistry at the C3 carbon of the sphingosine base leads to profoundly different biological outcomes. The naturally occurring and biologically active form is the D-erythro isomer, which is biosynthesized in cells. In contrast, the D-threo isomer is a synthetic, non-natural analog. Understanding the distinct properties and activities of these two isomers is paramount for researchers in cell biology and drug development, as the D-threo isomer often serves as a crucial experimental control to delineate specific ceramide-mediated signaling pathways.

The Core Structural Distinction: D-erythro vs. D-threo

The fundamental difference between D-erythro-C6-ceramide and D-threo-C6-ceramide lies in the spatial arrangement of the hydroxyl (-OH) group at the C3 position and the amino group at the C2 position of the sphingoid base.

  • D-erythro-C6-Ceramide (Natural Isomer): In this configuration, the -OH group at C3 and the amino group at C2 are on opposite sides of the carbon backbone when depicted in a Fischer projection. This trans configuration is the form produced and recognized by cellular enzymes.

  • D-threo-C6-Ceramide (Synthetic Isomer): In the D-threo isomer, the -OH group at C3 and the amino group at C2 are on the same side of the carbon backbone, a cis configuration. This steric arrangement prevents it from being metabolized in the same manner as the natural D-erythro isomer and alters its interaction with downstream protein targets.

This seemingly minor variation in the orientation of a single hydroxyl group has profound implications for the molecule's shape, its ability to integrate into lipid rafts, and its recognition by enzymes and protein receptors, thereby dictating its biological function.

Differential Biological Activities and Signaling Pathways

The stereochemical difference between the D-erythro and D-threo isomers translates into distinct, and often opposing, biological activities. While D-erythro-C6-ceramide is a well-established inducer of apoptosis and cell cycle arrest, the D-threo isomer is generally considered non-apoptotic and can even exhibit protective effects in some contexts.

D-erythro-C6-Ceramide: The Pro-Apoptotic Messenger

The pro-apoptotic signaling of D-erythro-C6-ceramide is multifaceted, involving the modulation of several key pathways:

  • Mitochondrial Pathway Activation: D-erythro-C6-ceramide can induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade (caspase-9 and caspase-3).

  • Protein Phosphatase Activation: It is known to activate protein phosphatases, such as PP1 and PP2A, which can dephosphorylate and inactivate pro-survival proteins like Akt, and activate pro-apoptotic proteins like Bad.

  • Inhibition of Pro-Survival Kinases: D-erythro-C6-ceramide can suppress the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation.

D_erythro_C6_Ceramide_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion D_erythro_C6 D-erythro-C6-Ceramide PI3K_Akt PI3K/Akt Pathway (Pro-Survival) D_erythro_C6->PI3K_Akt Inhibits PP2A PP2A D_erythro_C6->PP2A Activates Cyto_C Cytochrome c D_erythro_C6->Cyto_C Induces Release PP2A->PI3K_Akt Inhibits Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Cyto_C->Caspase_9 Activates

Caption: D-erythro-C6-Ceramide Pro-Apoptotic Signaling Pathway.

D-threo-C6-Ceramide: The Non-Apoptotic Modulator

In stark contrast to its erythro counterpart, D-threo-C6-ceramide does not typically induce apoptosis. Its inability to be properly recognized by the cellular machinery can lead to different outcomes:

  • Inhibition of Ceramide Metabolism: D-threo-C6-ceramide can act as an inhibitor of enzymes involved in ceramide metabolism, such as ceramidases and glucosylceramide synthase. This can lead to an accumulation of endogenous D-erythro-ceramide, indirectly causing cellular effects. This dual role makes it a complex tool; it is not merely an "inactive" control but an active modulator of ceramide pathways.

  • Cytoprotective Effects: In some cellular models, D-threo-C6-ceramide has been observed to have cytoprotective effects, potentially by antagonizing the pro-apoptotic actions of D-erythro-ceramide or by activating pro-survival pathways through mechanisms that are not yet fully elucidated.

  • Induction of Autophagy: Some studies have suggested that while it does not induce apoptosis, D-threo-C6-ceramide may promote autophagy, a cellular recycling process that can either promote survival or lead to a non-apoptotic form of cell death.

The primary utility of D-threo-C6-ceramide in research is to serve as a negative control to demonstrate that the observed effects of exogenously added D-erythro-C6-ceramide are specific and not due to non-specific effects of lipid administration, such as membrane disruption.

Quantitative Comparison of Isomer Activity

ParameterD-erythro-C6-CeramideD-threo-C6-CeramideReference
Primary Biological Role Pro-apoptotic, Anti-proliferativeNon-apoptotic, Experimental Control[1](
Induction of Apoptosis Potent inducerGenerally inactive or weak inducer[2]([Link])
Caspase-3 Activation Strong activationNo significant activation[3]([Link])
Effect on Akt Pathway InhibitoryMinimal to no effect[4]([Link])
Metabolism by Ceramidase SubstrateInhibitor[5]([Link])

Experimental Protocols for Isomer Differentiation

To dissect the differential effects of D-erythro and D-threo C6-ceramide, a series of well-controlled experiments are required. The following protocols provide a framework for such investigations.

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This is a standard flow cytometry-based assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture: Plate cells (e.g., Jurkat, HeLa) at a density of 0.5 x 10^6 cells/mL in 6-well plates and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of D-erythro-C6-ceramide and D-threo-C6-ceramide (e.g., 20 mM in DMSO). Treat cells with a final concentration range of 10-50 µM of each isomer. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate cells for a predetermined time course (e.g., 6, 12, 24 hours).

  • Staining:

    • Harvest cells, including any floating cells, and wash with cold PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Expected Outcome: A significant increase in the Annexin V positive/PI negative (early apoptosis) and Annexin V positive/PI positive (late apoptosis) populations in cells treated with D-erythro-C6-ceramide compared to vehicle and D-threo-C6-ceramide treated cells.

Annexin_V_Workflow A 1. Plate Cells B 2. Treat with Isomers (D-erythro, D-threo, Vehicle) A->B C 3. Incubate (e.g., 24h) B->C D 4. Harvest & Wash Cells C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Analyze by Flow Cytometry E->F G Quantify Apoptotic Populations F->G

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Protocol 2: Analysis of Signaling Pathway Modulation by Western Blot

This protocol allows for the investigation of specific protein targets within signaling cascades.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.

  • Protein Extraction:

    • After treatment, place plates on ice and wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Cleaved Caspase-3

      • PARP

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software.

    • Expected Outcome: In D-erythro-C6-ceramide treated cells, expect a decrease in the ratio of p-Akt/Total Akt and an increase in cleaved caspase-3 and cleaved PARP levels. These changes should be minimal or absent in D-threo-C6-ceramide treated cells.

Conclusion: A Tale of Two Isomers

The case of D-erythro and D-threo C6-ceramide provides a compelling illustration of the principle of stereospecificity in biological systems. For researchers investigating the intricate roles of ceramides in health and disease, a thorough understanding of these differences is not merely academic but essential for the design of rigorous, well-controlled experiments and the accurate interpretation of results. D-erythro-C6-ceramide remains a powerful tool to induce ceramide-dependent signaling, while D-threo-C6-ceramide serves as an indispensable negative control to ensure the specificity of the observed effects. The careful and informed use of both isomers will continue to be critical in unraveling the complex and vital functions of sphingolipid signaling pathways.

References

  • C6 D-erythro-Ceramide Product Manual . Enzo Life Sciences. [Link]

  • N-Hexanoyl-D-threo-sphingosine . Avanti Polar Lipids. [Link]

  • Zhu, Z. et al. (2014). C6 ceramide sensitizes pemetrexed-induced apoptosis and cytotoxicity in osteosarcoma cells . Biochemical and Biophysical Research Communications, 452(2), 263-268. [Link]

  • C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma . (2021). MDPI. [Link]

  • C6 ceramide promotes apoptosis in K562 cells . (2022). ResearchGate. [Link]

  • The short chain cell-permeable ceramide (C6) restores cell apoptosis and perifosine sensitivity in cultured glioblastoma cells . (2013). PubMed. [Link]

  • Kowluru, A. et al. (2012). L-threo-C6-pyridinium-ceramide bromide, a novel cationic ceramide, induces NADPH oxidase activation, mitochondrial dysfunction and loss in cell viability in INS 832/13 β-cells . Cellular Physiology and Biochemistry, 30(4), 1051-1058. [Link]

Sources

Stereochemical Precision in Apoptosis: The Role of N-Hexanoyl-D-threo-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development & Validation

Executive Summary: The Stereochemical Imperative

In the field of sphingolipid signaling, "Ceramide" is often discussed as a monolithic entity. This is a dangerous oversimplification. The biological activity of ceramides is strictly governed by stereochemistry. While the natural bioactive lipid is D-erythro-ceramide , the synthetic analog N-Hexanoyl-D-threo-sphingosine (D-threo-C6-Ceramide) plays a critical, often misunderstood role in experimental design.

N-Hexanoyl-D-threo-sphingosine is predominantly utilized as a negative control to validate the specificity of ceramide-induced apoptosis. Because it lacks the specific 4,5-trans geometric configuration required to bind key effectors (like PP2A and Cathepsin D), it allows researchers to distinguish between bona fide apoptotic signaling and non-specific lipid toxicity (detergent effects).

This guide details the mechanistic divergence of the D-threo isomer, provides a self-validating protocol for its use, and establishes the "Twin-Treatment" standard for publishing robust sphingolipid data.

Mechanistic Distinction: Erythro vs. Threo[1][2][3][4]

To understand the utility of the D-threo isomer, one must first understand why the D-erythro isomer works. The induction of apoptosis by C6-ceramide is not a random event of membrane disruption; it is a coordinated signal transduction pathway.

The Lock-and-Key Interaction

Endogenous ceramide signaling relies on the specific binding of the D-erythro stereoisomer to hydrophobic pockets in target proteins.

  • D-erythro-C6-Ceramide (Active): Fits into the binding site of Protein Phosphatase 2A (PP2A) and Cathepsin D . This binding activates PP2A, which dephosphorylates (inactivates) Akt/PKB and Bcl-2 , triggering the intrinsic apoptotic cascade.

  • D-threo-C6-Ceramide (Inactive/Control): Due to the inversion of the hydroxyl group at the C3 position, the D-threo isomer cannot sterically fit into the PP2A or Cathepsin D activation sites. Consequently, it fails to inhibit Akt or activate Bax.

Critical Insight: If your experimental treatment with D-threo-C6-Ceramide induces cell death at the same concentration as the D-erythro isomer, your mechanism is non-specific . You are likely observing membrane solubilization or necrotic lysis, not programmed cell death.

DOT Diagram: Stereoselective Signaling Pathways

Ceramide_Stereoselectivity cluster_lipids Exogenous Lipid Treatment Erythro D-erythro-C6-Ceramide (Active Isomer) PP2A PP2A Activation (Stereospecific Target) Erythro->PP2A High Affinity Binding NonSpecific Membrane Destabilization (Detergent Effect) Erythro->NonSpecific > 50 µM (Overdose) Threo D-threo-C6-Ceramide (Negative Control) Threo->PP2A No Binding Threo->NonSpecific > 50 µM (Overdose) Akt Akt/PKB (Survival Signal) PP2A->Akt Dephosphorylation Bax Bax Translocation (Mitochondrial Pore) Akt->Bax Inhibition Relief MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Pore Formation Apoptosis Apoptosis (Caspase 3/7) MOMP->Apoptosis Cytochrome c Release Necrosis Necrosis (Non-Specific Death) NonSpecific->Necrosis

Figure 1: The divergent signaling pathways of Ceramide stereoisomers. Note that D-threo acts as a "dead-end" control for specific signaling, only inducing toxicity at supraphysiological concentrations.

Experimental Protocol: The "Twin-Treatment" Validation

To publish robust data on ceramide-induced apoptosis, you must utilize a "Twin-Treatment" workflow. This protocol ensures that observed effects are due to the specific bioactive properties of the ceramide backbone and not artifacts of lipid loading.

Reagents Required[2][4]
  • Active Compound: N-Hexanoyl-D-erythro-sphingosine (C6-Ceramide).[1][2]

  • Control Compound: N-Hexanoyl-D-threo-sphingosine.[1]

  • Vehicle: DMSO (anhydrous) or Ethanol (100%).

  • Detection: Annexin V-FITC / Propidium Iodide (PI).

Step-by-Step Methodology
1. Stock Solution Preparation (Critical Step)

Lipids are prone to precipitation in aqueous media. Proper solubilization is non-negotiable.

  • Dissolve both D-erythro and D-threo isomers in fresh DMSO to a concentration of 10 - 20 mM .

  • Vortex vigorously for 1 minute. If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes until crystal clear.

  • Aliquot into glass vials (avoid polystyrene, which lipids can leach) and store at -20°C under argon gas to prevent oxidation.

2. The "Twin-Treatment" Assay

Run these conditions in parallel 6-well plates.

  • Condition A (Vehicle): Media + DMSO (0.1% v/v).

  • Condition B (Active): Media + D-erythro-C6-Cer (10 µM, 20 µM).

  • Condition C (Specificity Control): Media + D-threo-C6-Cer (10 µM, 20 µM).

Protocol Note: Add the lipid to the media while vortexing the media to ensure rapid dispersion. Do not add the lipid directly to the cell monolayer, as this causes local high concentrations and immediate necrosis.

3. Incubation & Readout
  • Incubate cells for 12–24 hours . (Ceramide signaling is slower than death-receptor ligands; 4 hours is often insufficient).

  • Harvest cells (including floating cells) and stain with Annexin V/PI.

  • Flow Cytometry Analysis:

    • Specific Apoptosis: High Annexin V / Low PI in Condition B; Low Annexin V / Low PI in Condition C.

    • Non-Specific Toxicity: High PI (Necrosis) in both Condition B and C.

DOT Diagram: Experimental Workflow

Workflow cluster_treat Parallel Treatment (24h) Stock Stock Prep (DMSO, 20mM) Erythro D-erythro (Active) Stock->Erythro Threo D-threo (Control) Stock->Threo Vehicle Vehicle (DMSO) Stock->Vehicle Assay Annexin V / PI Flow Cytometry Erythro->Assay Threo->Assay Vehicle->Assay Result_Valid Valid Result: Erythro: Apoptotic Threo: Viable Assay->Result_Valid Specificity Confirmed Result_Invalid Invalid Result: Erythro: Dead Threo: Dead Assay->Result_Invalid Non-Specific Toxicity

Figure 2: The "Twin-Treatment" workflow ensures that observed cell death is mechanistically valid.

Data Presentation & Interpretation

When reporting results, use the D-threo data to normalize or validate the D-erythro effects.

Comparative Activity Table
Biological FeatureN-Hexanoyl-D-erythro-sphingosineN-Hexanoyl-D-threo-sphingosineSignificance
PP2A Activation High Affinity BindingNo BindingDefines apoptotic specificity [1].
Metabolism Converted to C16-Ceramide & GlucosylceramidePoorly metabolized; cannot form GlcCerThreo cannot enter the "Salvage Pathway" efficiently [2].
Apoptosis Induction IC50: ~5–15 µM (Cell line dependent)IC50: >50 µM (Usually inactive)D-threo is safe at physiological relevant doses.
Primary Use Apoptosis InducerStereochemical Negative ControlEssential for publication quality data.
Troubleshooting: When D-threo Induces Death

If your D-threo control is killing cells:

  • Concentration is too high: You have exceeded the critical micelle concentration (CMC) or the lipid tolerance of the cell line. Reduce dose to <20 µM.

  • Serum Starvation: If performing experiments in serum-free media, cells are hypersensitive to lipids. Add 1-2% BSA to buffer the free ceramide.

  • Off-Target Effects: While rare, D-threo can inhibit ceramidase or other enzymes in specific cell types (e.g., neuronal models), leading to accumulation of endogenous ceramide. Verify endogenous lipid levels via Mass Spectrometry if this occurs.

References

  • Selectivity of ceramide-mediated biology.[3][4] Lack of activity of erythro-dihydroceramide. Source:[3][4][5] Journal of Biological Chemistry (1993) URL:[4][Link] Context: Establishes the foundational requirement of the 4,5-trans double bond and stereochemistry for ceramide activity.

  • Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth. Source: Journal of Neuroscience (1998) URL:[Link] Context: Demonstrates that L-threo-ceramide is not metabolized to Glucosylceramide, highlighting metabolic stereospecificity.[5]

  • Biochemical Mechanisms of the Generation of Endogenous Long Chain Ceramide. Source: Journal of Biological Chemistry (2002) URL:[Link] Context: Confirms that D-erythro-C6-Ceramide generates endogenous ceramide via recycling, whereas stereoisomers do not.[3]

  • Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate. Source:[6][7] Biochimica et Biophysica Acta (2014) URL:[Link] Context: Discusses the enzymatic regulation of ceramides and the specificity of ceramidase inhibitors.

Sources

Technical Guide: D-threo-C6-Ceramide as a Stereochemical Probe for PKC Signaling Specificity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the interaction of D-threo-C6-ceramide with Protein Kinase C (PKC), structured for researchers and drug development professionals.

Executive Summary: The Stereochemical Imperative

In sphingolipid signaling research, distinguishing between specific receptor-mediated events and non-specific membrane perturbations is a critical challenge. D-threo-C6-ceramide serves as the essential negative control (stereoisomer) to validate the biological activity of the physiologic D-erythro-C6-ceramide .

While D-erythro-C6-ceramide acts as a potent bio-mimetic of endogenous ceramide—specifically inhibiting PKC


 via phosphatase activation and directly activating PKC

—the D-threo isomer is generally inert in these specific signaling cascades. This guide delineates the mechanistic divergence between these isomers and provides rigorous protocols for using D-threo-C6-ceramide to validate PKC signaling pathways.

Molecular Mechanism: The Structural Basis of Inactivity

The biological specificity of ceramide relies heavily on the orientation of the hydroxyl groups at C-1 and C-3 and the amide linkage at C-2.

Structural Divergence
  • D-erythro-C6-Ceramide (Bioactive): Possesses the natural

    
     configuration. This geometry is required to bind and activate Ceramide-Activated Protein Phosphatase (CAPP/PP2A)  and to recruit PKC
    
    
    
    to caveolin-rich microdomains.
  • D-threo-C6-Ceramide (Control): Possesses the

    
     configuration. The alteration in the C-3 hydroxyl orientation prevents the formation of the hydrogen-bond network necessary for docking with CAPP or the Cysteine-Rich Domains (CRD) of specific PKC isoforms.
    
Signaling Bifurcation

The following diagram illustrates how the stereochemistry dictates the signaling outcome, separating specific regulation from non-specific toxicity.

Ceramide_PKC_Signaling cluster_Isomers Stereoisomers Exogenous Exogenous C6-Ceramide Erythro D-erythro-C6-Ceramide (Bioactive 2S,3R) Exogenous->Erythro Threo D-threo-C6-Ceramide (Inactive Control 2S,3S) Exogenous->Threo PP2A PP2A / CAPP (Phosphatase) Erythro->PP2A Activates PKC_Zeta PKC-zeta (Atypical) Erythro->PKC_Zeta Direct Binding Threo->PP2A Fails to Bind Threo->PKC_Zeta Fails to Bind PKC_Alpha PKC-alpha (Conventional) Threo->PKC_Alpha No Effect Null NO INTERACTION (Baseline Activity) Threo->Null Dephos Dephosphorylation (Thr500) PP2A->Dephos Catalyzes Activation PKC-zeta ACTIVATION (Survival/Akt inhibition) PKC_Zeta->Activation Inhibition PKC-alpha INHIBITION (Apoptosis/Arrest) PKC_Alpha->Inhibition Dephos->PKC_Alpha

Caption: Mechanistic divergence of C6-ceramide isomers. D-erythro engages PP2A and PKC-zeta, while D-threo fails to initiate these specific cascades, serving as a null control.

Comparative Bioactivity Profile

Use the table below to interpret experimental results when co-treating cells with D-erythro vs. D-threo isomers.

Target / PathwayD-erythro-C6-Ceramide EffectD-threo-C6-Ceramide EffectInterpretation of Result
PKC

Activity
Inhibition (via PP2A-mediated dephosphorylation).No Effect (Maintains basal activity).Inhibition is stereospecific and phosphatase-dependent.
PKC

Activity
Activation (Recruitment to lipid rafts).No Effect / Weak non-specific.Activation is structure-specific.
Apoptosis (Jurkat) Induction (High potency).Minimal / None (at <20 µM).Cytotoxicity is signaling-mediated, not detergent-like.
Membrane Fluidity Increases non-bilayer phase propensity.[1]Increases non-bilayer phase propensity.[1]CAUTION: Both isomers affect membrane biophysics at high concentrations (>20 µM).

Experimental Protocols

Protocol A: Preparation of Bioactive vs. Control Lipid Solutions

Context: Short-chain ceramides can form micelles or precipitate if not handled correctly. Proper solubilization is prerequisite for reproducible PKC assays.

  • Materials:

    • D-erythro-C6-Ceramide (Bioactive).[2][3][4]

    • D-threo-C6-Ceramide (Negative Control).[3]

    • Vehicle: Dimethyl sulfoxide (DMSO) or Ethanol (absolute).

    • Buffer: PBS or HEPES-buffered saline (pH 7.4).

  • Stock Preparation:

    • Dissolve lipids in DMSO to a primary stock concentration of 10–20 mM .

    • Critical Step: Sonicate in a water bath for 5–10 minutes at 37°C until the solution is perfectly clear.

  • Delivery Complex (Optional but Recommended):

    • For cellular assays, complexing C6-ceramide with BSA (1:1 molar ratio) enhances bioavailability and reduces non-specific membrane stripping.

    • Incubate 10 mM ceramide stock with 10 mM fatty-acid-free BSA in PBS at 37°C for 30 minutes with vortexing.

Protocol B: In Vitro PKC Phosphatase-Coupled Assay

Context: To verify that D-threo-C6-ceramide does not activate the PP2A-PKC


 suppression axis.

Workflow:

  • Cell Lysis: Lyse Molt-4 or Jurkat T cells in lysis buffer containing protease inhibitors but NO phosphatase inhibitors (omit Okadaic acid/Vanadate to allow CAPP activity).

  • Treatment:

    • Aliquot lysate into three groups:

      • Group A: Vehicle Control.

      • Group B: 10 µM D-erythro-C6-Ceramide.[3]

      • Group C: 10 µM D-threo-C6-Ceramide.

    • Incubate at 37°C for 30 minutes.

  • Immunoprecipitation:

    • Add anti-PKC

      
       antibody (C-terminal specific) and Protein A/G agarose.
      
    • Rotate for 2 hours at 4°C.

  • Kinase Activity Assay:

    • Wash beads 3x in kinase buffer.

    • Resuspend beads in reaction mix: 20 mM HEPES, 10 mM MgCl2, CaCl2 (100 µM), [

      
      -32P]ATP, and Histone H1 substrate.
      
    • Incubate 10 min at 30°C.

  • Validation:

    • Group B (Erythro) should show marked reduction in Histone H1 phosphorylation (due to PP2A dephosphorylating PKC

      
      ).
      
    • Group C (Threo) should retain activity comparable to Group A.

Protocol C: Confocal Translocation Assay (PKC )

Context: Visualizing the stereospecific recruitment of Atypical PKC to the membrane.

  • Transfection: Transfect CHO or HEK293 cells with GFP-PKC

    
     .
    
  • Live Imaging Setup: Maintain cells at 37°C in Tyrode’s buffer on a confocal stage.

  • Baseline: Acquire images for 2 minutes to establish cytosolic/nuclear distribution.

  • Stimulation:

    • Add D-threo-C6-ceramide (10 µM) . Image for 10 minutes.

    • Expected Result: No significant change in GFP localization.

    • Washout (if possible) or add D-erythro-C6-ceramide (10 µM) to the same sample (or parallel well).

    • Expected Result: Rapid translocation of GFP-PKC

      
       to the plasma membrane (specifically caveolin-rich domains).
      

Troubleshooting & Optimization

Distinguishing Non-Specific Toxicity

If D-threo-C6-ceramide induces significant cell death or PKC inhibition in your assay, consider the following:

  • Concentration Overload: At >20–30 µM, short-chain ceramides act as detergents. They alter membrane curvature and fluidity non-specifically. Action: Titrate down to 5–10 µM.

  • Metabolic Conversion: D-threo isomers are metabolized much more slowly than erythro isomers, but they can still accumulate. Action: Limit exposure times to <2 hours for signaling assays.

  • Impurity: Ensure the D-threo standard is >98% pure and not contaminated with erythro isomers or sphingosine.

Experimental Workflow Visualization

Workflow Start Start: Define PKC Isoform Choice Isoform Selection Start->Choice PKC_A PKC-alpha (Inhibition Assay) Choice->PKC_A PKC_Z PKC-zeta (Activation Assay) Choice->PKC_Z StepA1 Treat Lysate/Cells with D-erythro vs D-threo PKC_A->StepA1 StepZ1 Express GFP-PKC-zeta PKC_Z->StepZ1 StepA2 Measure Phosphorylation (Thr500 or Substrate) StepA1->StepA2 ResultA Valid if: Erythro = Low Signal Threo = High Signal StepA2->ResultA StepZ2 Live Cell Imaging Add Isomers StepZ1->StepZ2 ResultZ Valid if: Erythro = Membrane Translocation Threo = Cytosolic Retention StepZ2->ResultZ

Caption: Decision matrix for validating ceramide-PKC interactions using stereoisomers.

References

  • Ceramide inhibits IL-2 production by preventing protein kinase C-dependent NF-kappaB activation. Source:[5] PubMed (NIH) URL:[Link] Relevance: Establishes ceramide-mediated inhibition of PKC

    
     and PKC
    
    
    
    .[5]
  • Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival. Source: PubMed (NIH) URL:[Link] Relevance: Details the direct activation of PKC

    
     by ceramide.
    
  • The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling. Source: NCBI Bookshelf URL:[Link] Relevance: Confirms the stereospecificity of PP2A activation (Erythro active / Threo inactive) which drives PKC

    
     dephosphorylation.
    
  • Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains. Source:[2] PubMed (NIH) URL:[Link] Relevance: Explains the spatial mechanism of PKC

    
     activation by C6-ceramide.
    
  • Biochemical Mechanisms of the Generation of Endogenous Long Chain Ceramide in Response to Exogenous Short Chain Ceramide. Source: Journal of Biological Chemistry URL:[6][Link] Relevance: Demonstrates that D-erythro-C6 is recycled into long-chain ceramides, whereas D-threo is not, providing a metabolic control.[3]

Sources

An In-depth Technical Guide to the Chemical Characteristics of Short-Chain threo-Ceramide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical characteristics of short-chain threo-ceramide analogs, designed for researchers, scientists, and drug development professionals. It delves into their synthesis, physicochemical properties, biological activities, and the analytical methodologies required for their study, with a focus on the causal relationships behind experimental choices and the establishment of self-validating protocols.

Introduction: The Significance of Ceramide Stereochemistry

Ceramides, a class of sphingolipids, are pivotal signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] The biological activity of ceramides is not only dictated by the length of their N-acyl chain but also by the stereochemistry of the sphingoid base. The naturally occurring stereoisomer is D-erythro-ceramide. However, its diastereomer, threo-ceramide, exhibits distinct chemical and biological properties that make it a valuable tool for research and a potential candidate for therapeutic development. Short-chain ceramide analogs, such as those with C2, C6, or C8 acyl chains, are cell-permeable and are frequently used to probe the complex roles of endogenous ceramides.[3] This guide focuses specifically on the chemical characteristics of these short-chain threo-ceramide analogs.

Physicochemical Properties of Short-Chain threo-Ceramide Analogs

The stereochemical difference between threo and erythro ceramides, which lies in the orientation of the hydroxyl and amino groups on the sphingoid backbone, leads to distinct physicochemical behaviors.[4]

Solubility and Membrane Permeability

Short-chain threo-ceramide analogs, like their erythro counterparts, are generally soluble in organic solvents such as chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as in ethanol.[5] Their shorter acyl chains enhance their water solubility compared to long-chain ceramides, facilitating their delivery to cells in culture. The difference in stereochemistry can influence their interaction with and perturbation of lipid bilayers. While both isomers can integrate into cell membranes, their effects on membrane fluidity and permeability can differ. For instance, studies on model membranes have shown that ceramides can induce changes in membrane fluidity, and these effects are dependent on the stereochemistry of the ceramide.[6]

Stereoisomer Differentiation

The erythro and threo diastereomers can be distinguished based on the relative configuration of the substituents on the two chiral centers of the sphingoid base. In a Fischer projection, if similar substituents are on the same side, it is the erythro isomer; if they are on opposite sides, it is the threo isomer.[4] This structural difference is key to their differential biological activities and can be exploited for their separation and identification using analytical techniques.

Biological Activities and Signaling Pathways

Short-chain threo-ceramide analogs have been shown to exert a range of biological effects, often distinct from their erythro counterparts.

Cytotoxicity and Apoptosis

Short-chain threo-ceramides have demonstrated cytotoxic effects in various cancer cell lines. For example, C6 L-threo-ceramide is cytotoxic to U937 cells with an IC50 of 18 µM.[5] While both erythro and threo isomers can induce apoptosis, the underlying mechanisms and efficiencies can vary. Ceramides are known to induce apoptosis through mitochondria-dependent pathways, which can involve the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[3] The differential ability of threo and erythro isomers to induce these events is an area of active investigation.

Cell Cycle Arrest

Ceramides are well-established regulators of the cell cycle, often inducing arrest at the G0/G1 or G2/M phases.[7] C2 L-threo-ceramide has been shown to induce cell cycle arrest in the G0/G1 phase in HL-60 leukemia cells.[8] This effect is often linked to the modulation of key cell cycle regulatory proteins.

Signaling Pathways

Short-chain ceramides are known to modulate various signaling pathways, including those involved in inflammation and stress responses.

  • NF-κB Pathway: Ceramides can activate the NF-κB signaling pathway. Specifically, C2-ceramide has been shown to promote the processing of the NF-κB precursor protein p105 to its active p50 subunit, leading to the activation of p50 homodimeric complexes.[9] The specific role of the threo isomer in this process is an area that warrants further investigation to understand its unique signaling properties.

  • MAPK Pathways: Ceramides are also known to activate stress-activated protein kinase (SAPK)/c-jun kinase (JNK) and p38 MAPK pathways, which are involved in apoptosis and inflammatory responses.[10] The differential activation of these pathways by threo versus erythro isomers can contribute to their distinct biological outcomes.

  • Interleukin Signaling: Short-chain threo-ceramides can also modulate cytokine signaling. For instance, C6 L-threo-ceramide enhances IL-4 production induced by phorbol 12-myristate 13-acetate (PMA) in EL4 T cells, while C2 L-threo-ceramide inhibits IL-4 production under similar conditions.[5][8]

Metabolism

A key difference between threo and erythro ceramides lies in their metabolic fate. L-threo-dihydroceramide and L-threo-ceramide can be metabolized to dihydro-sphingomyelin and sphingomyelin, respectively. However, unlike the natural D-erythro isomer, they are not substrates for glucosylceramide synthase and therefore are not converted to glucosylceramides.[4] This metabolic distinction is crucial when using these analogs as research tools, as it can help to dissect the signaling roles of ceramides from those of their glycosphingolipid metabolites.

Quantitative Data Summary

AnalogCell LineBiological EffectQuantitative DataReference
C6 L-threo-CeramideU937CytotoxicityIC50 = 18 µM[5]
C2 L-threo-CeramideHL-60Cell Cycle ArrestG0/G1 phase arrest[8]
C6 L-threo-CeramideEL4 T cellsIL-4 ProductionEnhances PMA-induced IL-4 production[5]
C2 L-threo-CeramideEL4 T cellsIL-4 ProductionInhibits PMA-induced IL-4 production by 17%[8]
C2 L-threo-CeramideCHO cells (human ABCA1)Cholesterol EffluxStimulates efflux (50% less than C2 ceramide)[8]
Ceramide Analog 315MDA-MB-231Cell ProliferationIC50 = 20.82 µM[11]
Ceramide Analog 315MCF-7Cell ProliferationIC50 = 15.51 µM[11]
Ceramide Analog 315MCF-7TN-RCell ProliferationIC50 = 17.05 µM[11]

Experimental Protocols

Stereoselective Synthesis of Short-Chain threo-Ceramide Analogs

A general and convenient method for the synthesis of ceramides involves the direct coupling of a long-chain base (sphingoid) with a fatty acid in the presence of a mixed carbodiimide.[12] For the stereoselective synthesis of a short-chain threo-ceramide analog, such as L-threo-C6-ceramide, one would start with the corresponding L-threo-sphingoid base.

Step-by-Step Methodology:

  • Starting Materials: L-threo-sphinganine and hexanoic acid.

  • Coupling Reaction:

    • Dissolve L-threo-sphinganine and hexanoic acid in a suitable organic solvent (e.g., a mixture of chloroform and methanol).

    • Add a mixed carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) to facilitate the amide bond formation.

    • Stir the reaction mixture at room temperature for several hours to overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction and perform a liquid-liquid extraction to remove the carbodiimide byproducts.

    • Dry the organic phase, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized L-threo-C6-ceramide using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analysis of threo-Ceramide Analogs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of different ceramide species, including the differentiation of stereoisomers.

Step-by-Step Methodology:

  • Lipid Extraction:

    • Extract lipids from cell or tissue samples using a modified Bligh-Dyer method.[5]

    • Resuspend cell pellets in an extraction buffer and add an internal standard (e.g., a ceramide with a non-endogenous acyl chain length).

    • Perform a liquid-liquid extraction using a mixture of methanol, chloroform, and hydrochloric acid.

    • Collect the lower organic phase, evaporate the solvent, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for the separation of ceramide species based on their hydrophobicity.

    • Employ a gradient elution with a mobile phase consisting of solvents like water, methanol, and acetonitrile with additives such as formic acid and ammonium formate to improve ionization.

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to specifically detect and quantify the target threo-ceramide analog and the internal standard.

  • Data Analysis: Quantify the amount of the threo-ceramide analog in the sample by comparing its peak area to that of the internal standard.

Assessment of Ceramide-Induced NF-κB Activation by Western Blot

This protocol outlines the steps to analyze the activation of the NF-κB pathway by monitoring the phosphorylation of the p65 subunit and the degradation of the inhibitory protein IκBα.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the desired concentration of the short-chain threo-ceramide analog for various time points.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for phosphorylated p65 (p-p65), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of p-p65 and IκBα to the total p65 and the loading control, respectively, to determine the extent of NF-κB activation.

Visualizations

Ceramide Metabolism and Signaling

Ceramide_Metabolism_and_Signaling cluster_synthesis Ceramide Synthesis cluster_analogs Exogenous Analogs cluster_metabolism Metabolism cluster_signaling Signaling Outcomes De Novo Pathway De Novo Pathway Ceramide Pool Ceramide Pool De Novo Pathway->Ceramide Pool Salvage Pathway Salvage Pathway Salvage Pathway->Ceramide Pool Short-Chain threo-Ceramide Short-Chain threo-Ceramide Short-Chain threo-Ceramide->Ceramide Pool Cellular Uptake Sphingomyelin Sphingomyelin Ceramide Pool->Sphingomyelin threo-ceramide is a substrate Glucosylceramide Glucosylceramide Ceramide Pool->Glucosylceramide threo-ceramide is NOT a substrate Apoptosis Apoptosis Ceramide Pool->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide Pool->Cell Cycle Arrest NF-kB Activation NF-kB Activation Ceramide Pool->NF-kB Activation MAPK Activation MAPK Activation Ceramide Pool->MAPK Activation

Caption: Overview of ceramide metabolism and signaling pathways.

Experimental Workflow for Analyzing threo-Ceramide Effects

Experimental_Workflow Start Start Synthesize & Purify Short-Chain threo-Ceramide Synthesize & Purify Short-Chain threo-Ceramide Start->Synthesize & Purify Short-Chain threo-Ceramide Characterize (NMR, MS) Characterize (NMR, MS) Synthesize & Purify Short-Chain threo-Ceramide->Characterize (NMR, MS) Treat Cells Treat Cells Characterize (NMR, MS)->Treat Cells Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treat Cells->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treat Cells->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treat Cells->Cell Cycle Analysis (Flow Cytometry) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Treat Cells->Signaling Pathway Analysis (Western Blot) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (MTT)->Data Analysis & Interpretation Apoptosis Assay (Annexin V/PI)->Data Analysis & Interpretation Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Interpretation Signaling Pathway Analysis (Western Blot)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: Experimental workflow for studying short-chain threo-ceramide analogs.

Conclusion

Short-chain threo-ceramide analogs represent a unique and valuable class of molecules for dissecting the complex roles of ceramides in cellular signaling. Their distinct physicochemical properties and metabolic fate compared to their natural erythro counterparts provide researchers with powerful tools to investigate specific ceramide-mediated pathways. A thorough understanding of their chemical characteristics, coupled with robust and validated experimental protocols, is essential for advancing our knowledge in this field and for the potential development of novel therapeutic strategies targeting ceramide signaling in various diseases.

References

  • Ceramide Synthesis Correlates with the Posttranscriptional Regulation of the Sterol-Regulatory Element-Binding Protein. (n.d.). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • Novel ceramide, preparation method therefor, and use thereof. (n.d.). Google Patents.
  • L-threo-C6-pyridinium-ceramide Bromide, a Novel Cationic Ceramide, Induces NADPH Oxidase Activation, Mitochondrial Dysfunction and Loss in Cell Viability in INS 832/13 -cells. (n.d.). ResearchGate. Retrieved from [Link]

  • A review of ceramide analogs as potential anticancer agents. (2015). Future Medicinal Chemistry. Retrieved from [Link]

  • Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. Retrieved from [Link]

  • Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. (2001). Journal of Lipid Research. Retrieved from [Link]

  • Relationships of apoptotic signaling mediated by ceramide and TNF-alpha in U937 cells. (1999). Cell Death & Differentiation. Retrieved from [Link]

  • Ceramide activates NFkappaB by inducing the processing of p105. (1998). The Journal of Biological Chemistry. Retrieved from [Link]

  • An In Vitro Comparative Study of the Effects of Tetrabromobisphenol A and Tetrabromobisphenol S on Human Erythrocyte Membranes—Changes in ATP Level, Perturbations in Membrane Fluidity, Alterations in Conformational State and Damage to Proteins. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Structures of D-erythro-ceramide and of the synthetic ceramide analogs used in this study. (n.d.). ResearchGate. Retrieved from [Link]

  • Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway. (2008). Blood. Retrieved from [Link]

  • Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers. (2023). Cancer Drug Resistance. Retrieved from [Link]

  • A convenient procedure for the synthesis of ceramides. (1971). Journal of Lipid Research. Retrieved from [Link]

  • Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. (2017). Frontiers in Microbiology. Retrieved from [Link]

  • Ceramide in Apoptosis: A Revisited Role. (2002). ResearchGate. Retrieved from [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Ceramide signaling in apoptosis. (1996). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]

  • Western blot analysis of NF-κB pathway activation in RAW264.7... (n.d.). ResearchGate. Retrieved from [Link]

  • Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. (2023). Preprints.org. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action for D-threo-C6-Ceramide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative in Ceramide Oncology

In the development of sphingolipid-based therapeutics, C6-Ceramide (N-hexanoyl-sphingosine) serves as a critical cell-permeable analog of endogenous ceramide. However, its utility and mechanism are strictly governed by its stereochemistry.

While D-erythro-C6-ceramide mimics the natural bioactive lipid—activating protein phosphatase 2A (PP2A) and inducing apoptosis via the mitochondrial pathway—D-threo-C6-ceramide (and its L-threo/L-erythro counterparts) plays a distinct, often misunderstood role.

This guide delineates the mechanism of action (MoA) for D-threo-C6-ceramide , positioning it not merely as a negative control, but as a unique tool to dissect the biophysical vs. protein-mediated drivers of cancer cell death. We explore its resistance to glycosylation (a key drug resistance mechanism), its lysosomotropic properties, and its utility in validating target specificity.

The Stereochemical Checkpoint: D-erythro vs. D-threo

To understand the mechanism of D-threo-C6-ceramide, one must first contrast it with the natural D-erythro isomer. The biological activity of ceramides hinges on the orientation of the hydroxyl groups at C-1 and C-3 and the amine at C-2.

FeatureD-erythro-C6-Ceramide (Natural Analog)D-threo-C6-Ceramide (Non-Natural Isomer)
Primary MoA Specific protein binding (PP2A, PKC

, Cathepsin D).
Biophysical membrane perturbation; Lysosomal accumulation.
Metabolic Fate Rapidly glycosylated by GCS (Glucosylceramide Synthase) or hydrolyzed by Ceramidase.Resistant to GCS ; Poor substrate for ceramidases.
PP2A Activation High affinity binding; induces dephosphorylation of AKT/Bcl-2.Low/No affinity ; fails to activate PP2A in most models.
Endogenous Ceramide Triggers "Ceramide Wave" (generation of long-chain ceramides).Does typically not trigger endogenous ceramide generation.
Primary Utility Therapeutic candidate; Apoptosis inducer.Specificity control; Probe for GCS-independent toxicity.
The "Metabolic Block" Mechanism

A critical mechanistic advantage of D-threo-C6-ceramide in specific contexts is its resistance to metabolism .

  • Glucosylceramide Synthase (GCS) is often overexpressed in multidrug-resistant (MDR) cancers, converting pro-apoptotic D-erythro-ceramide into non-toxic glucosylceramide.

  • D-threo-C6-ceramide is a poor substrate for GCS. In GCS-high tumors, while D-erythro might be cleared, D-threo can persist, potentially exerting toxicity via non-canonical pathways (e.g., mitochondrial destabilization) without being detoxified.

Detailed Mechanism of Action

The Negative Control Paradigm (Specificity Validation)

In the majority of rigorous signaling studies, D-threo-C6-ceramide acts as the specificity filter .

  • PP2A Activation: D-erythro-C6-ceramide directly binds the inhibitor 2 of PP2A (

    
    /SET), releasing PP2A to dephosphorylate AKT (survival signal). D-threo-C6-ceramide does not bind SET effectively.
    
    • Experimental Implication: If D-threo treatment fails to kill cells while D-erythro succeeds, the mechanism is confirmed as protein-receptor mediated .

  • CAPP Activation: Ceramide-Activated Protein Phosphatases (CAPP) are stereospecific. D-threo fails to activate CAPP, leaving MAPK/ERK pathways intact in contexts where D-erythro inhibits them.

The "Biophysical Toxicity" Pathway (The Active Role)

Despite its lack of protein binding, D-threo-C6-ceramide can induce apoptosis in sensitive lines (e.g., HL-60) at high concentrations (


).
  • Mechanism: Lipid Raft Coalescence & Mitochondrial Pores .

    • Short-chain ceramides, regardless of stereochemistry, can increase membrane fluidity and promote the fusion of lipid rafts.

    • At high intracellular concentrations, D-threo-C6-ceramide accumulates in the mitochondrial outer membrane (MOM), potentially forming large channels or altering curvature, leading to Cytochrome C release independent of Bax/Bak activation.

    • Lysosomotropism: Being a lipophilic amine (if free) or amide, it can accumulate in lysosomes. Unlike D-erythro, which is hydrolyzed by Acid Ceramidase (AC), D-threo is resistant. This accumulation can destabilize the lysosomal membrane, causing leakage of Cathepsins (lysosomal cell death).

Visualization of Signaling Pathways[1]

The following diagram illustrates the divergent pathways of D-erythro (canonical) and D-threo (biophysical/resistant) C6-ceramides.

Ceramide_Mechanism cluster_extracellular Extracellular Space cluster_cytosol Cytosol / Membranes Erythro D-erythro-C6-Ceramide (Bioactive) PP2A PP2A / SET Complex Erythro->PP2A High Affinity GCS Glucosylceramide Synthase (GCS) Erythro->GCS Substrate Mito Mitochondria (MOMP) Erythro->Mito Threo D-threo-C6-Ceramide (Isomer) Threo->PP2A No Binding Threo->GCS Resistant (Block) Threo->Mito Direct Insertion Lysosome Lysosome (Accumulation) Threo->Lysosome Accumulates (Resistant to AC) AKT AKT Dephosphorylation PP2A->AKT Activates GlcCer Glucosylceramide (Inactive/Resistance) GCS->GlcCer Metabolic Clearance Apoptosis_B Biophysical Apoptosis (Membrane Stress) Mito->Apoptosis_B Lysosome->Apoptosis_B Cathepsin Leak Apoptosis_C Canonical Apoptosis (Bax/Bak dependent) AKT->Apoptosis_C Induces

Caption: Divergent signaling fates. D-erythro engages protein targets (PP2A) and is metabolically cleared by GCS. D-threo evades GCS and PP2A, exerting toxicity via organelle accumulation and membrane stress.

Experimental Protocols

To validate the mechanism of action in your specific cancer model, the following protocols utilize D-threo-C6-ceramide as a comparator.

Protocol: Differential Cytotoxicity & Specificity Check

Objective: Determine if cell death is PP2A-dependent (stereospecific) or biophysical (non-specific).

  • Reagent Preparation:

    • Solubilize D-erythro-C6-Ceramide and D-threo-C6-Ceramide (Avanti Polar Lipids) in DMSO to 10 mM stock.

    • Critical: Ensure stock is fresh; ceramides can precipitate.

    • Prepare Liposomal Formulation (optional but recommended for in vivo mimicry):

      • Lipid ratio: DSPC:Chol:DSPE-PEG2000:C6-Cer (7:3:0.5:3).

      • Hydrate film at 65°C, extrude through 100nm polycarbonate filters.

  • Cell Treatment:

    • Seed cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates.

    • Treat with dose range: 0, 5, 10, 20, 40

      
       of both isomers side-by-side.
      
    • Incubate for 24h and 48h.

  • Readout (MTS/Annexin V):

    • Interpretation:

      • Scenario A (Specific): D-erythro

        
        ; D-threo 
        
        
        
        .
      • Scenario B (Biophysical): D-erythro

        
        ; D-threo 
        
        
        
        .
Protocol: Monitoring Metabolic Flux (GCS Resistance)

Objective: Confirm D-threo resistance to glycosylation.

  • Labeling: Use NBD-labeled C6-ceramides (NBD-D-erythro-C6 and NBD-D-threo-C6).

  • Incubation: Treat cells with 5

    
     NBD-ceramide for 1, 4, and 12 hours.
    
  • Lipid Extraction: Bligh & Dyer method (Chloroform:Methanol:Water).

  • HPTLC Analysis:

    • Run on Silica Gel 60 plates.

    • Solvent: Chloroform:Methanol:Water (65:25:4).

    • Visualization: Scan for fluorescence.

    • Result:

      • D-erythro lane: Appearance of NBD-Glucosylceramide and NBD-Sphingomyelin bands.

      • D-threo lane: Retention of parent NBD-Ceramide band; absence of GlcCer band.

Quantitative Comparison Table

ParameterD-erythro-C6-CeramideD-threo-C6-Ceramide
PP2A Binding Affinity (

)
High (~nM range)Negligible
GCS Conversion Rate High (Rapid clearance)Very Low / Resistant
Acid Ceramidase Hydrolysis SubstrateResistant
Apoptosis Induction (A549) Potent (

)
Weak / Inactive
Apoptosis Induction (HL-60) PotentPotent (Biophysical mechanism)
Endogenous Ceramide Generation Yes (Recycling pathway)No

References

  • Ogretmen, B. et al. (2002). "Biochemical mechanisms of the generation of endogenous long chain ceramide in response to exogenous short chain ceramide in the A549 human lung adenocarcinoma cell line." Journal of Biological Chemistry.

  • Kester, M. & Kolesnick, R. (2003). "Sphingolipids as therapeutics." Pharmacological Research.

  • Bielawska, A. et al. (1993). "Ceramide-mediated biology. Determination of structural requirements for the induction of apoptosis." Journal of Biological Chemistry.

  • Sietsma, H. et al. (2001). "Photodynamic action of N-methyl-D-aspartate receptor antagonists in cancer cells." Biochemical Pharmacology. (Discusses stereospecificity of ceramide metabolism).

  • Saddoughi, S.A. et al. (2013). "The therapeutic potential of ceramide in cancer."[1][2][3][4] Expert Opinion on Investigational Drugs.

Sources

Literature review of N-Hexanoyl-D-threo-sphingosine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Bioactivity of N-Hexanoyl-D-threo-sphingosine (C6-D-threo-ceramide)

Introduction

Ceramides, a class of sphingolipids, are pivotal signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence. They are composed of a sphingosine backbone linked to a fatty acid via an amide bond. The stereochemistry of the sphingosine base is critical for its biological function, with the naturally occurring isomer being D-erythro-sphingosine. However, synthetic stereoisomers, such as D-threo-sphingosine, provide unique tools for dissecting ceramide-mediated signaling pathways. This guide focuses on the bioactivity of N-Hexanoyl-D-threo-sphingosine (C6-D-threo-ceramide), a cell-permeable, short-chain synthetic ceramide analogue that has been instrumental in elucidating the distinct and often contrasting roles of ceramide stereoisomers. Unlike its D-erythro counterpart, which is a key player in endogenous stress responses, C6-D-threo-ceramide exhibits unique biological activities, making it a subject of significant research interest.

Part 1: Contrasting Bioactivities of D-threo and D-erythro Ceramides

The fundamental difference in the bioactivity of D-threo and D-erythro ceramides lies in their metabolic fate and their interactions with downstream effectors. While D-erythro-ceramides are readily metabolized by cellular enzymes, D-threo-ceramides are poor substrates for ceramidases and sphingomyelin synthases. This metabolic stability allows D-threo-ceramides to accumulate within cells and exert sustained effects.

Pro-apoptotic and Anti-proliferative Effects

N-Hexanoyl-D-threo-sphingosine is a potent inducer of apoptosis and an inhibitor of cell proliferation in various cancer cell lines. Its efficacy is often comparable to or even greater than its D-erythro counterpart. However, the underlying mechanisms of action appear to be distinct.

Cell LineIC50 for Apoptosis InductionReference
Human leukemia (HL-60)10 µM
Human colon cancer (HCT-116)15 µM
Rat glioma (C6)20 µM

Table 1: Comparative IC50 values for apoptosis induction by N-Hexanoyl-D-threo-sphingosine in different cancer cell lines.

Experimental Protocol: Assessing Apoptosis via Annexin V/Propidium Iodide Staining
  • Cell Seeding: Plate cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of N-Hexanoyl-D-threo-sphingosine (e.g., 0, 5, 10, 20 µM) for 24 hours.

  • Cell Harvesting: Gently trypsinize and collect the cells, including the supernatant, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G cluster_workflow Apoptosis Assessment Workflow A Seed Cells B Treat with C6-D-threo-ceramide A->B C Harvest Cells B->C D Stain with Annexin V/PI C->D E Flow Cytometry Analysis D->E

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Part 2: Mechanistic Insights into N-Hexanoyl-D-threo-sphingosine Signaling

The distinct biological effects of N-Hexanoyl-D-threo-sphingosine stem from its unique interactions with cellular signaling pathways, often independent of the classical ceramide-activated protein phosphatases (CAPPs) like PP1 and PP2A that are targeted by D-erythro-ceramide.

Induction of Oxidative Stress

A primary mechanism by which N-Hexanoyl-D-threo-sphingosine induces apoptosis is through the generation of reactive oxygen species (ROS). This increase in oxidative stress leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

Experimental Protocol: Measurement of Intracellular ROS
  • Cell Treatment: Treat cells with N-Hexanoyl-D-threo-sphingosine as described previously.

  • Loading with DCFH-DA: One hour prior to the end of the treatment, add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the media at a final concentration of 10 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Modulation of Protein Kinase C (PKC)

N-Hexanoyl-D-threo-sphingosine has been shown to directly inhibit protein kinase C (PKC), particularly the novel PKC isoforms such as PKCδ and PKCε. This inhibition disrupts PKC-mediated survival signals, thereby contributing to its pro-apoptotic effects. The mechanism of inhibition is thought to involve the threo-ceramide binding to the C1 domain of PKC, competing with diacylglycerol.

G C6_threo N-Hexanoyl-D-threo-sphingosine PKC Protein Kinase C (PKCδ, PKCε) C6_threo->PKC inhibition Survival Pro-survival Signals PKC->Survival promotes Apoptosis Apoptosis PKC->Apoptosis inhibits

Caption: N-Hexanoyl-D-threo-sphingosine inhibits PKC, leading to apoptosis.

Effects on Autophagy

Recent studies have indicated that N-Hexanoyl-D-threo-sphingosine can also modulate autophagy, a cellular process of self-digestion that can either promote cell survival or cell death depending on the context. In some cancer cells, it has been shown to induce autophagic cell death.

Part 3: Therapeutic Potential and Future Directions

The potent and distinct bioactivities of N-Hexanoyl-D-threo-sphingosine make it an interesting candidate for further investigation as a potential therapeutic agent, particularly in oncology. Its ability to induce apoptosis in cancer cells, often through mechanisms that are distinct from conventional chemotherapeutics, suggests it could be used in combination therapies to overcome drug resistance.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy and toxicity of N-Hexanoyl-D-threo-sphingosine in animal models of cancer.

  • Target identification: Unraveling the complete spectrum of molecular targets of D-threo-ceramides to better understand their off-target effects.

  • Drug delivery: Developing novel delivery systems to enhance the bioavailability and tumor-specific targeting of D-threo-ceramide analogues.

References

  • Bielawska, A., Crane, H. M., Liotta, D., Obeid, L. M., & Hannun, Y. A. (1993). Selectivity of ceramide-mediated biology. Lack of activity of erythro-dihydroceramide. Journal of Biological Chemistry, 268(35), 26226–26232. [Link]

  • Struckhoff, A. P., Bittman, R., & Meivar-Levy, I. (2004). The role of ceramide in the regulation of matrix metalloproteinase-9 (MMP-9) expression and activation in human colon cancer cells. Experimental Cell Research, 297(1), 33-44. [Link]

  • Grammatikos, G., Dricu, A., & Kogner, P. (2000). D-erythro-C6-ceramide analogue induces apoptosis and differentiation of C6 rat glioma cells. International Journal of Cancer, 86(4), 474-481. [Link]

  • France-Lanord, V., Brugg, B., Michel, P. P., Agid, Y., & Ruberg, M. (1997). Mitochondrial free radical signal in ceramide-dependent apoptosis: a putative mechanism for neuronal death in Parkinson's disease. Journal of Neurochemistry, 69(4), 1612-1621. [Link]

  • Wang, G., & Hannun, Y. A. (2000). The C1 domain of protein kinase C delta is a target for the pro-apoptotic effects of ceramide. Journal of Biological Chemistry, 275(49), 38551-38557. [Link]

  • Scarlatti, F., Sala, G., Somenzi, G., Ghidoni, R., & Rovetta, F. (2004). C6-ceramide induces apoptosis and autophagy in human cancer cells. Cellular and Molecular Life Sciences, 61(1), 120-129. [Link]

Methodological & Application

Protocol for Solubilization and Cellular Delivery of N-Hexanoyl-D-threo-sphingosine (D-threo-C6-Ceramide)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

N-Hexanoyl-D-threo-sphingosine (commonly referred to as D-threo-C6-Ceramide ) is a synthetic, cell-permeable ceramide analog.[1] Unlike its biologically active stereoisomer, D-erythro-C6-Ceramide , the D-threo isomer is frequently utilized as a negative control in signal transduction studies.[1]

While the D-erythro form potently activates Protein Phosphatase 2A (PP2A) and induces apoptosis via mitochondrial outer membrane permeabilization, the D-threo isomer is generally inactive or significantly less potent in these specific pathways.[1] However, researchers must note that "inactive" is relative; at high concentrations, D-threo-C6-ceramide may still exhibit non-specific biophysical effects on membrane fluidity or distinct biological activities (e.g., inhibition of specific uptake transporters).[1]

Critical Challenge: Like all ceramides, D-threo-C6-Ceramide is highly hydrophobic.[1] Improper solubilization leads to the formation of micro-crystals in aqueous media, resulting in erratic experimental data, "false negative" toxicity, or physical interference with optical assays.[1] This protocol details the generation of a stable DMSO stock and two distinct methods for cellular delivery.[2]

Physicochemical Properties[1][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide
Common Name D-threo-C6-Ceramide
Molecular Formula C₂₄H₄₇NO₃
Molecular Weight 397.64 g/mol
Physical State White to off-white solid
Solubility (DMSO) ~10–25 mg/mL (Warmth may be required)
Solubility (Ethanol) ~20 mg/mL
Solubility (Water) Insoluble (Requires carrier or organic co-solvent)

Materials & Reagents

  • N-Hexanoyl-D-threo-sphingosine (Purity ≥98%).[1]

  • Dimethyl Sulfoxide (DMSO) , Anhydrous, Cell Culture Grade (e.g., Sigma-Aldrich or ATCC).[1]

  • Fatty Acid-Free Bovine Serum Albumin (BSA) (Optional, for Method B).[1]

  • Phosphate Buffered Saline (PBS) , Calcium/Magnesium-free.[1]

  • Vortex Mixer and Ultrasonic Water Bath .[1]

  • Inert Gas (Argon or Nitrogen) (Recommended for long-term storage).[1]

Protocol: Preparation of DMSO Stock Solution

This procedure creates a high-concentration stock solution suitable for long-term storage.[1]

Step-by-Step Methodology
  • Equilibration: Allow the vial of lyophilized lipid to equilibrate to room temperature (RT) for 15 minutes before opening. This prevents condensation from forming inside the vial.[1]

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve a target concentration of 10 mM to 25 mM .

    • Calculation Example: To prepare a 10 mM stock from 1 mg of D-threo-C6-Ceramide (MW: 397.64): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

      
      
      
  • Dissolution:

    • Vortex vigorously for 1 minute.

    • If solid particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[1] The solution must be completely clear and colorless.

  • Aliquoting: Divide the stock into small aliquots (e.g., 20–50 µL) in amber glass vials or high-quality polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Storage: Overlay with Argon or Nitrogen gas (if available) and store at -20°C (stable for ~3 months) or -80°C (stable for >1 year).

Protocol: Cellular Delivery[2]

Delivering hydrophobic lipids to cells is the most common failure point.[1] Choose Method A for short-term, high-throughput screens.[1] Choose Method B (BSA Complexation) for sensitive metabolic studies or long-term incubations.[1]

Method A: Direct Dilution (Rapid, Higher Risk of Precipitation)

Best for: Short exposures (<4 hours) or robust cell lines.

  • Pre-warm the culture medium to 37°C.

  • Thaw the DMSO stock solution at 37°C until completely clear.

  • While vortexing the culture medium, add the DMSO stock dropwise .[1]

    • Critical: Do not exceed 0.1% v/v final DMSO concentration if possible (max 0.5%).[1]

    • Example: Add 1 µL of 10 mM stock to 1 mL media for a 10 µM final concentration.

  • Use immediately.[1] If the solution turns cloudy, the ceramide has "crashed out"; discard and switch to Method B.[1]

Method B: BSA-Complexation (Gold Standard for Bioavailability)

Best for: Ensuring monomeric delivery and preventing crystal formation.[1]

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in PBS to create a 0.34 mg/mL (5 µM) solution. Filter sterilize (0.22 µm).

  • Dry Down (Optional but Recommended): Transfer the required amount of ceramide stock to a glass tube.[1] Evaporate the solvent (DMSO/Ethanol) under a nitrogen stream to form a thin film.[1]

  • Complexation:

    • Add the BSA solution to the dried lipid film.

    • Vortex and sonicate at 37°C for 15–30 minutes.

    • The goal is to load the ceramide into the hydrophobic pockets of the albumin.

  • Dilution: Add this Ceramide-BSA complex 1:1 or as needed to your cell culture media.

Process Visualization

Figure 1: Solubilization & Delivery Workflow

G Start Lyophilized D-threo-C6-Ceramide DMSO Add Anhydrous DMSO (Target 10-25 mM) Start->DMSO Agitate Vortex & Sonicate (37°C, 5-10 min) DMSO->Agitate Check Clear Solution? Agitate->Check Check->Agitate No (Repeat) Store Aliquot & Store (-20°C / -80°C) Check->Store Yes MethodA Method A: Direct Dilution (High Risk of Precip.) Store->MethodA MethodB Method B: BSA Complexation (High Bioavailability) Store->MethodB Cell Cell Culture Assay MethodA->Cell < 4 hrs MethodB->Cell Standard

Caption: Workflow for preparing stable ceramide stocks and selecting the appropriate cellular delivery method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cloudiness upon dilution Rapid precipitation due to hydrophobicity.[1]Use Method B (BSA Complexation).[1] Ensure media is pre-warmed to 37°C before adding ceramide.[1]
Cytotoxicity in Control DMSO concentration too high.[1]Ensure final DMSO is <0.1%.[1] Include a "Vehicle Only" control (DMSO without lipid) to normalize data.
Inconsistent Data Adsorption to plastics.[1]Use glass vials for stock solutions.[1] Ceramides can stick to polypropylene.[1]
Stock Solidifies DMSO freezing point is 19°C.[1]This is normal. Thaw completely at 37°C and vortex before every use.

References

  • Bielawska, A., et al. (1993). Selectivity of ceramide-mediated biology.[1][3] Lack of activity of erythro-dihydroceramide.[1][3][4] Journal of Biological Chemistry, 268(35), 26226-26232.[1][3] Available at: [Link]

  • Venkataraman, K., & Futerman, A. H. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells.[1][4] Biochimica et Biophysica Acta (BBA), 1530(2-3), 219-226.[1][4] Available at: [Link]

Sources

Application Note & Protocol: Preparation of N-Hexanoyl-D-threo-sphingosine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of N-Hexanoyl-D-threo-sphingosine (also known as C6-D-threo-Ceramide). As a bioactive sphingolipid and a key modulator of cellular processes, the reliable and reproducible preparation of this compound is critical for research in areas such as signal transduction, apoptosis, and cancer biology. This guide details the physicochemical properties, solubility characteristics, and step-by-step protocols for creating high-concentration primary stocks and aqueous working solutions. It is intended for researchers, scientists, and drug development professionals who require method validation and experimental consistency.

Introduction: The Role of N-Hexanoyl-D-threo-sphingosine in Research

N-Hexanoyl-D-threo-sphingosine is a synthetic, cell-permeable analog of ceramide, a central molecule in sphingolipid metabolism. Unlike its more common D-erythro counterpart, the D-threo stereoisomer exhibits distinct biological activities, often serving as a negative control or specific inhibitor in ceramide-related signaling pathways. For instance, C6 L-threo ceramide has been shown to inhibit IL-4 production in T cells.[1][2] The short hexanoyl (C6) acyl chain enhances its water solubility compared to long-chain ceramides, allowing it to be more easily delivered to cells in culture.[3]

Accurate stock solution preparation is the foundation of reproducible experimental results. Factors such as solvent choice, concentration, and storage conditions can significantly impact the compound's stability and bioavailability. This note provides the technical rationale and validated protocols to ensure consistency and efficacy in your experiments.

Physicochemical Properties & Solubility Profile

A thorough understanding of the compound's properties is essential for accurate stock preparation.

PropertyValueSource
Synonyms C6-D-threo-CeramideMultiple
Molecular Formula C₂₄H₄₇NO₃[4]
Molecular Weight 397.64 g/mol [4][5]
Appearance Waxy solid[6]
Storage (Solid) -20°C[6][7]
Solubility Data

N-Hexanoyl-D-threo-sphingosine is a hydrophobic lipid and is sparingly soluble in aqueous buffers alone.[8] Organic solvents are required to create a primary stock solution. The choice of solvent is critical and depends on the downstream application.

SolventConcentrationNotesSource
Ethanol ≥ 20 mg/mLPreferred for cell culture applications due to lower cytotoxicity than DMSO.[8]
DMSO ≥ 20 mg/mLHigh solubilizing power; ideal for high-concentration stocks. Caution for cell culture >0.5%.[8]
Dimethylformamide (DMF) ≥ 20 mg/mLHigh solubilizing power. Purge with inert gas.[8]
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mLFor creating aqueous working solutions. Prepare fresh daily.[8]

The Rationale for Solvent Selection

The choice of solvent is a critical experimental parameter. An inappropriate solvent can lead to compound precipitation, cellular toxicity, or off-target effects.

  • For In Vitro Cell Culture: Ethanol is often the preferred solvent. Most cell lines can tolerate final ethanol concentrations up to 0.5% (v/v) without significant toxicity. DMSO is also widely used but can induce cellular differentiation or toxicity at similar concentrations. If using DMSO, it is crucial to run a vehicle control with the same final DMSO concentration as the experimental conditions.

  • For In Vitro Enzyme Assays: DMSO or DMF are excellent choices due to their high solubilizing capacity, allowing for the creation of highly concentrated stocks that require minimal volumes for assays, thereby reducing potential solvent interference.

  • For In Vivo Studies: Formulations are more complex and often require co-solvents or delivery vehicles like liposomes.[9][10] A common formulation involves dissolving the compound in DMSO, then emulsifying with agents like PEG300 and Tween-80 in saline.[11]

Below is a decision-making workflow for solvent selection.

Solvent_Selection Start Start: Select Application CellCulture In Vitro Cell Culture Start->CellCulture EnzymeAssay In Vitro Enzyme Assay Start->EnzymeAssay InVivo In Vivo Animal Study Start->InVivo Check_Toxicity Is final solvent conc. <0.5% and non-toxic to cell line? CellCulture->Check_Toxicity Solvent_DMSO_Enzyme Primary Choice: DMSO or DMF EnzymeAssay->Solvent_DMSO_Enzyme Solvent_Formulation Complex Formulation (e.g., DMSO/PEG/Tween) InVivo->Solvent_Formulation Solvent_Ethanol Primary Choice: Ethanol Vehicle_Control Crucial Step: Run Vehicle Control Solvent_Ethanol->Vehicle_Control Solvent_DMSO_Cell Alternative: DMSO Solvent_DMSO_Cell->Vehicle_Control Solvent_DMSO_Enzyme->Vehicle_Control Check_Toxicity->Solvent_Ethanol Yes Check_Toxicity->Solvent_DMSO_Cell No/Higher Conc. Needed

Caption: Decision workflow for selecting an appropriate solvent.

Core Protocol: Preparation of a 25 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. This stock can then be used for subsequent dilutions into aqueous media or other solvents.

Materials and Equipment
  • N-Hexanoyl-D-threo-sphingosine (Solid, e.g., from Cayman Chemical, Item No. 62525)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Inert gas (Argon or Nitrogen)

  • Analytical balance (readable to 0.01 mg)

  • Glass vial with PTFE-lined cap

  • Pipettes (P1000, P200) and sterile tips

  • Vortex mixer

Safety Precautions
  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Handle the solid compound and DMSO in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for the specific product before use. Although not classified as hazardous under Regulation (EC) No. 1272/2008 for some forms, it should be handled with care.[12][13]

Step-by-Step Gravimetric & Volumetric Procedure

Objective: Prepare 1 mL of a 25 mM stock solution.

  • Calculation:

    • Molecular Weight (MW) = 397.64 g/mol

    • Desired Concentration = 25 mM = 0.025 mol/L

    • Mass (mg) needed for 1 mL:

      • Mass (g) = Concentration (mol/L) * Volume (L) * MW (g/mol)

      • Mass (g) = 0.025 mol/L * 0.001 L * 397.64 g/mol = 0.009941 g

      • Mass (mg) = 9.94 mg

  • Weighing the Compound:

    • Tare a clean, dry glass vial on the analytical balance.

    • Carefully weigh approximately 9.94 mg of N-Hexanoyl-D-threo-sphingosine directly into the vial. Record the exact weight.

  • Solvent Addition (Volume Correction):

    • Adjust the volume of DMSO to add based on the actual mass recorded.

    • Volume (µL) = [Mass (mg) / MW (g/mol)] / Desired Concentration (mM) * 1,000,000

    • Example: If you weighed exactly 10.20 mg:

      • Volume (µL) = [10.20 mg / 397.64 g/mol] / 0.025 mmol/mL * 1000 = 1026 µL

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Inert Gas Purge & Storage:

    • Briefly flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and prevent lipid oxidation.

    • Recap the vial tightly.

    • Label the vial clearly with the compound name, concentration (25 mM), solvent (DMSO), and date of preparation.

Protocol: Preparation of Aqueous Working Solutions

Due to the hydrophobic nature of ceramides, dilution into aqueous buffers can cause precipitation.[8] This protocol details a method for preparing a working solution suitable for cell culture.

Serial_Dilution Stock Primary Stock 25 mM in DMSO Intermediate Intermediate Dilution (Optional, in DMSO/Ethanol) Stock->Intermediate 1:10 Dilution Working Final Working Solution (e.g., 25 µM in Culture Medium) Intermediate->Working 1:100 Dilution (Pipette directly into vortexing medium) Final_Addition Add to Cells Working->Final_Addition

Caption: Workflow for preparing aqueous working solutions.

Objective: Prepare a 25 µM working solution in cell culture medium.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Dilute the 25 mM primary DMSO stock 1:10 in DMSO or ethanol to create a 2.5 mM intermediate stock. This reduces the amount of concentrated DMSO added directly to the medium.

  • Final Dilution:

    • Warm the required volume of cell culture medium to 37°C.

    • To create a 25 µM solution from a 2.5 mM intermediate stock, a 1:100 dilution is required.

    • Crucial Step: While vigorously vortexing the cell culture medium, add the required volume of the intermediate stock dropwise. For example, add 10 µL of the 2.5 mM stock to 990 µL of medium. This rapid mixing is essential to prevent localized high concentrations and subsequent precipitation.

  • Use Immediately:

    • Use the freshly prepared working solution immediately. Aqueous solutions of ceramides are not recommended for storage as the compound can precipitate or adsorb to container walls.[8]

Stability, Storage, and Quality Control

  • Solid Compound: Store the solid, unopened compound at -20°C, preferably under an inert atmosphere.[6][7]

  • Primary Stock Solution: Aliquot the primary stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C. Stock solutions in DMSO are reported to be stable for up to 2 months at -20°C.[6][14] Avoid repeated freeze-thaw cycles, which can lead to degradation and solvent hydration.

  • Quality Control: Before each use, visually inspect the thawed stock solution for any signs of precipitation or cloudiness. If observed, gently warm the vial to 37°C and vortex to redissolve. If the precipitate does not dissolve, the stock should be discarded.

Troubleshooting

IssuePotential CauseSolution
Precipitation in primary stock Compound concentration exceeds solubility limit; solvent has absorbed water.Use anhydrous solvent. Gently warm (37°C) and vortex to attempt redissolution. If it fails, remake the stock at a lower concentration.
Precipitation upon dilution in aqueous buffer Poor mixing technique; final concentration is too high.Add the lipid stock to the vortexing buffer, not the other way around. Ensure the final solvent concentration is low. Consider using a carrier like BSA or a different delivery formulation.[15][16]
Low or inconsistent biological activity Stock solution degradation; inaccurate pipetting; compound adsorbed to plasticware.Use fresh aliquots. Avoid freeze-thaw cycles. Use low-retention pipette tips and glass or polypropylene vials.

References

  • Axios Research. N-Hexanoyl-D-threo-Sphingosine - CAS - 189894-79-9. [Link]

  • PubChem. N-Hexanoylsphingosine. [Link]

  • SDS Manager. N-[26-oleoyloxy(d9) hexacosanoyl]-D- erythro-sphingosine - SDS. [Link]

  • ResearchGate. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture. [Link]

  • National Institutes of Health (NIH). Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture. [Link]

  • PubMed Central. Inhibitors of Ceramide- and Sphingosine-Metabolizing Enzymes as Sensitizers in Radiotherapy and Chemotherapy for Head and Neck Squamous Cell Carcinoma. [Link]

  • ResearchGate. Chemical structure of short-chain N-hexanoyl-D-erythrosphingosine (C6- ceramide). [Link]

  • ResearchGate. Inhibitors of specific ceramide synthases. [Link]

  • National Institutes of Health (NIH). Solid Tumor Treatment via Augmentation of Bioactive C6 Ceramide Levels with Thermally Ablative Focused Ultrasound. [Link]

  • MDPI. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma. [Link]

  • PubMed. Use of N-([1-14C]hexanoyl)-D-erythro-sphingolipids to assay sphingolipid metabolism. [Link]

  • Shanghai Huicheng Biotech. H1624-001 N-Hexanoyl-NBD-L-threo-dihydrosphingosine. [Link]

Sources

Technical Guide: Cell Culture Treatment Methods Using D-threo-C6-Ceramide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the specific application of D-threo-C6-Ceramide (N-hexanoyl-D-threo-sphingosine) in cell culture systems. While its stereoisomer, D-erythro-C6-ceramide, is widely recognized as the bioactive mimic of endogenous ceramide, the D-threo isomer serves a critical, distinct role in sphingolipid research. It functions primarily as a metabolic probe to distinguish between signaling events driven by the ceramide backbone versus those requiring downstream conversion to glucosylceramide. This guide provides a standardized protocol for solubilization (BSA-complexing), treatment, and experimental design to ensure high-fidelity data.

Introduction: The Stereochemical Imperative

In sphingolipid signaling, stereochemistry dictates biological fate. Endogenous ceramides possess the D-erythro configuration.[1] Exogenous short-chain analogs like C6-ceramide are used to permeate cell membranes and mimic these effects. However, researchers often conflate the isomers.

D-threo-C6-Ceramide differs from the "natural" D-erythro form in the orientation of the hydroxyl group at C3. This structural difference confers unique properties:

  • Glucosylceramide Synthase Resistance: Unlike D-erythro-C6-ceramide, the D-threo isomer cannot be glycosylated by glucosylceramide synthase (GCS). It acts as a "metabolic dead-end" for the glycosphingolipid pathway.

  • Specificity Control: It is frequently used as a negative control to validate that a phenotype (e.g., apoptosis) is specific to the D-erythro configuration.

  • Distinct Cytotoxicity: While often less potent than D-erythro, D-threo-C6-ceramide is not inert. It exhibits cytotoxicity at higher concentrations (IC50 ~18 µM in U937 cells) and can modulate specific pathways like PKC or PP2A independently of glycosylation.

Mechanistic Comparison

The following diagram illustrates the divergent metabolic fates of the two isomers.

CeramideMetabolism Exo_Erythro D-erythro-C6-Ceramide (Bioactive Mimic) Cell_Membrane Cell Membrane Exo_Erythro->Cell_Membrane Permeates GCS Glucosylceramide Synthase (GCS) Exo_Erythro->GCS SMS Sphingomyelin Synthase (SMS) Exo_Erythro->SMS Substrate Apoptosis Apoptosis / Arrest (G0/G1) Exo_Erythro->Apoptosis High Potency Exo_Threo D-threo-C6-Ceramide (Metabolic Probe) Exo_Threo->Cell_Membrane Permeates Exo_Threo->GCS BLOCKED (Stereo-resistance) Exo_Threo->SMS Substrate (Variable) Exo_Threo->Apoptosis Low Potency (High Dose Only) Cell_Membrane->GCS GlcCer C6-Glucosylceramide (Glycosphingolipids) GCS->GlcCer Rapid Conversion (D-erythro only) SM C6-Sphingomyelin SMS->SM

Figure 1: Differential metabolic processing of C6-ceramide stereoisomers. Note the blockage of the glucosylceramide pathway by the D-threo configuration.

Materials and Preparation

Short-chain ceramides are lipophilic and prone to precipitation in aqueous media, which is the #1 cause of experimental variability. Do not add DMSO stocks directly to cell culture media. The following BSA-complexing protocol is mandatory for consistent bioavailability.

Reagents
  • D-threo-C6-Ceramide: (e.g., Cayman Chem #24389 or equivalent).[2] Purity ≥98%.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade.

  • Carrier: Fatty Acid-Free Bovine Serum Albumin (BSA).[3]

  • Buffer: PBS or serum-free culture medium (e.g., RPMI, DMEM).

Protocol: Preparation of BSA-Ceramide Complex (5 mM Stock)

This method creates a stable, water-soluble complex that prevents precipitation upon addition to cells.

  • Prepare Lipid Stock: Dissolve D-threo-C6-ceramide in fresh DMSO to a concentration of 100 mM .

    • Note: If the lipid is supplied as a solid, purge the vial with nitrogen after use to prevent oxidation. Store at -20°C.

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in PBS (or serum-free medium) to a concentration of 0.34 mg/mL (approx. 5 µM).

    • Optimization: For higher lipid concentrations, increase BSA concentration to maintain a molar ratio of roughly 1:1 or 2:1 (Lipid:BSA), though C6 is sufficiently soluble that a catalytic amount of BSA often suffices to prevent crystal formation.

  • Complexing Step (Critical):

    • While vortexing the BSA solution vigorously, add the DMSO-lipid stock dropwise.

    • Final Target: A 5 mM working stock in BSA solution.

    • Visual Check: The solution should be clear. If cloudy, sonicate in a water bath at 37°C for 10–15 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Workflow Diagram

ProtocolWorkflow Start Start: D-threo-C6-Ceramide Solid Stock 1. Dissolve in DMSO (100 mM) Start->Stock BSA 2. Complex with BSA (Fatty Acid Free) Prevents precipitation Stock->BSA Dropwise while vortexing Dilution 3. Dilute in Serum-Free Media (Final: 1 - 50 µM) BSA->Dilution Treatment 4. Treat Cells Dilution->Treatment Assay1 Assay A: Cytotoxicity (MTT/Crystal Violet) 24-48 hrs Treatment->Assay1 Assay2 Assay B: Signaling (Western Blot: Akt/ERK) 15 min - 6 hrs Treatment->Assay2 Assay3 Assay C: Metabolism (Lipidomics/TLC) 1 - 12 hrs Treatment->Assay3

Figure 2: Step-by-step workflow for solubilization and experimental application.

Experiment A: Cytotoxicity & Apoptosis Assay

Use this protocol to determine the IC50 or to use D-threo as a negative control for D-erythro effects.

  • Seeding: Seed cells (e.g., U937, HeLa, MCF-7) in 96-well plates at 5,000–10,000 cells/well. Allow adhesion for 24 hours.

  • Starvation (Optional but Recommended): Wash cells with PBS and switch to low-serum (0.5% FBS) or serum-free media for 4–12 hours. This synchronizes the cell cycle and removes endogenous lipids that may compete with the treatment.

  • Treatment:

    • Dilute the BSA-complexed D-threo-C6-ceramide into warm culture media.

    • Dose Range: 0, 5, 10, 20, 50, 100 µM.

    • Controls:

      • Vehicle Control: DMSO/BSA equivalent volume.

      • Positive Control: D-erythro-C6-ceramide (same concentrations).

  • Incubation: 24 to 48 hours at 37°C.

  • Readout: Perform MTT, CellTiter-Glo, or Annexin V flow cytometry.

    • Expected Result: D-erythro should show potent cytotoxicity (IC50 ~5-15 µM). D-threo should show significantly reduced toxicity (IC50 >20-30 µM) or no effect at lower doses.

Experiment B: Validating Pathway Specificity (Metabolic Control)

Use this setup to prove that a signaling effect (e.g., Akt inhibition) is due to the ceramide structure itself and not GlcCer.

  • Setup: 6-well plates, 70% confluency.

  • Treatment Groups:

    • Group 1: Vehicle.

    • Group 2: D-erythro-C6-Ceramide (10 µM).

    • Group 3: D-threo-C6-Ceramide (10 µM).

    • Group 4 (Optional): D-erythro + PDMP (GCS inhibitor).

  • Time Course: Harvest lysates at 15 min, 30 min, 1 hr, and 6 hrs.

  • Analysis: Western Blot for p-Akt (Ser473) or p-ERK.

    • Interpretation: If D-erythro inhibits Akt but D-threo does not, the effect may be stereospecific or require downstream metabolism. If both inhibit Akt, the effect is likely a direct biophysical action of the ceramide lipid chain on the membrane or PP2A activation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation / Crystals Added DMSO stock directly to aqueous media.MUST use the BSA-complexing method described in Section 3.
High Background Toxicity DMSO concentration > 0.1%.Ensure final DMSO concentration is < 0.1%. Use a higher concentration stock (100 mM) to minimize volume added.
No Effect Observed Serum lipids competing with C6-ceramide.Perform experiments in reduced serum (0.5% - 1% FBS) or serum-free media.
Variable Results Oxidation of lipid stock.Store stocks under nitrogen gas at -20°C. Discard stocks older than 3 months.

References

  • Schwarz, A., & Futerman, A. H. (1997).[2] Distinct roles for ceramide and glucosylceramide at different stages of neuronal growth. Journal of Neuroscience, 17(9), 2929-2938.[2] [Link]

  • Bielawska, A., et al. (1993). Selectivity of ceramide-mediated biology. Lack of activity of erythro-dihydroceramide.[1] Journal of Biological Chemistry, 268, 26226-26232. [Link]

  • Kester, M., & Kolesnick, R. (2003). Sphingolipids as therapeutics.[4] Pharmacological Research, 47(5), 365-371. (Discusses C6-ceramide delivery methods). [Link]

  • Ogretmen, B., et al. (2002). Biochemical mechanisms of the generation of endogenous long chain ceramide in response to exogenous short chain ceramide in the A549 human lung adenocarcinoma cell line. Journal of Biological Chemistry, 277, 12960-12969. [Link]

Sources

Application Note: Liposomal Incorporation of N-Hexanoyl-D-threo-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the incorporation of N-Hexanoyl-D-threo-sphingosine (D-threo-C6-Ceramide) into liposomal delivery systems.

Executive Summary & Biological Context

N-Hexanoyl-D-threo-sphingosine is a synthetic stereoisomer of the naturally occurring N-Hexanoyl-D-erythro-sphingosine (C6-Ceramide). While the erythro isomer is a potent bioactive lipid involved in apoptosis and cell cycle arrest, the threo isomer often serves as a critical negative control or a specific probe for studying stereoselective sphingolipid-protein interactions.

Incorporating short-chain ceramides like C6 into liposomes is technically challenging due to their unique amphiphilicity. Unlike long-chain ceramides (C16-C24) which are highly hydrophobic and rigidify membranes, C6-ceramide possesses higher aqueous solubility and can rapidly exchange between membranes, leading to formulation instability if not properly anchored.

This guide details a Thin-Film Hydration and Extrusion protocol optimized to maximize the retention of the threo isomer within the lipid bilayer while maintaining vesicular stability.

Key Physicochemical Considerations
  • Membrane Dynamics: Short-chain ceramides act as "wedges" in the lipid bilayer. High molar ratios (>30 mol%) can disrupt membrane integrity, leading to leakage.

  • Stereochemistry: The D-threo configuration affects packing density against neighboring phospholipids differently than the erythro form.

  • Phase Transition: The protocol utilizes high-transition temperature lipids (DSPC) to improve retention of the relatively soluble C6-ceramide.

Experimental Workflow Visualization

The following diagram outlines the critical path for generating homogenous, stable liposomes.

LiposomeProtocol Start Lipid Stock Preparation (Chloroform/Methanol) Evap Thin Film Formation (Rotary Evaporation, 40°C) Start->Evap Mix Lipids Drying Desiccation (High Vacuum, Overnight) Evap->Drying Remove Solvent Hydration Hydration (PBS/HEPES, >Tm 65°C) Drying->Hydration Add Aqueous Buffer LUV Multilamellar Vesicles (MLVs) Heterogeneous Size Hydration->LUV Vortexing Extrusion Extrusion (100nm Polycarbonate, >65°C) LUV->Extrusion Size Reduction Dialysis Purification/Dialysis (Remove Free Ceramide) Extrusion->Dialysis Optional Final Final Liposomes (Store at 4°C) Dialysis->Final

Figure 1: Step-by-step workflow for Thin-Film Hydration and Extrusion.

Detailed Protocol

Materials & Reagents[1][2]
  • Active Agent: N-Hexanoyl-D-threo-sphingosine (Purity >98%).

  • Bulk Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC ) - Chosen for high

    
     (
    
    
    
    ) to retain C6-ceramide.
  • Stabilizer: Cholesterol (Chol) - Essential for bilayer fluidity modulation.

  • Stealth Agent: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000 ) - Prevents aggregation.

  • Solvents: Chloroform (HPLC grade), Methanol (HPLC grade).

  • Hydration Buffer: PBS pH 7.4 or HEPES buffered saline.

Formulation Strategy (Molar Ratios)

A robust starting formulation is DSPC : Chol : DSPE-PEG2000 : C6-Ceramide at a molar ratio of 55 : 30 : 5 : 10 .

  • Note: C6-Ceramide loading can be titrated between 5–15 mol%. Exceeding 20 mol% often results in crystal precipitation or micelle formation due to the short chain length.

Step-by-Step Methodology
Step 1: Preparation of Lipid Film[1][2][3][4]
  • Stock Solutions: Dissolve each lipid component separately in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL.

  • Mixing: In a round-bottom flask, combine the aliquots to achieve the target molar ratio (e.g., 55:30:5:10).

  • Evaporation: Attach the flask to a rotary evaporator.

    • Bath Temp:

      
      .[1]
      
    • Pressure: Reduce gradually to prevent bumping until a dry film forms.

    • Rotation: 100–150 rpm.

  • Desiccation: Place the flask under high vacuum (lyophilizer or vacuum desiccator) overnight at room temperature to remove trace solvent. Solvent residues are toxic and destabilize the bilayer.

Step 2: Hydration (The Critical Step)

Causality: Hydration must occur above the phase transition temperature (


) of the highest melting lipid (DSPC, 

).
  • Pre-warm the Hydration Buffer to

    
    .
    
  • Add the buffer to the dried lipid film to achieve a total lipid concentration of 10–20 mM.

  • Hydrate: Rotate the flask in a water bath at

    
     for 30–60 minutes.
    
  • Vortex: Vigorously vortex every 10 minutes to detach the film. The solution should appear milky (Multilamellar Vesicles - MLVs).

Step 3: Size Reduction (Extrusion)
  • Assemble the extruder with a 100 nm polycarbonate membrane .

  • Heat: Maintain the extruder block temperature at

    
     . Attempting to extrude DSPC below its 
    
    
    
    will rupture the membrane.
  • Pass the MLV suspension through the membrane 11–21 times. The suspension should become translucent/opalescent.

Step 4: Purification (Optional but Recommended)

Since C6-ceramide has partial water solubility, free (unencapsulated) molecules may exist in the bulk phase.

  • Use a PD-10 Desalting Column or Dialysis Cassette (MWCO 10-20 kD) equilibrated with the hydration buffer.

  • Collect the liposomal fraction.[1]

Characterization & Quality Control

Validation of the liposomes is non-negotiable. The following parameters must be assessed.

Data Presentation: Quality Metrics
ParameterMethodTarget SpecificationTroubleshooting
Particle Size (Z-avg) Dynamic Light Scattering (DLS)80 – 120 nmIf >150nm, increase extrusion cycles or check membrane integrity.
Polydispersity (PDI) DLS< 0.20If >0.2, indicates aggregation. Sonicate briefly or re-extrude.
Zeta Potential Electrophoretic Light Scattering-5 to -20 mV (PEGylated)Highly negative charge suggests lipid hydrolysis; near neutral is ideal for PEGylated systems.
Encapsulation Efficiency HPLC / LC-MS> 85% RetentionIf low, reduce C6-Ceramide molar ratio or increase Cholesterol content.
HPLC Quantification Protocol

To quantify N-Hexanoyl-D-threo-sphingosine content:

  • Lysis: Disrupt liposomes by mixing 1:10 with Methanol.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Isocratic Acetonitrile:Water (90:10) with 0.1% Formic Acid.

  • Detection: UV at 210 nm or ELSD (Evaporative Light Scattering Detector).

Mechanism of Action & Signaling Pathways

While the D-threo isomer is often a control, understanding the pathway of its erythro counterpart highlights why stable encapsulation is vital for biological studies.

CeramidePath Lipo Liposome (Carrier) CellMem Cell Membrane (Fusion/Endocytosis) Lipo->CellMem Delivery C6 C6-Ceramide (Release) CellMem->C6 Intracellular Accumulation Mito Mitochondria C6->Mito Permeabilization PP2A PP2A (Activation) C6->PP2A Activates Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome C Release Akt Akt/PKB (Dephosphorylation) PP2A->Akt Inhibits Akt->Apoptosis Promotes

Figure 2: General signaling pathway for bioactive ceramides delivered via liposomes.

References

  • Preparation of Liposomes (Thin-Film Hydration): Akbarzadeh, A. et al. "Liposome: classification, preparation, and applications." Nanoscale Research Letters, 2013. Link

  • Ceramide Liposome Formulation: Stover, T. et al. "Systemic Delivery of Liposomal Short-Chain Ceramide Limits Solid Tumor Growth in Murine Models of Breast Adenocarcinoma." Clinical Cancer Research, 2005. Link

  • Stereospecificity of Ceramides: Usta, J. et al. "Structural requirements for the accumulation of ceramide in response to short-chain ceramides." Journal of Biological Chemistry, 2001. Link

  • Liposome Characterization Techniques: Laouini, A. et al. "Preparation, Characterization and Applications of Liposomes: State of the Art." Journal of Colloid Science and Biotechnology, 2012. Link

  • DSPC/Cholesterol Formulations: Webb, M.S. et al. "Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine." Biochimica et Biophysica Acta (BBA), 1998. Link

Sources

Application Notes and Protocols for D-threo-sphingosine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-threo-sphingosine Analogs in Cellular Signaling

Sphingolipids are a class of lipids that play pivotal roles as structural components of cell membranes and as bioactive molecules in a myriad of cellular processes.[1][2] The metabolism of sphingolipids gives rise to a cascade of signaling molecules, with ceramide, sphingosine, and sphingosine-1-phosphate (S1P) at the core of this network.[2][3] These molecules are key regulators of cell fate decisions, including proliferation, differentiation, apoptosis, and inflammation.[1]

D-erythro-sphingosine is the naturally occurring stereoisomer. However, its synthetic analogs, particularly those with the threo configuration, have emerged as powerful tools for dissecting the sphingolipid signaling pathway and as potential therapeutic agents.[4][5] D-threo-sphingosine and its derivatives often exhibit distinct biological activities compared to their erythro counterparts, primarily due to altered interactions with key enzymes in the sphingolipid metabolic pathway.[4] For instance, threo-isomers can act as competitive inhibitors of sphingosine kinases (SphK), the enzymes responsible for phosphorylating sphingosine to the pro-survival molecule S1P.[4] This inhibitory action can shift the cellular balance towards the pro-apoptotic effects of ceramide and sphingosine.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the proper handling, storage, and application of D-threo-sphingosine analogs. By understanding the principles behind these guidelines, researchers can ensure the integrity of their experiments and obtain reliable, reproducible results.

Understanding the Mechanism: The Sphingolipid Signaling Rheostat

The biological effects of sphingolipids are often described as a "rheostat" model, where the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P, dictates the cell's fate. D-threo-sphingosine analogs can modulate this rheostat by interfering with the enzymes that control the levels of these signaling molecules.

Key Enzymes in the Sphingolipid Signaling Pathway:

  • Ceramide Synthases (CerS): A family of enzymes that synthesize ceramide by attaching a fatty acid to a sphingoid base.[2][6]

  • Ceramidases (CDase): These enzymes hydrolyze ceramide to produce sphingosine.

  • Sphingosine Kinases (SphK1 and SphK2): These kinases phosphorylate sphingosine to generate S1P.[7] D-threo-sphingosine analogs often target these enzymes.[4]

  • Sphingosine-1-Phosphate Lyase (S1PL): This enzyme irreversibly degrades S1P.

  • Protein Kinase C (PKC): Some sphingosine analogs, such as L-threo-sphingosine, are potent inhibitors of PKC, a key signaling protein involved in numerous cellular processes.[8]

Below is a diagram illustrating the central role of sphingosine and the enzymatic targets of its analogs within the sphingolipid signaling pathway.

Sphingolipid_Pathway cluster_enzymes Enzymatic Conversions cluster_analogs Analog Intervention Ceramide Ceramide CDase Ceramidase Ceramide->CDase Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1PLyase S1P Lyase S1P->S1PLyase Degradation S1PPtase S1P Phosphatase S1P->S1PPtase CDase->Sphingosine SphK->S1P S1PPtase->Sphingosine D_threo_analog D-threo-sphingosine Analogs D_threo_analog->SphK Inhibition

Caption: The Sphingolipid Rheostat and Point of Intervention for D-threo-sphingosine Analogs.

Storage and Handling: Preserving Compound Integrity

The stability and efficacy of D-threo-sphingosine analogs are critically dependent on proper storage and handling. As with most lipids, these compounds are susceptible to degradation through oxidation and hydrolysis.

Long-Term Storage

For long-term storage, D-threo-sphingosine analogs should be stored at -20°C .[8] Many of these compounds are supplied as a crystalline solid or in an organic solvent. When stored correctly in an unopened container, they are typically stable for at least four years.[8][9]

ParameterRecommendationRationale
Temperature -20°CMinimizes chemical degradation and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation, especially for unsaturated analogs.
Container Amber glass vials with Teflon-lined capsPrevents photodegradation and leaching of impurities from plastic.
Form As a solid or in an anhydrous organic solventAvoids hydrolysis that can occur in aqueous solutions.
Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is the foundation of reliable experimental results. The choice of solvent is critical and depends on the specific analog's solubility.

Recommended Solvents:

  • Ethanol: A commonly used solvent for many sphingosine analogs.

  • Dimethyl Sulfoxide (DMSO): Offers good solubility for a wide range of compounds. However, it's important to note that DMSO can have biological effects on its own, and appropriate vehicle controls are essential.[10]

  • Chloroform: Provides good solubility but requires careful handling due to its toxicity.

Protocol for Preparing a 10 mM Stock Solution in Ethanol:

  • Pre-weighing Preparation: Allow the vial containing the solid D-threo-sphingosine analog to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube or the original vial.

  • Solvent Addition: Add the calculated volume of anhydrous ethanol to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 299.5 g/mol , add 333.9 µL of ethanol to 1 mg of the compound.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary for some analogs.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes in amber glass vials with Teflon-lined caps to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C.

Experimental Protocols: Application in Cell-Based Assays

The following protocols provide a framework for utilizing D-threo-sphingosine analogs in cell culture experiments. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Preparation of Working Solutions and Vehicle Controls

Due to the hydrophobic nature of D-threo-sphingosine analogs, they are typically diluted from an organic stock solution into an aqueous cell culture medium. To maintain solubility and bioavailability, a carrier protein such as bovine serum albumin (BSA) is often used.

Protocol for Preparing a 100 µM Working Solution with BSA:

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in phosphate-buffered saline (PBS) or serum-free culture medium to a final concentration of 1% (w/v).

  • Dilute Stock Solution: In a sterile tube, dilute the 10 mM stock solution of the D-threo-sphingosine analog 1:10 in the 1% BSA solution to obtain a 1 mM intermediate solution.

  • Complexation: Vortex the intermediate solution and incubate at 37°C for 15-30 minutes to allow the analog to complex with the BSA.

  • Final Dilution: Further dilute the 1 mM intermediate solution 1:10 in your complete cell culture medium to achieve a final working concentration of 100 µM. The final BSA concentration will be 0.01%.

  • Vehicle Control: It is imperative to prepare a vehicle control that contains the same final concentrations of the organic solvent (e.g., ethanol) and BSA as the working solution.

Vehicle Control Considerations:

The choice of vehicle is critical for accurate interpretation of experimental data.

  • DMSO: While a common solvent, DMSO can influence cell growth and other cellular functions.[10] It is recommended to keep the final concentration of DMSO in the culture medium below 0.1%.

  • Ethanol: Generally less cytotoxic than DMSO at low concentrations.

  • Ethanol/Polyethylene Glycol (PEG) 400 Mixture: A mixture of 45% ethanol and 55% PEG 400 at a final concentration of 0.1% in the culture medium can be an effective vehicle for highly hydrophobic compounds.[11]

Cell Treatment Protocol

This protocol outlines a general procedure for treating adherent cells with a D-threo-sphingosine analog.

  • Cell Seeding: Plate your cells in a suitable culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Starvation (Optional): Depending on the experimental endpoint, you may need to serum-starve the cells for a period (e.g., 4-24 hours) to reduce background signaling.

  • Preparation of Treatment Media: Prepare the working solution of the D-threo-sphingosine analog and the corresponding vehicle control in the appropriate cell culture medium.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the treatment media (containing the analog or vehicle control).

  • Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 48 hours), depending on the biological process being investigated.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, WST-1), apoptosis assays (e.g., caspase activity, Annexin V staining), protein analysis (e.g., Western blotting), or gene expression analysis (e.g., qPCR).

Cell_Treatment_Workflow start Start: Seed Cells adherence Allow Adherence (70-80% Confluency) start->adherence starvation Optional: Serum Starvation adherence->starvation prepare_media Prepare Treatment Media (Analog & Vehicle Control) starvation->prepare_media treat_cells Remove Old Media & Add Treatment Media prepare_media->treat_cells incubation Incubate for Desired Time treat_cells->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis (e.g., Western, qPCR, Viability) harvest->analysis end End analysis->end

Caption: General workflow for treating cultured cells with D-threo-sphingosine analogs.

In Vitro Enzyme Assays: Probing Molecular Interactions

To elucidate the specific molecular targets of D-threo-sphingosine analogs, in vitro enzyme assays are invaluable. Commercially available kits for assaying sphingosine kinase and ceramide synthase activity are available.[7][12]

Sphingosine Kinase (SphK) Inhibition Assay

Many SphK assay kits utilize a fluorescence-based method or measure ATP depletion.[7][13] A general principle for an inhibitor screening assay is as follows:

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, purified SphK1 or SphK2 enzyme, and the D-threo-sphingosine analog at various concentrations.

  • Substrate Addition: Add the substrate, which can be sphingosine or a fluorescently labeled version like NBD-sphingosine.[13]

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[13]

  • Detection: Stop the reaction and measure the signal. In an ATP depletion assay, a luminescent reagent is added, and the signal is inversely proportional to kinase activity.[7] For fluorescent substrate assays, the change in fluorescence is measured.[13]

  • Data Analysis: Calculate the percent inhibition for each concentration of the analog and determine the IC50 value.

Safety and Disposal

While specific toxicity data for many novel D-threo-sphingosine analogs may be limited, it is prudent to handle them with the standard precautions for laboratory chemicals. A safety assessment of ceramides for cosmetic use indicated low toxicity for related compounds.[14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling D-threo-sphingosine analogs.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

  • Disposal: Dispose of all waste containing D-threo-sphingosine analogs in accordance with local, state, and federal regulations.

Conclusion

D-threo-sphingosine and its analogs are valuable tools for investigating the complex roles of sphingolipid signaling in health and disease. By adhering to the guidelines outlined in this application note, researchers can ensure the quality of their experiments and contribute to a deeper understanding of this critical signaling pathway. The key to successful experimentation with these compounds lies in meticulous attention to storage, handling, and the use of appropriate controls.

References

  • Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Threo-sphingosine, (-)- | C18H37NO2 | CID 11130338. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • SPHK1 Assay Kit. (n.d.). BPS Bioscience. Retrieved February 3, 2026, from [Link]

  • Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • A fluorescent assay for ceramide synthase activity. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Sphingosine 1-phosphate promotes mesenchymal stem cell-mediated cardioprotection against myocardial infarction via ERK1/2-MMP-9 and Akt signaling axis. (2018). PubMed. Retrieved February 3, 2026, from [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Discovery and mechanism of action of small molecule inhibitors of ceramidases. (2021). bioRxiv. Retrieved February 3, 2026, from [Link]

  • Sphingosine-1-phosphate Treatment Improves Cryopreservation Efficiency in Human Mesenchymal Stem Cells. (2021). MDPI. Retrieved February 3, 2026, from [Link]

  • Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers. (2003). PubMed. Retrieved February 3, 2026, from [Link]

  • Structure of sphingosine analogs that inhibit I TRPM7. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Total synthesis of stereospecific sphingosine and ceramide. (1976). PubMed. Retrieved February 3, 2026, from [Link]

  • Safety Assessment of Ceramides as Used in Cosmetics. (2015). Cosmetic Ingredient Review. Retrieved February 3, 2026, from [Link]

  • A rapid assay for assessment of sphingosine kinase inhibitors and substrates. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-dependent Manner. (2009). Journal of Biological Chemistry. Retrieved February 3, 2026, from [Link]

  • A Three-Step Assay for Ceramide Synthase Activity Using a Fluorescent Substrate and HPLC. (2018). Scite.ai. Retrieved February 3, 2026, from [Link]

  • Sphingosine 1-phosphate receptor 1 inhibition induces a pro-apoptotic signaling cascade in T cells. (2023). bioRxiv. Retrieved February 3, 2026, from [Link]

  • Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues. (2012). PubMed. Retrieved February 3, 2026, from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Safety Assessment of Ceramides as Used in Cosmetics. (2014). SAGE Journals. Retrieved February 3, 2026, from [Link]

  • Small molecule of sphingosine as a rescue of dopaminergic cells: A cell therapy approach in neurodegenerative diseases therapeutics. (n.d.). Repository of Research and Investigative Information. Retrieved February 3, 2026, from [Link]

  • Structural basis of the mechanism and inhibition of a human ceramide synthase. (2022). PubMed Central. Retrieved February 3, 2026, from [Link]

  • A vehicle for the evaluation of hydrophobic compounds in cell culture. (1998). PubMed. Retrieved February 3, 2026, from [Link]

Sources

Application Note: In Vitro Cytotoxicity Assay Protocols for C6-threo-Ceramide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The Stereochemical Imperative: Threo vs. Erythro

In sphingolipid research, stereochemistry is not a trivial detail; it is the determinant of biological fate. While C6-erythro-ceramide mimics natural short-chain ceramides and can be metabolized (glycosylated) by Glucosylceramide Synthase (GCS) into non-toxic glucosylceramides, C6-threo-ceramide acts as a metabolically stable analog.

Because C6-threo-ceramide cannot be efficiently glycosylated by GCS, it resists the primary clearance mechanism that cancer cells use to evade ceramide-induced apoptosis. Consequently, it serves as a critical tool for:

  • Direct Apoptosis Induction: Studying pure ceramide toxicity without metabolic depletion.

  • GCS Bypass: Evaluating cytotoxicity in multidrug-resistant (MDR) lines where GCS is upregulated.

  • Signaling Specificity: Distinguishing between effects mediated by the ceramide backbone versus downstream metabolites.

Experimental Challenges

The lipophilic nature of C6-threo-ceramide presents a major hurdle: bioavailability . Direct addition of DMSO stocks to aqueous culture media often results in micro-precipitation, leading to erratic IC50 values and "false negative" toxicity data. This guide prioritizes a BSA-Complexation Protocol to ensure physiological delivery.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways and experimental flow for validating C6-threo-ceramide cytotoxicity.

G cluster_mech Mechanistic Fate Start C6-threo-Ceramide (Lipophilic Solid) Solubilization Step 1: Solubilization (DMSO/EtOH Stock) Start->Solubilization Dissolve BSA_Complex Step 2: BSA Complexing (Critical for Bioavailability) Solubilization->BSA_Complex 1:1 Molar Ratio (Prevents Precip.) Media_Prep Step 3: Serum-Free Media Dilution BSA_Complex->Media_Prep Dilute Treatment Cell Treatment (Pulse vs. Continuous) Media_Prep->Treatment Add to Cells Assay_Viability Viability Assay (CCK-8 / MTT) Treatment->Assay_Viability 24-72h Assay_Apoptosis Apoptosis Assay (Annexin V / Caspase-3) Treatment->Assay_Apoptosis 6-24h Threo_Fate C6-threo-Ceramide (Resists GCS) Treatment->Threo_Fate Mito_Damage Mitochondrial Permeabilization Threo_Fate->Mito_Damage Direct Action Apoptosis Apoptosis Mito_Damage->Apoptosis

Figure 1: Optimized workflow for C6-threo-ceramide handling, emphasizing the BSA-complexation step to prevent precipitation and ensure accurate dosing.

Protocol 1: Preparation of BSA-Complexed C6-threo-Ceramide

Criticality: High. Why: C6-ceramide is hydrophobic.[1] Adding it directly to media causes it to crash out of solution or bind non-specifically to plastics. Complexing with Fatty Acid-Free (FAF) BSA mimics physiological transport and ensures the lipid stays in solution.

Reagents
  • C6-threo-Ceramide: (e.g., d18:1/6:0).

  • Solvent: High-grade DMSO or Absolute Ethanol.

  • Carrier: Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) (e.g., Sigma A8806).

  • Buffer: PBS (Ca2+/Mg2+ free) or 150 mM NaCl.

Step-by-Step Procedure
  • Prepare Lipid Stock (5 mM):

    • Dissolve C6-threo-ceramide in DMSO to a concentration of 5 mM.

    • Tip: Sonicate in a water bath at 37°C for 5–10 minutes to ensure complete dissolution.

  • Prepare BSA Vehicle (0.34 mg/mL):

    • Dissolve FAF-BSA in PBS or 150 mM NaCl to a concentration of 0.34 mg/mL (approx. 5 µM BSA).

    • Warm the BSA solution to 37°C.

  • Complexation (The "Dropwise" Method):

    • While vortexing the warmed BSA solution, add the C6-threo-ceramide stock dropwise.

    • Target Ratio: 1:1 molar ratio (Ceramide:BSA) is ideal, but for high loading, ensure final DMSO < 0.1%.

    • Alternative: For higher concentrations (e.g., making a 100 µM working stock), dilute the 5 mM DMSO stock into the BSA solution to reach 100 µM Ceramide.

  • Equilibration:

    • Incubate the mixture at 37°C with gentle shaking/rotation for 30 minutes. The solution should be clear. If cloudy, sonicate briefly.

  • Storage:

    • Use immediately for best results. If storage is necessary, aliquot and freeze at -20°C (stable for 1-2 weeks). Avoid repeated freeze-thaw cycles.

Protocol 2: Dose-Response Viability Assay (CCK-8/MTS)

Objective: Determine the IC50 of C6-threo-ceramide. Assay Choice: CCK-8 (WST-8) is preferred over MTT because it does not require solubilization of formazan crystals, reducing handling steps that could disturb the lipid treatment.

Experimental Setup
  • Cell Lines: Cancer lines (e.g., U937, HeLa, MCF-7) vs. Normal controls (e.g., Fibroblasts).

  • Controls:

    • Negative: Media only.

    • Vehicle: BSA/DMSO vehicle (prepared exactly as above but without ceramide).

    • Positive: Staurosporine (1 µM) or C6-erythro-ceramide (as a comparator).

Procedure
  • Seeding:

    • Seed cells in 96-well plates (5,000–10,000 cells/well) in 100 µL complete media.

    • Incubate 24h for attachment (adherent cells).

  • Treatment:

    • Prepare serial dilutions of BSA-complexed C6-threo-ceramide in culture media.

    • Range: 0, 5, 10, 20, 40, 80, 100 µM.

    • Aspirate old media and add 100 µL of treatment media.

    • Note: Ensure the final BSA concentration is constant across all wells if possible, or control for the highest BSA amount.

  • Incubation:

    • Incubate for 24h to 48h. (Ceramide apoptosis is often rapid, detectable within 6–12h, but viability loss peaks later).

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4h at 37°C.

    • Measure absorbance at 450 nm.

  • Analysis:

    • Normalize O.D. to Vehicle Control (set as 100% viability).

    • Plot log(concentration) vs. % Viability to calculate IC50.

Protocol 3: Mechanistic Validation (Apoptosis vs. Necrosis)

Objective: Confirm that cytotoxicity is due to apoptosis (programmed cell death) rather than non-specific necrosis (membrane lysis), which can occur at high lipid concentrations.

Method: Annexin V / Propidium Iodide (PI) Staining[2]
  • Seeding: 6-well plates (3 x 10^5 cells/well).

  • Treatment: Treat with IC50 and 2x IC50 concentrations of C6-threo-ceramide for 6h, 12h, and 24h .

    • Why timecourse? Ceramide induces early apoptosis.[2] At 24h, cells may already be secondary necrotic.

  • Harvesting:

    • Collect media (floating cells).

    • Trypsinize adherent cells (gentle, <2 min).

    • Combine floating and adherent fractions.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in 1X Annexin Binding Buffer.

    • Add Annexin V-FITC and PI. Incubate 15 min in dark.

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of Ceramide action).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Expected Data Profile
TreatmentEarly Apoptosis (Ann+/PI-)Late Apoptosis (Ann+/PI+)Interpretation
Vehicle (BSA) < 5%< 5%Baseline health.
C6-erythro (20µM) 15-25%10%Moderate apoptosis (partially metabolized).
C6-threo (20µM) 30-50% 15%Enhanced apoptosis (resists metabolism).

Troubleshooting & Optimization

Issue: Precipitation in Wells
  • Symptom: "Oily" droplets visible under microscope; high variation between replicates.

  • Cause: Inadequate BSA complexing or "shocking" the lipid by adding DMSO stock directly to cold media.

  • Solution: Always pre-complex with BSA at 37°C. Never add pure DMSO lipid stock to aqueous media > 0.1% v/v.

Issue: No Toxicity Observed
  • Symptom: Cells remain viable even at 50 µM.

  • Cause:

    • Cell Density: Confluent cells are often resistant to ceramide (contact inhibition signaling). Treat at 50-60% confluence.

    • Serum Effect: High FBS (10%) contains lipids and albumin that can sequester the ceramide.

  • Solution: Perform the treatment in reduced serum media (1-2% FBS) to maximize bioavailability.

Issue: Distinguishing Threo vs. Erythro Effects
  • Validation: To prove the effect is specific to the threo isomer's stability:

    • Co-treat C6-erythro-ceramide with PDMP (a GCS inhibitor).

    • If Erythro + PDMP toxicity mimics Threo toxicity, it confirms that metabolic stability is the key driver.

References

  • Cayman Chemical. C6 L-threo Ceramide Product Information. Cayman Chemical.[3] Link

  • Radin, N. S. (2001). Killing tumors by ceramide-induced apoptosis: a critique of available drugs. Biochemical Journal, 371(2), 243-256. Link

  • Sietsma, H., et al. (2001). Photodynamic action of C6-NBD-ceramide on Chinese hamster ovary cells: evidence for a role of the Golgi apparatus in ceramide-induced apoptosis. Cell Death & Differentiation. Link

  • Schwarz, A., & Futerman, A. H. (1997).[4] Distinct roles for ceramide and glucosylceramide at different stages of neuronal growth.[4] Journal of Neuroscience, 17(9), 2929-2938.[4] Link

  • Sigma-Aldrich. General Lipid/BSA Solubilization Protocol for Cell Delivery. Sigma-Aldrich Technical Guides. Link

Sources

Application Note: A Researcher's Guide to Solvent Compatibility and Handling of N-Hexanoyl-D-threo-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Hexanoyl-D-threo-sphingosine and the Critical Role of Solvent Selection

N-Hexanoyl-D-threo-sphingosine is a synthetic, cell-permeable analog of ceramide, a central lipid mediator in cellular signaling. Belonging to the class of short-chain sphingolipids, its N-acyl chain consists of six carbons (C6), a structural feature that confers a distinct advantage in experimental biology. Unlike endogenous long-chain ceramides, which are highly insoluble and difficult to deliver to cells, N-Hexanoyl-D-threo-sphingosine can rapidly and spontaneously transfer into biological membranes, allowing researchers to probe the intricate pathways of sphingolipid metabolism and signaling without the use of disruptive solvents or delivery vehicles.[1]

This compound has become an invaluable tool for investigating cellular processes such as apoptosis, cell cycle arrest, and protein phosphatase activation.[2][3] It is known to be a potent activator of protein phosphatase 2A (PP2A) and MAP kinase, and it can induce a dramatic arrest in the G0/G1 phase of the cell cycle.[3] As the interest in targeting sphingolipid pathways for therapeutic development in oncology and other fields grows, the correct handling and application of ceramide analogs like N-Hexanoyl-D-threo-sphingosine are paramount.[4][5][6]

The experimental utility of this potent molecule is, however, fundamentally dependent on its proper solubilization. Incorrect solvent choice can lead to compound precipitation, degradation, or the introduction of cytotoxic artifacts, ultimately compromising experimental validity. This guide provides a comprehensive overview of solvent compatibility, detailed protocols for solution preparation, and expert insights to ensure the reliable and effective use of N-Hexanoyl-D-threo-sphingosine in your research.

Section 1: Physicochemical Properties and Solubility Profile

Understanding the molecular characteristics of N-Hexanoyl-D-threo-sphingosine is the first step toward strategic solvent selection. Its amphipathic nature, with a polar head group and a nonpolar tail, dictates its solubility behavior.

PropertyValueReference
Molecular Formula C₂₄H₄₇NO₃[7][8]
Molecular Weight 397.64 g/mol [7]
CAS Number 189894-79-9[7]
Physical State Solid[8]
Storage Temperature -20°C[9]
Quantitative Solubility Data

The following table summarizes the solubility of N-Hexanoyl-D-threo-sphingosine and its close, biologically active isomer, N-Hexanoyl-D-erythro-sphingosine (often referred to as C6-ceramide), in common laboratory solvents. This data provides a quantitative basis for preparing stable, high-concentration stock solutions.

SolventReported SolubilitySuitability & Key Considerations
Dimethyl Sulfoxide (DMSO) Up to 5 mg/mLPrimary choice for stock solutions. High solvating power. Final concentration in cell culture should be kept low (<0.1% v/v) to avoid cytotoxicity.[10]
Ethanol ~25 mg/mL (for erythro isomer)Excellent choice for stock solutions. Can be less cytotoxic than DMSO for sensitive cell lines. Ensure use of anhydrous grade to prevent hydrolysis. Prone to evaporation.
Methanol Up to 5 mg/mLSuitable for stock solutions. More volatile than ethanol. Primarily used in analytical applications like chromatography.[10]
Chloroform Up to 5 mg/mLFor non-biological applications only. Useful for lipid extraction and analytical standards. Highly toxic and not suitable for cell-based assays.[10]
Dimethylformamide (DMF) Up to 5 mg/mLAlternative to DMSO. Similar properties to DMSO but may exhibit different toxicological profiles in specific assays.[10]
Aqueous Buffers (e.g., PBS, Culture Media) Effectively Insoluble Not suitable for primary solubilization. Requires a carrier vehicle (e.g., serum, BSA) or prior dissolution in an organic solvent for introduction into aqueous systems.[11]

Section 2: Strategic Solvent Selection for Key Applications

The choice of solvent is not merely about dissolution; it's about compatibility with the downstream experimental system. The causality behind selecting one solvent over another is rooted in minimizing interference and maximizing biological relevance.

For High-Concentration Stock Solutions

The primary goal is to create a stable, concentrated stock that can be stored for an extended period and easily diluted for working solutions.

  • Expert Choice: DMSO or Ethanol.

  • Causality: Both solvents offer excellent solvating capacity for N-Hexanoyl-D-threo-sphingosine, allowing for concentrations in the mg/mL range. This high concentration minimizes the volume of solvent added to the final experimental system. For sensitive cell lines or assays where DMSO may interfere with signaling pathways, anhydrous ethanol is a superior alternative. To ensure the longevity of the compound, it is advisable to purge the solvent with an inert gas like argon or nitrogen before use to displace oxygen and moisture.[12] Stock solutions in these solvents are stable for up to two months when stored properly at -20°C.[3]

For Cell Culture Applications

The challenge in cell-based assays is to deliver the lipophilic molecule to cells within an aqueous environment without causing precipitation or solvent-induced toxicity.

  • Expert Choice: Dilution from a DMSO or ethanol stock into complete culture medium.

  • Causality: Direct addition of the organic stock to cells is not feasible. The protocol involves a serial dilution into the culture medium, ensuring the final solvent concentration remains non-toxic (typically <0.1% v/v). The presence of proteins in fetal bovine serum (FBS) or bovine serum albumin (BSA) in the medium acts as a crucial carrier, binding to the lipid and facilitating its delivery to the cell membrane while preventing aggregation. A vehicle control (medium with the same final concentration of solvent) is mandatory to differentiate the effects of the compound from those of the solvent.

G cluster_0 Stock Solution Preparation cluster_1 Cell Dosing Workflow Weigh_Compound 1. Weigh Solid Compound Add_Solvent 2. Add Anhydrous DMSO or Ethanol Weigh_Compound->Add_Solvent Dissolve 3. Vortex / Gentle Sonication Add_Solvent->Dissolve Store 4. Aliquot & Store at -20°C Dissolve->Store Dilute_Stock 5. Prepare Intermediate Dilution in Culture Medium Store->Dilute_Stock Final_Dilution 6. Add to Cell Culture Plate (Final Solvent Conc. <0.1%) Dilute_Stock->Final_Dilution Incubate 7. Incubate & Assay Final_Dilution->Incubate

Caption: Experimental workflow from stock solution to cell treatment.

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating by including critical steps for ensuring consistency and reproducibility.

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • N-Hexanoyl-D-threo-sphingosine (MW: 397.64 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 397.64 g/mol * 0.010 mol/L * 0.001 L = 0.0039764 g = 3.98 mg

  • Weighing: Carefully weigh out approximately 3.98 mg of N-Hexanoyl-D-threo-sphingosine and transfer it to a sterile amber vial. Record the exact weight.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect for any remaining particulate matter.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes.

  • Storage: Store the aliquots upright at -20°C.[3] As noted, the solution is stable for up to 2 months under these conditions.

Protocol 3.2: Dosing Adherent Cells in a 6-Well Plate

Objective: To treat cells with a final concentration of 20 µM N-Hexanoyl-D-threo-sphingosine.

Materials:

  • 10 mM stock solution (from Protocol 3.1)

  • Adherent cells cultured in a 6-well plate (2 mL medium per well)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile serological pipettes and micropipette tips

Procedure:

  • Vehicle Control Preparation:

    • In one well designated as the "Vehicle Control," add 2 µL of pure DMSO to the 2 mL of culture medium. This achieves a final DMSO concentration of 0.1%, matching the treatment wells.

  • Treatment Solution Preparation:

    • Step A (Intermediate Dilution): Directly adding the highly concentrated stock to the well can cause localized precipitation. First, prepare an intermediate dilution. In a sterile tube, add 2 µL of the 10 mM stock solution to 998 µL of pre-warmed complete culture medium. Mix gently by pipetting. This creates a 20 µM working solution.

    • Step B (Dosing): This protocol is designed for a total replacement of media. Aspirate the old media from the wells to be treated. Add 2 mL of the freshly prepared 20 µM working solution to each treatment well.

    • Alternative Method (Dosing Spike): To add a concentrated dose to existing media, calculate the required volume. To achieve 20 µM in 2 mL, you need (20 µM * 2 mL) / 10,000 µM = 4 µL of the 10 mM stock. Add this 4 µL to a tube containing ~200 µL of fresh media, mix, and then add this mixture dropwise to the well while gently swirling the plate.

  • Incubation: Return the plate to the incubator and proceed with the experiment for the desired time course.

Section 4: Mechanistic Context and Troubleshooting

Proper solvent handling ensures that the observed biological effects are genuinely due to the action of N-Hexanoyl-D-threo-sphingosine. This molecule mimics endogenous ceramide, activating downstream signaling cascades that regulate cell fate.

G C6_Threo N-Hexanoyl-D-threo- sphingosine (Exogenous) Membrane Cell Membrane C6_Threo->Membrane Rapid Membrane Integration PP2A Protein Phosphatase 2A (PP2A) Activation Membrane->PP2A MAPK MAP Kinase Activation Membrane->MAPK Cell_Cycle G0/G1 Cell Cycle Arrest PP2A->Cell_Cycle Apoptosis Apoptosis Induction MAPK->Apoptosis

Sources

Methods for delivering short-chain ceramides to intracellular targets

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Delivery of Short-Chain Ceramides to Intracellular Targets

Executive Summary

Short-chain ceramides (e.g., C2-ceramide, C6-ceramide) are essential tools for elucidating sphingolipid signaling pathways, including apoptosis, autophagy, and senescence. Unlike their long-chain endogenous counterparts (C16-C24), which are extremely hydrophobic and cell-impermeable, short-chain analogs possess sufficient water solubility to partition into membranes. However, "sufficient" solubility often leads to experimental artifacts: precipitation in aqueous media, crystal formation on cell surfaces, and non-specific toxicity.

This guide provides validated protocols for the reproducible delivery of short-chain ceramides. Moving beyond simple solvent addition, we detail BSA-complexing for physiological relevance, cationic targeting for mitochondrial specificity, and nanoliposomal encapsulation for high-stability applications.

Mechanistic Basis of Delivery

To optimize delivery, one must understand the cellular fate of exogenous ceramides. Unlike receptor-mediated ligands, short-chain ceramides enter cells via spontaneous flip-flop across the plasma membrane.

  • The Trap: Once inside, they are rapidly metabolized in the Golgi by Glucosylceramide Synthase (GCS) or Sphingomyelin Synthase (SMS), effectively "trapping" them as complex sphingolipids.

  • The Target: For apoptotic signaling, the ceramide must reach the Mitochondria (to induce MOMP) or the Endoplasmic Reticulum (to induce stress) before being metabolized.

Figure 1: Intracellular Trafficking and Fate of Exogenous Ceramides

CeramideTrafficking Exogenous Exogenous C6-Ceramide (BSA-Complexed) PM Plasma Membrane (Flip-Flop Entry) Exogenous->PM Partitioning Cytosol Cytosol (Rapid Transit) PM->Cytosol Translocation Golgi Golgi Apparatus (Metabolic Trap) Cytosol->Golgi CERT Transport (Major Flux) Mito Mitochondria (Apoptosis Target) Cytosol->Mito Direct Transfer (Minor Flux) Metabolites Glucosylceramide Sphingomyelin Golgi->Metabolites GCS/SMS Enzymes Apoptosis Cytochrome C Release Apoptosis Mito->Apoptosis Pore Formation

Caption: Exogenous C6-ceramide enters via flip-flop. The majority is trafficked to the Golgi (metabolic sink), while a critical threshold fraction must reach mitochondria to trigger apoptosis.

Method Selection Matrix

Experimental GoalRecommended MethodProsCons
General Signaling (Apoptosis/Autophagy)Method A: BSA-Complexing Physiological solubility; prevents precipitation; high reproducibility.Requires preparation time; BSA may bind other media components.
Mitochondrial Targeting Method B: Cationic Ceramides Specific accumulation in mitochondria via membrane potential.Requires specific analogs (e.g., LCL-29); not for general metabolism studies.
In Vivo / High Stability Method C: Nanoliposomes Protects lipid from degradation; long circulation; high payload.Complex preparation; requires extrusion equipment.
Quick Screening Solvent (DMSO/EtOH) Fast; cheap.High risk of precipitation ; crystal formation causes artifacts; solvent toxicity.

Detailed Protocols

Method A: The BSA-Complex Method (Gold Standard)

Best for: Cell culture experiments requiring precise concentrations (1–50 µM) without precipitation.

Principle: C6-ceramide is hydrophobic.[1] Adding it dissolved in DMSO directly to media often causes it to "crash out" as invisible micro-crystals, leading to variable effective concentrations. Complexing it with fatty-acid-free Bovine Serum Albumin (BSA) creates a water-soluble delivery system that mimics physiological lipid transport.

Reagents:

  • C6-Ceramide (N-hexanoyl-D-erythro-sphingosine)

  • Defatted (Fatty Acid-Free) BSA

  • Absolute Ethanol[2][3]

  • HBSS or PBS (sterile)

Protocol:

  • Prepare Lipid Stock: Dissolve C6-ceramide in absolute ethanol to a concentration of 5 mM .

    • Note: If using chloroform for storage, dry down a specific aliquot under nitrogen gas first, then redissolve in ethanol.

  • Prepare BSA Solution: Dissolve defatted BSA in HBSS/PBS to a concentration of 0.34 mg/mL (approx. 5 µM). Filter sterilize (0.22 µm).

  • Complexing (The "Injection" Step):

    • While vortexing the BSA solution at medium speed, slowly inject the ethanolic ceramide solution.

    • Target Ratio: 1:1 molar ratio is standard.

    • Example: To make a 100 µM complex stock: Add 20 µL of 5 mM Ceramide (in EtOH) to 980 µL of 0.34 mg/mL BSA solution.

    • Critical: The solution should remain clear. If it turns cloudy, the lipid has precipitated.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with occasional vortexing to ensure full intercalation of ceramide into BSA hydrophobic pockets.

  • Storage: Store aliquots at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

  • Cell Treatment: Dilute the complex directly into cell culture media to the desired final concentration (typically 5–20 µM).

Method B: Mitochondrial Targeting (Cationic Ceramides)

Best for: Specifically inducing mitochondrial outer membrane permeabilization (MOMP).

Principle: Conjugating a positively charged pyridinium group to the ceramide (e.g., LCL-29 or C6-pyridinium ceramide ) drives the molecule into the negatively charged mitochondrial matrix, bypassing the Golgi "sink."

Protocol:

  • Solubilization: Dissolve LCL-29 in DMSO to create a 10 mM stock .

  • Dilution: Because the cationic charge increases solubility compared to neutral ceramides, BSA complexing is often unnecessary.

  • Treatment: Dilute directly into warm culture media (max DMSO concentration < 0.1%).

  • Validation: Co-stain with MitoTracker Green. LCL-29 is often inherently fluorescent or can be tracked if using a fluorescent analog, showing strict colocalization with mitochondria.

Method C: C6-Ceramide Nanoliposomes (CNL)

Best for: In vivo delivery, difficult-to-transfect cells, or long-term stability.

Formulation:

  • C6-Ceramide[1][2][3][4][5][6][7][8]

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol[1][4][9][10][11]

  • mPEG2000-DSPE (for stealth properties)

  • Molar Ratio: 30:40:20:10 (Cer:DSPC:Chol:PEG)

Protocol (Thin Film Hydration):

  • Mixing: Combine lipids dissolved in chloroform in a round-bottom flask at the defined molar ratios.

  • Drying: Evaporate solvent using a rotary evaporator (or nitrogen stream) to form a thin, uniform lipid film on the vessel wall. Desiccate under vacuum overnight to remove trace solvent.

  • Hydration: Add PBS or saline (heated to 60°C, above the transition temperature of DSPC) to the film.

  • Agitation: Vortex vigorously for 30 minutes at 60°C. This creates large multilamellar vesicles (MLVs).

  • Sizing (Extrusion): Pass the suspension 11 times through a polycarbonate filter (100 nm pore size) using a mini-extruder set to 60°C.

    • Result: Uniform Large Unilamellar Vesicles (LUVs) of ~100 nm diameter.

  • QC: Verify size using Dynamic Light Scattering (DLS). Polydispersity Index (PDI) should be < 0.2.

Figure 2: Liposome Preparation Workflow

LiposomeWorkflow Step1 Lipid Mixing (Chloroform) Step2 Evaporation (Thin Film Formation) Step1->Step2 Step3 Hydration (PBS > Tm, 60°C) Step2->Step3 Step4 Sonication / Vortex (Multilamellar Vesicles) Step3->Step4 Step5 Extrusion (100nm) (Uniform LUVs) Step4->Step5

Caption: Workflow for generating C6-ceramide nanoliposomes via thin-film hydration and extrusion.

Validation & Quality Control

To ensure your delivery system is working, you must validate intracellular uptake.

A. Fluorescent Tracking (NBD-Ceramide) Use NBD-C6-Ceramide as a tracer.[2][3]

  • Complex NBD-C6-Ceramide with BSA (Method A).[2][3]

  • Incubate cells for 30 mins at 4°C (loading phase) to allow membrane partitioning but inhibit transport.

  • Wash and shift to 37°C for 30 mins.

  • Expected Result: Intense fluorescent staining of the Golgi Complex (perinuclear region). If staining is diffuse or punctate on the surface, the delivery failed (precipitation occurred).

B. Functional Assay (Apoptosis) Measure Caspase 3/7 activity 6–12 hours post-treatment.

  • Positive Control: Staurosporine (1 µM).

  • Negative Control: Dihydroceramide (C6-DHC). DHC is the structural analog lacking the 4,5-trans double bond. It is biologically inactive. If your DHC control kills cells, your concentration is too high and you are seeing non-specific toxicity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Crystals visible on cells Lipid precipitation.Switch from solvent delivery to BSA-complexing . Ensure stock was fully dissolved.
High toxicity in controls Solvent toxicity or "detergent effect".Keep final EtOH/DMSO < 0.1%. Use C6-Dihydroceramide as a negative control to prove specificity.
No biological effect Metabolic clearance.Cells may overexpress GCS (drug resistance). Add a GCS inhibitor (e.g., PDMP or PPMP ) to prevent ceramide glycosylation.
Cloudy BSA complex Rapid addition or cold buffer.Inject lipid slowly into vortexing BSA. Ensure BSA buffer is at room temp or 37°C, not 4°C.

References

  • Mechanisms of Ceramide Transport: Hanada, K., et al. "Molecular machinery for non-vesicular trafficking of ceramide." Nature, 2003. Link

  • BSA Complexing Protocol: Pagano, R. E., & Martin, O. C. "A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells." Biochemistry, 1988. Link

  • Mitochondrial Targeting (LCL-29): Novgorodov, S. A., et al. "Mitochondrially targeted ceramides preferentially promote autophagy, retard cell growth, and induce apoptosis." Journal of Biological Chemistry, 2011. Link

  • Nanoliposome Formulation: Stover, T. C., et al. "Systemic delivery of liposomal short-chain ceramide limits solid tumor growth in murine models of breast adenocarcinoma." Clinical Cancer Research, 2005. Link

  • Ceramide/CholPC Bilayers: Sukocheva, O. A., et al. "Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation."[4] PLOS ONE, 2013. Link

Sources

Advanced Protocol: Synthesis and Purification of N-Hexanoyl-D-threo-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

This application note details the chemical synthesis and purification of N-Hexanoyl-D-threo-sphingosine , a non-natural diastereomer of the biologically active C6-Ceramide (N-Hexanoyl-D-erythro-sphingosine).

While the D-erythro isomer is the endogenous bioactive form involved in apoptosis and cell signaling, the D-threo isomer serves as a critical tool in sphingolipid research. It is frequently utilized as:

  • A Stereochemical Probe: To determine the stereospecificity of enzymes such as ceramidases, sphingomyelinases, and glycosyltransferases.[1]

  • An Inactive Control: To differentiate specific receptor-mediated effects of C6-ceramide from non-specific biophysical membrane perturbations.

  • A Metabolic Inhibitor: Certain threo analogs inhibit glucosylceramide synthase more potently than their erythro counterparts.

Critical Stereochemical Note: The synthesis described below relies on the Schotten-Baumann N-acylation of the sphingoid base. The stereochemistry of the final product is dictated entirely by the starting material, D-threo-sphingosine . Ensure your starting material corresponds to the correct isomer (typically (2S, 3S) or (2R, 3R) depending on the specific "D" designation used by the supplier; standard D-sphingosine is (2S, 3R)).

Chemical Strategy & Retrosynthesis

The synthesis targets the selective acylation of the C2-amino group of the sphingoid base while leaving the C1 and C3 hydroxyl groups free.

  • Reaction Type: Selective N-acylation.

  • Reagents: Hexanoyl Chloride (Acylating agent) and Sodium Acetate (Base).

  • Solvent System: THF:Water (1:1).

  • Rationale: The amino group is significantly more nucleophilic than the hydroxyl groups. By maintaining a buffered, mildly basic pH (using NaOAc, pH ~8), the amine is deprotonated and reactive, while the hydroxyls remain protonated and unreactive. This avoids the need for complex protection/deprotection steps.

Graphviz Diagram: Synthesis Pathway

SynthesisPathway Base D-threo-Sphingosine (Free Amine) Intermediate Transition State (N-Acylation) Base->Intermediate + Reagent Reagent Hexanoyl Chloride (Acylating Agent) Reagent->Intermediate Buffer 50% NaOAc (Buffer pH ~8) Buffer->Intermediate Scavenges HCl Product N-Hexanoyl-D-threo-sphingosine (Crude) Intermediate->Product Selective Amide Bond Formation

Figure 1: Selective N-acylation pathway utilizing Schotten-Baumann conditions to favor amide formation over esterification.

Detailed Experimental Protocol

Materials and Reagents
ReagentPurityRoleNotes
D-threo-Sphingosine >98%SubstrateVerify stereochemistry via optical rotation if critical.
Hexanoyl Chloride 99%ReagentMoisture sensitive; handle under N₂.
Sodium Acetate (NaOAc) ACS GradeBase/BufferPrepared as a saturated 50% aqueous solution.
Tetrahydrofuran (THF) HPLC GradeSolventStabilized or distilled.
Chloroform/Methanol HPLC GradeEluentFor column chromatography.
Synthesis Procedure (Schotten-Baumann Method)

Step 1: Preparation of Reaction Matrix

  • Dissolve 100 mg (0.33 mmol) of D-threo-sphingosine in 5 mL of THF in a 25 mL round-bottom flask.

  • Add 5 mL of 50% saturated aqueous Sodium Acetate solution. The mixture will form a biphasic system.

  • Place the flask on a magnetic stirrer and stir vigorously to create an emulsion.

Step 2: Acylation

  • Dilute 56 µL (0.40 mmol, 1.2 eq) of Hexanoyl Chloride in 1 mL of THF .

  • Add the Hexanoyl Chloride solution dropwise to the vigorous sphingosine emulsion over a period of 10 minutes .

    • Expert Insight: Slow addition prevents localized high concentrations of acid chloride, which could lead to O-acylation (ester formation) or hydrolysis of the reagent.

  • Allow the reaction to proceed at Room Temperature (20-25°C) for 2 hours .

Step 3: Monitoring

  • Monitor reaction progress via TLC (Thin Layer Chromatography).[2]

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Chloroform:Methanol:Acetic Acid (90:10:1).

    • Visualization: Ninhydrin stain (Base = Purple; Product = Non-reactive/Faint) and Phosphomolybdic Acid (PMA) stain (Lipids = Dark Blue/Black).

    • Success Criterion: Disappearance of the lower free amine spot and appearance of a higher Rf amide spot.

Step 4: Workup

  • Transfer the reaction mixture to a separatory funnel.

  • Add 10 mL of Ethyl Acetate and 5 mL of Brine .

  • Extract the organic phase. Re-extract the aqueous phase twice with 5 mL Ethyl Acetate .

  • Combine organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude lipid as a waxy solid.

Purification Protocol

Crude synthetic ceramides often contain traces of fatty acid (hydrolyzed chloride) and trace O-acylated byproducts.

Flash Column Chromatography[3][4]
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Column Dimensions: 15g silica per 100mg crude product.

  • Gradient Strategy:

    • Equilibration: 100% Chloroform.

    • Elution: Stepwise gradient of Methanol in Chloroform.

      • 100% CHCl₃ (2 CV - Column Volumes) -> Elutes non-polar impurities.

      • 98:2 CHCl₃:MeOH (3 CV)

      • 95:5 CHCl₃:MeOH (5 CV) -> Target Product Elution (typically Rf ~0.3-0.4).

      • 90:10 CHCl₃:MeOH (Flush) -> Elutes unreacted amine.

Recrystallization (Optional for High Purity)

For applications requiring >99% purity (e.g., analytical standards):

  • Dissolve the chromatographed product in a minimum volume of hot Acetone or Ethanol .

  • Allow to cool slowly to 4°C overnight.

  • Filter the white crystalline precipitate and wash with cold solvent.

Graphviz Diagram: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (EtOAc / Brine) Crude->Extraction Drying Dry Organic Phase (Na2SO4) Extraction->Drying TLC_Check TLC Analysis (CHCl3:MeOH 9:1) Drying->TLC_Check Column Flash Chromatography Silica Gel 60 TLC_Check->Column If Impure Final Pure N-Hexanoyl-D-threo-sphingosine TLC_Check->Final If Pure (Rare) Fractions Fraction Collection (95:5 CHCl3:MeOH) Column->Fractions Fractions->Final Evaporation

Figure 2: Step-by-step purification workflow ensuring removal of hydrolysis byproducts and unreacted amines.

Analytical Validation

To confirm the identity and purity of the synthesized N-Hexanoyl-D-threo-sphingosine , compare experimental data against the following reference values.

Physicochemical Properties
  • Appearance: White waxy solid.

  • Solubility: Soluble in DMSO, Ethanol, Methanol/Chloroform. Insoluble in water.

  • TLC Rf: ~0.45 (Chloroform:Methanol 9:1).

Spectroscopic Data (Expected)
  • ESI-MS (Positive Mode):

    • Calculated Mass: 397.64 Da[3][4]

    • Observed [M+H]⁺: 398.6 m/z

    • Observed [M+Na]⁺: 420.6 m/z

  • ¹H-NMR (500 MHz, CDCl₃):

    • Diagnostic Peaks:

      • δ 5.7-5.8 ppm (m, 1H): Vinyl proton (C5).

      • δ 5.4-5.5 ppm (dd, 1H): Vinyl proton (C4).

      • δ 6.2 ppm (d, 1H): Amide NH doublet (indicates successful N-acylation).

      • δ 2.2 ppm (t, 2H): α-Methylene of hexanoyl chain.

      • δ 0.88 ppm (t, 6H): Terminal methyl groups (sphingosine tail + hexanoyl tail).

    • Stereochemical Check: The coupling constants of the protons at C2 and C3 differ between erythro and threo isomers. In threo isomers, the vicinal coupling constant

      
       is typically smaller (< 5 Hz) compared to erythro (~8-9 Hz) due to the anti-periplanar arrangement in the preferred conformer, though this requires high-resolution analysis.
      

References

  • Bielawska, A., et al. (1993). Ceramide-mediated biology.[1][5][6][7] Determination of structural and stereospecific requirements using ceramide analogs. Journal of Biological Chemistry. Link

  • Zweerink, H. J., et al. (1977). Synthesis of D-threo-sphingosine and its use in elucidating the stereospecificity of sphingolipid enzymes. European Journal of Biochemistry.
  • Organic Syntheses. (2023). General Procedures for Flash Chromatography.Link

  • Sigma-Aldrich. (2023). Product Specification: N-Hexanoyl-D-sphingosine.[3]Link

  • Axios Research. (2023). Reference Standard: N-Hexanoyl-D-threo-Sphingosine.[3]Link

Sources

Troubleshooting & Optimization

Technical Guide: Solubilization & Delivery of N-Hexanoyl-D-threo-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of N-Hexanoyl-D-threo-sphingosine in aqueous media Content Type: Technical Support Guide

Executive Summary & Molecule Profile

N-Hexanoyl-D-threo-sphingosine (commonly referred to as D-threo-C6-Ceramide ) is a cell-permeable ceramide analog. Unlike its naturally occurring stereoisomer (D-erythro), the D-threo form is often utilized as a negative control in apoptosis assays or as a specific inhibitor of sphingolipid metabolizing enzymes.

While "short-chain" ceramides like C6 are significantly more soluble than long-chain physiological ceramides (e.g., C16, C24), they remain highly hydrophobic. A common point of failure in experimental workflows is the assumption that C6-ceramide is water-soluble. In reality, it has a very low critical micelle concentration (CMC) and will rapidly precipitate into micro-crystals upon direct addition to aqueous media, leading to erratic biological data and cytotoxicity artifacts.

Physicochemical Profile
PropertySpecification
Molecular Formula C₂₄H₄₇NO₃
Molecular Weight 397.64 g/mol
Hydrophobicity (LogP) ~7.5 (High)
Aqueous Solubility < 1 µM (Negligible without carrier)
Solubility in DMSO ~5–25 mg/mL (Clear solution)
Solubility in Ethanol ~25 mg/mL (Miscible)

Decision Matrix: Selecting a Solubilization Strategy

Before preparing your stock, determine the optimal delivery vehicle based on your downstream application.

SolubilityStrategy Start Select Application CellCulture Live Cell Culture (Treatment) Start->CellCulture Biochem Enzymatic/In Vitro Assays Start->Biochem InVivo In Vivo / Animal Models Start->InVivo BSA BSA Complexation (Gold Standard) CellCulture->BSA Prevents precipitation Physiologically relevant Solvent Solvent Injection (DMSO/EtOH) CellCulture->Solvent High risk of crash-out Only for <10 µM Biochem->Solvent If enzyme tolerates solvent Detergent Mixed Micelles (CHAPS/Triton) Biochem->Detergent Enzyme compatibility Liposome Liposomal Encapsulation InVivo->Liposome Systemic stability

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental needs.

Protocol A: BSA Complexation (The Gold Standard)

Why this works: Serum albumin acts as a physiological carrier, sequestering the hydrophobic ceramide tail within its hydrophobic pockets. This prevents the lipid from crashing out of solution when added to cell culture media.

Reagents Required:

  • N-Hexanoyl-D-threo-sphingosine (Solid)[1]

  • Fatty Acid-Free (FAF) BSA (Critical: Standard BSA is already loaded with lipids and will not bind ceramide efficiently).

  • PBS (pH 7.4, sterile)

  • Absolute Ethanol (or DMSO)

Step-by-Step Methodology
  • Prepare BSA Vehicle:

    • Dissolve FAF-BSA in sterile PBS to a concentration of 0.34 mg/mL (approx. 5 µM).

    • Note: Higher BSA concentrations (up to 4 mg/mL) can be used for higher lipid stocks, maintaining a molar ratio of approx 1:1 to 1:5 (Lipid:BSA).

    • Filter sterilize (0.22 µm) if necessary.

  • Prepare Lipid Stock:

    • Dissolve N-Hexanoyl-D-threo-sphingosine in absolute ethanol to a concentration of 1 mM .

    • Tip: If using a pre-dissolved DMSO stock, ensure it is room temperature before use.

  • Complexation (The "Dropwise" Technique):

    • Pre-warm the BSA solution to 37°C .

    • While vortexing the BSA solution vigorously, add the dissolved lipid stock dropwise.

    • Ratio: For a final 1:1 molar complex, ensure the moles of BSA match or exceed the moles of ceramide.

    • Example: Add 10 µL of 1 mM Lipid Stock into 990 µL of 5 µM BSA solution.

  • Incubation:

    • Incubate the mixture at 37°C for 30 minutes with continuous mixing (shaking or rotation). This allows the lipid to equilibrate into the BSA binding sites.

  • Storage:

    • Store aliquots at -20°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles.[2][3]

Protocol B: Solvent Injection (Quick & Dirty)

Warning: This method is prone to "crash-out." Use only if BSA interferes with your specific assay or for very short-term experiments.

  • Prepare Stock: Dissolve ceramide in high-grade DMSO to 10–25 mM .

  • Pre-warm Media: Ensure your cell culture media is at 37°C . Cold media accelerates precipitation.

  • Rapid Dilution:

    • Do not add DMSO stock directly to the static culture dish.

    • Instead, take a small volume of warm media in a separate tube.

    • Add the DMSO stock to this separate tube while vortexing immediately .

    • Transfer this pre-diluted mix to your cells.

  • Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Visible crystals/cloudiness in media immediately after addition."Crash-out" effect. The lipid concentration exceeded the solubility limit before binding to serum proteins.Switch to Protocol A (BSA Complex). If using Protocol B, lower the starting concentration and vortex more vigorously during addition.
Cytotoxicity in control wells (Vehicle only).Solvent toxicity or BSA impurity .Ensure final DMSO/EtOH is <0.1%. Use Fatty Acid-Free BSA; standard BSA may contain impurities or endotoxins.
Inconsistent biological data (high variability between replicates).Micro-precipitation. Crystals formed that are invisible to the naked eye but settle on cells, causing "hotspots" of high concentration.Mandatory: Use BSA complexation.[4][5] Sonicate the stock solution for 5 mins before use to disperse aggregates.
Loss of activity after storage.Adsorption to plastics. Lipids are sticky and bind to polypropylene tubes.Use glass vials or low-binding plasticware for storage. Store under nitrogen gas if possible to prevent oxidation.

Frequently Asked Questions (FAQs)

Q: Can I use standard BSA instead of Fatty Acid-Free BSA? A: It is highly discouraged. Standard BSA is typically purified without removing bound fatty acids. Its hydrophobic binding pockets are already occupied, significantly reducing its capacity to bind your C6-ceramide. This leads to free ceramide precipitating in the solution.

Q: Why use the D-threo isomer instead of D-erythro? A: The D-erythro isomer is the naturally occurring, bioactive form involved in apoptosis and signaling. The D-threo isomer is often used as a negative control because it is biologically inactive in many specific signaling pathways (e.g., it does not activate Ceramide-Activated Protein Phosphatase in the same way), yet it possesses similar physicochemical properties. Always verify which isomer your protocol requires.

Q: My stock solution in DMSO froze. Is it ruined? A: No. DMSO freezes at ~19°C. Thaw it completely at 37°C and vortex well before use. Ensure no crystals remain visible.[6]

Q: Can I sonicate the solution? A: Yes. Bath sonication (35–40 kHz) for 5–10 minutes at 37°C is excellent for dispersing lipid films or redissolving precipitates in the stock solution.

References

  • Bielawska, A., et al. (1993). "Selectivity of ceramide-mediated biology.[7] Lack of activity of erythro-dihydroceramide."[7] Journal of Biological Chemistry, 268(35), 26226-32.[7] Available at: [Link]

  • Luberto, C., et al. (2000). "Sphingolipid Metabolism and Signaling Protocols." Methods in Enzymology.
  • Pagano, R. E., & Martin, O. C. (1988). "A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells." Biochemistry, 27(12), 4439-4445. (Foundational text on short-chain ceramide handling).

Sources

Preventing precipitation of C6-ceramide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C6-Ceramide Handling & Delivery

A Guide for Researchers

Welcome to the technical support center for C6-ceramide applications. As a cell-permeable analog of endogenous ceramides, N-hexanoyl-D-erythro-sphingosine (C6-ceramide) is a powerful tool for investigating lipid signaling pathways involved in apoptosis, cell cycle arrest, and senescence. However, its hydrophobic nature presents a significant challenge: precipitation in aqueous cell culture media. This guide provides in-depth, field-proven protocols and troubleshooting advice to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I added my C6-ceramide stock directly to my cell culture media, and now I see a cloudy precipitate. What went wrong?

This is the most common issue researchers face. C6-ceramide is a lipid with very poor solubility in aqueous solutions like cell culture media.[1] When a concentrated stock, typically made in an organic solvent like DMSO or ethanol, is diluted directly into the media, the ceramide rapidly exceeds its solubility limit and crashes out of solution, forming a crystalline precipitate.[2] This not only makes the true concentration of soluble, bioactive ceramide unknown but can also cause cytotoxic artifacts unrelated to its signaling function.

The core principle to remember is that C6-ceramide requires a carrier or a specific delivery method to remain bioavailable to your cells in culture. Simply diluting a solvent stock is not a reliable method.[2]

Q2: What are the recommended methods for preparing and delivering C6-ceramide to cells?

There are two primary, validated methods for effectively delivering C6-ceramide to cells in culture:

  • Complexation with Bovine Serum Albumin (BSA): This is the gold-standard method. BSA acts as a physiological carrier for lipids and other hydrophobic molecules in the blood and in culture media.[3][4] By complexing C6-ceramide to fatty-acid-free BSA, you create a soluble, stable, and bioavailable formulation that minimizes solvent-induced toxicity.

  • Serial Dilution of an Organic Solvent Stock: While less ideal than BSA complexation, this method can be effective if performed correctly.[1] It involves careful, stepwise dilution of a concentrated C6-ceramide stock into serum-containing media, allowing serum proteins to partially stabilize the lipid.

Below, we provide detailed protocols for both methods.

Protocol 1: C6-Ceramide Delivery via BSA Complexation (Recommended)

This protocol leverages the natural carrier properties of BSA to create a stable, soluble ceramide solution, which is ideal for minimizing solvent toxicity and maximizing bioavailability.

Rationale

BSA contains hydrophobic pockets that bind to the acyl chain of C6-ceramide, shielding it from the aqueous environment and preventing aggregation. Using fatty-acid-free BSA is critical, as standard BSA is already saturated with endogenous lipids, which would compete with C6-ceramide for binding sites.

Experimental Workflow: BSA Complexation

cluster_prep Step 1: Initial Preparation cluster_complex Step 2: Complexation cluster_final Step 3: Final Steps A Dissolve C6-Ceramide in Ethanol (e.g., 20 mg/mL) D Add Ceramide-Ethanol stock dropwise to warm BSA solution while vortexing gently A->D B Prepare 10% Fatty-Acid-Free BSA in sterile PBS C Warm BSA solution to 37°C B->C C->D E Incubate at 37°C for 30-60 min with gentle agitation D->E F Sterile filter the Ceramide-BSA complex (0.22 µm PVDF filter) E->F G Determine final concentration (optional, via LC-MS) F->G H Add dropwise to cell culture media to achieve desired final concentration G->H

Caption: Workflow for preparing C6-Ceramide complexed with BSA.

Detailed Step-by-Step Methodology
  • Prepare a C6-Ceramide Stock in Ethanol:

    • Dissolve the C6-ceramide powder in 200-proof ethanol to a high concentration (e.g., 20 mg/mL).[1] Ensure it is fully dissolved. This is your primary stock.

  • Prepare a Fatty-Acid-Free BSA Solution:

    • Prepare a 10% (w/v) solution of fatty-acid-free BSA in sterile, serum-free culture medium or PBS.

    • Warm the BSA solution to 37°C in a water bath. This increases the flexibility of the protein and facilitates lipid binding.[5]

  • Complexation:

    • While gently vortexing the warm BSA solution, slowly add the required volume of the C6-ceramide ethanol stock drop-by-drop. The final ethanol concentration should not exceed 1% of the BSA solution volume.

    • Incubate the mixture in a 37°C water bath for at least 30 minutes with gentle, continuous agitation (e.g., on a rotator) to allow for complete complexation.

  • Sterilization and Use:

    • Sterile filter the final C6-ceramide/BSA complex through a 0.22 µm syringe filter (low protein binding, e.g., PVDF).

    • This complex can now be added directly to your cell culture media to achieve the desired final concentration.

    • Crucial Control: Prepare a "vehicle control" of BSA solution that was treated with the same volume of ethanol but without C6-ceramide.

Protocol 2: Delivery via Serial Dilution of Solvent Stock

This method is quicker but carries a higher risk of precipitation and solvent toxicity. It is most successful when adding the ceramide to media that already contains serum, as the serum proteins can act as carriers.

Rationale

By adding the concentrated ceramide stock to a small volume of serum-containing media first, you allow the abundant albumin and other proteins in the fetal bovine serum (FBS) to bind and stabilize the C6-ceramide before it has a chance to precipitate upon further dilution.

Experimental Workflow: Solvent Dilution

cluster_prep Step 1: Stock Preparation cluster_dilute Step 2: Serial Dilution cluster_final Step 3: Final Application A Prepare a concentrated C6-Ceramide stock in 100% DMSO or Ethanol (e.g., 10-20 mM) D Add a small aliquot of Ceramide stock to the media while vortexing (Intermediate Dilution) A->D B Warm complete media (containing 10% FBS) to 37°C C Pipette a small volume of the warm media (e.g., 1 mL) into a sterile tube B->C C->D E Immediately add the intermediate dilution to the final volume of cell culture media D->E F Mix gently and apply to cells immediately E->F

Caption: Workflow for C6-Ceramide delivery via serial dilution.

Detailed Step-by-Step Methodology
  • Prepare a C6-Ceramide Stock in DMSO or Ethanol:

    • Dissolve C6-ceramide in 100% sterile DMSO or ethanol to a concentration of 10-20 mM.[1]

  • Perform Serial Dilution:

    • Warm your complete cell culture medium (containing serum) to 37°C.

    • In a sterile microfuge tube, add a small volume (e.g., 500 µL) of the warm medium.

    • While vortexing this tube, add the small volume of C6-ceramide stock required for your final concentration. For example, add 1 µL of a 10 mM stock to 500 µL of media.

    • This creates an intermediate dilution where the ceramide can be complexed by serum proteins.

  • Final Dilution and Use:

    • Immediately add this intermediate dilution to your final volume of culture media in the flask or plate. Mix by gentle swirling.

    • Crucial Control: Always include a vehicle control where cells are treated with the same final concentration of DMSO or ethanol used for the ceramide treatment.

Data Summary: Solvent & Carrier Properties
ParameterDMSO/Ethanol MethodBSA Complexation Method
Principle Relies on serum proteins in media for stabilization.Uses exogenous fatty-acid-free BSA as a dedicated carrier.
Bioavailability Variable; high risk of precipitation reduces effective concentration.[2]High and consistent; ceramide is kept soluble and monomeric.
Toxicity Risk Higher; solvent can have off-target effects on cells.Minimal; BSA is a natural component of culture supplements.
Best For Quick experiments; cell lines tolerant to low solvent levels.Serum-free conditions; sensitive cell types; long-term incubations.
Key Control Solvent Vehicle (Media + DMSO/Ethanol)BSA Vehicle (Media + BSA + Ethanol)

Advanced Troubleshooting FAQs

Q3: I used the BSA method, but my solution is still slightly hazy. Is this normal?

A slight haziness can sometimes occur but a clear solution is ideal. If you observe significant haziness or precipitate:

  • BSA Quality: Ensure you are using high-quality, fatty-acid-free BSA. Standard BSA will not work effectively.

  • Temperature: Confirm that the BSA solution was warmed to 37°C before and during the addition of ceramide.[5] A cold solution prevents efficient binding.

  • Mixing: The ceramide-ethanol stock must be added slowly and dropwise while the BSA solution is being actively, but gently, mixed. Dumping it in all at once will cause localized high concentrations and precipitation.

Q4: My cells are dying, but I don't see any precipitate. Is it the C6-ceramide or the solvent?

This is why proper controls are non-negotiable.

  • Check Your Vehicle Control: Observe the cells treated with the solvent/BSA vehicle alone. If they also show signs of toxicity, the issue is likely the solvent concentration or, less commonly, a contaminated batch of BSA. The final concentration of DMSO should generally be kept below 0.5%, and ethanol below 1%.

  • Ceramide-Induced Apoptosis: C6-ceramide is a potent inducer of apoptosis.[6] The cell death you observe may be the expected biological outcome of your experiment. Perform a dose-response curve and a time-course experiment to characterize the effect.

Q5: How can I be certain of the final concentration of soluble C6-ceramide in my media?

Visual inspection is the first step; a clear medium is a good indicator of solubility. However, for quantitative assurance, especially for sensitive downstream applications, analytical methods are required. After adding your ceramide preparation to the media, you can centrifuge the media at high speed to pellet any insoluble precipitate. The supernatant can then be collected, and the C6-ceramide concentration can be quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[7] This provides the most accurate measure of the bioavailable ceramide concentration.

References

  • C6 Ceramide (d18:1/6:0) Product Information Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/product/62525/c6-ceramide-(d18-1-6-0)]
  • How to dissolve the ceramides and add it to cell culture for treatment? ResearchGate Discussion. [URL: https://www.researchgate.
  • C6 Ceramide (C6-Cer) Technical Data. MedChemExpress. [URL: https://www.medchemexpress.com/c6-ceramide.html]
  • High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells. MDPI. [URL: https://www.mdpi.com/1422-0067/22/23/12759]
  • Complexation of c6-ceramide with cholesteryl phosphocholine - a potent solvent-free ceramide delivery formulation for cells in culture. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23613727/]
  • C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7824364/]
  • Sphingolipid Advice. Cayman Chemical News. [URL: https://www.caymanchem.com/news/sphingolipid-advice]
  • Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3631219/]
  • Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5663110/]
  • Cell culture and Ceramides: How to evade the solution problem of C16 and C2 Ceramides? ResearchGate Discussion. [URL: https://www.researchgate.net/post/Cell_culture_and_Ceramides_How_to_evade_the_solution_problem_of_C16_and_C2_Ceramides]
  • C6 ceramide dramatically increases vincristine sensitivity both in vivo and in vitro, involving AMP-activated protein kinase-p53 signaling. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25680931/]
  • Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. ResearchGate. [URL: https://www.researchgate.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [URL: https://www.procell.com/blog/b_121.html]
  • Ceramide Synthase 6 Maximizes p53 Function to Prevent Progeny Formation from Polyploid Giant Cancer Cells. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126027/]
  • Common Cell Culture Problems: Precipitates. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/mammalian-cell-culture/common-cell-culture-problems]
  • Fatty Acid-BSA complex protocol. WK Lab. [URL: https://www.wklab.
  • C2-ceramide and C6-ceramide inhibited priming for enhanced release of superoxide in monocytes, but had no effect on the killing of leukaemic cells by monocytes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2043068/]
  • General Lipid/BSA Solubilization Protocol For Cell Delivery. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Loss of Ceramide Kinase in Arabidopsis Impairs Defenses and Promotes Ceramide Accumulation and Mitochondrial H2O2 Bursts. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2814515/]
  • Ceramide Suppresses Influenza A Virus Replication In Vitro. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6428800/]
  • Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/5/2070]

Sources

Technical Support Center: D-threo-C6-Ceramide Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Incubation Times & Protocols for D-threo-C6-Ceramide Ticket ID: CER-OPT-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Resolved (Knowledge Base Article Generated)

Executive Summary: The Isomer Criticality

Before proceeding, verify your compound. The most common cause of experimental failure with "C6-Ceramide" is isomer confusion.

  • D-erythro-C6-ceramide: The biologically active analog of natural ceramide.[1] It directly activates protein phosphatases (PP1, PP2A) and induces rapid apoptosis.

  • D-threo-C6-ceramide: Often used as a negative control for direct signaling or as an inhibitor of ceramidase . It does not directly activate PP2A with the same potency as the erythro isomer but can induce apoptosis more slowly by causing the accumulation of endogenous long-chain ceramides.

This guide addresses the specific kinetics of D-threo-C6-ceramide , assuming you are investigating its specific properties (ceramidase inhibition/endogenous accumulation) or using it as a control. If your goal is rapid, direct apoptosis mimicking natural ceramide, please verify if you should be using the D-erythro isomer.

Temporal Optimization Matrix

The biological effects of D-threo-C6-ceramide are time-dependent and distinct from the erythro isomer. Use this matrix to select your incubation windows.

PhaseTime WindowBiological Event (D-threo Specific)Recommended Assay
Uptake 0 – 1 HourCellular entry; Partitioning into membranes.LC-MS/MS (Lipidomics)
Metabolic 4 – 12 HoursInhibition of Ceramidase ; Accumulation of endogenous long-chain ceramides (C16, C24).Lipid Mass Spec; Sphingosine generation assay
Signaling 6 – 16 HoursSecondary activation of JNK/p38 via endogenous ceramide buildup; Mitochondrial depolarization.Western Blot (p-JNK, p-p38); JC-1 Staining
Phenotype 24 – 48 HoursApoptosis (Caspase 3/7 activation); Autophagy induction; G0/G1 Cell Cycle Arrest.Annexin V/PI Flow Cytometry; MTT/CCK-8; LC3B Blot

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways of the erythro (direct) vs. threo (indirect) isomers, helping you visualize why your incubation times must differ.

CeramidePathways Exogenous Exogenous C6-Ceramide Isomer_E D-erythro Isomer (Direct Mimic) Exogenous->Isomer_E Isomer_T D-threo Isomer (Ceramidase Inhibitor) Exogenous->Isomer_T PP2A PP2A / PP1 Activation (Rapid: 0.5 - 2h) Isomer_E->PP2A Direct Activation Ceramidase Neutral/Acid Ceramidase Isomer_T->Ceramidase Inhibits Mito Mitochondrial Depolarization PP2A->Mito Dephosphorylation of AKT/Bcl-2 EndoCer Accumulation of Endogenous Ceramide (Slow: 6 - 12h) Ceramidase->EndoCer Blockade leads to accumulation EndoCer->PP2A Secondary Activation EndoCer->Mito Apoptosis Apoptosis / Autophagy (Execution) Mito->Apoptosis

Caption: Figure 1. Kinetic divergence between D-erythro (direct signaling) and D-threo (indirect accumulation) pathways.

Troubleshooting & FAQs

Q1: I see precipitation in my media immediately after adding D-threo-C6-ceramide.

Diagnosis: Hydrophobicity shock. Ceramides are lipids.[2][3][4][5][6][7] Adding a high-concentration DMSO stock directly to cold aqueous media causes immediate crystallization. The crystals are biologically inactive and cytotoxic via physical stress. The "Warm-Drop" Protocol:

  • Solvent: Dissolve stock in high-grade DMSO (e.g., 50 mM).

  • Carrier: Prepare a 1:1 mixture of DMSO stock and absolute ethanol if solubility is stubborn.

  • Temperature: Pre-warm your culture media to 37°C .

  • Complexing (Optional but Recommended): For concentrations >20 µM, pre-complex the ceramide with BSA (Bovine Serum Albumin). Mix the ceramide stock with a 2% fatty-acid-free BSA solution in PBS at 37°C for 30 minutes before adding to cells. This mimics physiological transport.

Q2: My apoptosis results are inconsistent between serum-free and 10% FBS conditions.

Diagnosis: Albumin Scavenging. Serum albumin (in FBS) has high-affinity binding sites for ceramides.

  • In 10% FBS: The effective concentration of free D-threo-C6-ceramide is significantly reduced (often by 50-80%).

  • In Serum-Free: The cells experience the full pharmacological dose. Solution: If you must use serum, increase the ceramide concentration by 2-3x compared to serum-free conditions, or switch to 0.5% FBS during the treatment window to maintain viability without scavenging the drug.

Q3: I am using D-threo-C6-ceramide as a negative control for D-erythro, but I still see cell death at 24 hours.

Diagnosis: Endogenous accumulation or off-target toxicity. While D-threo does not mimic ceramide signaling directly, it is not inert.[1] By inhibiting ceramidase, it forces the cell to accumulate its own natural ceramides over time. Solution:

  • Shorten the window: Check your specific signaling endpoint (e.g., AKT phosphorylation) at 1-2 hours . At this early time point, D-erythro should be active, and D-threo should be inactive.

  • Lower the dose: Toxicity at 24h with D-threo is often due to the "backlog" of sphingolipids.

Standardized Experimental Protocol

Objective: Evaluation of Apoptosis via Caspase-3/7 Activation (Fluorescence Assay).

  • Cell Preparation: Seed cells (e.g., U937, HeLa, or MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h to adhere.
    
  • Stock Preparation: Prepare 10 mM stock of D-threo-C6-ceramide in DMSO. Vortex for 1 min.

  • Treatment Solution:

    • Serum-Free Method: Dilute stock into 37°C serum-free media to reach 20 µM final concentration.

    • Vehicle Control: Media + DMSO (final concentration <0.1%).

  • Incubation:

    • T = 0: Add treatment.

    • T = 12h: Early checkpoint (morphology check).

    • T = 24h: Primary endpoint.

  • Assay: Add Caspase-3/7 fluorogenic substrate. Incubate 30-60 min at room temperature. Read fluorescence (Ex/Em: 490/520 nm).

References

  • Bielawska, A., et al. (1993). "Selectivity of ceramide-mediated biology.[1] Lack of activity of erythro-dihydroceramide."[1][8] Journal of Biological Chemistry. (Establishes the stereospecificity of ceramide signaling).

  • Ogretmen, B., et al. (2002). "Biochemical mechanisms of the generation of endogenous long chain ceramide in response to exogenous short chain ceramide." Journal of Biological Chemistry. (Details the recycling mechanism and kinetics of endogenous accumulation).

  • Cayman Chemical. "C6 Urea Ceramide Product Information." (Describes the ceramidase inhibitory properties of C6-ceramide derivatives).

  • Jarvis, W. D., et al. (1996). "Induction of apoptosis and potentiation of ceramide-mediated cytotoxicity by sphingoid bases in human myeloid leukemia cells." Journal of Biological Chemistry. (Discusses uptake and cytotoxicity profiles).

Sources

Technical Support Center: Troubleshooting Variability in N-Hexanoyl-D-threo-sphingosine (C6-D-threo-ceramide) Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Hexanoyl-D-threo-sphingosine, a cell-permeable, metabolically inactive analog of ceramide, is a valuable tool for investigating the diverse signaling pathways regulated by ceramides, including apoptosis, cell cycle arrest, and inflammation.[1][2][3] However, researchers frequently encounter variability in its bioactivity, leading to inconsistent and difficult-to-interpret experimental results. This guide provides a comprehensive troubleshooting framework for identifying and mitigating common sources of variability when working with C6-D-threo-ceramide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Reagent Preparation and Handling

Question 1: My C6-D-threo-ceramide won't dissolve properly. What is the best way to prepare my stock solution?

Answer: The poor aqueous solubility of C6-D-threo-ceramide is a primary source of experimental variability.[4] Improper solubilization can lead to the formation of micelles or precipitates, drastically reducing the effective concentration of the compound that is available to the cells.

  • Underlying Cause: C6-D-threo-ceramide is a waxy, lipidic molecule with limited solubility in aqueous buffers. Direct addition to cell culture media will result in poor dispersion and inaccurate dosing.

  • Troubleshooting Protocol:

    • Solvent Selection: The recommended primary solvent is ethanol, DMSO, or dimethyl formamide (DMF).[4][5] A stock solution can be prepared by dissolving the solid C6-D-threo-ceramide in one of these organic solvents.

    • Concentration: Aim for a stock solution concentration of approximately 20 mg/mL in the chosen organic solvent.[4]

    • Warming and Vortexing: Gently warm the solution to 37°C and vortex thoroughly to ensure complete dissolution.

    • Aqueous Dilution: For use in cell culture, the stock solution should be diluted in the aqueous buffer of choice. A common method is to dilute the ethanol stock solution into a solution containing bovine serum albumin (BSA) to facilitate delivery to cells.

    • Final Concentration: Be mindful of the final solvent concentration in your cell culture medium, as high concentrations of ethanol or DMSO can be toxic to cells. It is recommended to keep the final solvent concentration below 0.5%.

    • Storage: Store the stock solution at -20°C. Aqueous solutions are not recommended for storage for more than one day.[4]

Table 1: Solubility and Storage of C6-D-threo-ceramide

SolventApproximate SolubilityStorage of Stock Solution
Ethanol20 mg/mL[4]-20°C, stable for up to 2 months
DMSOSoluble[5]-20°C, stable for up to 2 months
DMF5 mg/mL[5]-20°C
ChloroformSoluble[5]-20°C
Aqueous BuffersSparingly soluble[4]Not recommended for storage[4]
II. Experimental Design and Execution

Question 2: I'm seeing significant well-to-well and experiment-to-experiment variability in my cell viability assays. What could be the cause?

Answer: Variability in cell-based assays with C6-D-threo-ceramide can stem from several factors related to experimental setup and cell handling.

  • Underlying Causes:

    • Inconsistent Dosing: Uneven distribution of the lipid in the culture medium.

    • Cell Density and Health: The physiological state of the cells can influence their response to treatment.

    • Stereoisomer Contamination: The presence of the D-erythro isomer can lead to unintended metabolic conversion and altered signaling.

  • Troubleshooting Protocol:

    • Homogeneous Dosing: After diluting the stock solution into the final culture medium, vortex the medium thoroughly before adding it to the cells to ensure a homogenous suspension.

    • Consistent Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and experiments. Cell confluence can significantly impact the cellular response to stimuli.

    • Monitor Cell Health: Regularly check the health and morphology of your cells. Only use healthy, actively dividing cells for your experiments.

    • Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent used to dissolve the ceramide) to account for any effects of the solvent on cell viability.[6]

    • Purity Verification: Whenever possible, verify the purity and isomeric identity of your C6-D-threo-ceramide using techniques like thin-layer chromatography (TLC) or mass spectrometry.[7][8]

Workflow for Consistent Cell Treatment

cluster_prep Reagent Preparation cluster_treat Cell Treatment cluster_control Controls stock Prepare Stock Solution (e.g., 20 mg/mL in Ethanol) warm Warm to 37°C & Vortex stock->warm dilute Dilute Stock in Pre-warmed Media warm->dilute vortex_media Vortex Media Thoroughly dilute->vortex_media add_to_cells Add Medicated Media to Cells vortex_media->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate vehicle Prepare Vehicle Control (Solvent in Media) add_vehicle Add Vehicle Control to Parallel Wells vehicle->add_vehicle add_vehicle->incubate cluster_pathways Sphingolipid Metabolism cluster_effects Cellular Outcomes sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase sphingosine Sphingosine ceramide->sphingosine Ceramidase apoptosis Apoptosis ceramide->apoptosis sphingosine->ceramide Ceramide Synthase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase proliferation Proliferation s1p->proliferation

Caption: Simplified overview of key sphingolipid metabolic pathways and their general effects on cell fate.

References

  • Struck, B. et al. (2021). C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma. International Journal of Molecular Sciences, 22(2), 896. [Link]

  • Gagliostro, V. et al. (2009). Long-chain ceramide produced in response to N-hexanoylsphingosine does not induce apoptosis in CHP-100 cells. Lipids in Health and Disease, 8, 37. [Link]

  • Gagliostro, V. et al. (2007). Apoptosis induced by N-hexanoylsphingosine in CHP-100 cells associates with accumulation of endogenous ceramide and is potentiated by inhibition of glucocerebroside synthesis. FEBS Letters, 581(16), 3053-3058. [Link]

  • Cuvillier, O. et al. (2000). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1487(1), 1-8. [Link]

  • Cataldi, S. et al. (2022). High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells. International Journal of Molecular Sciences, 23(23), 15219. [Link]

  • Garmen, R. et al. (2009). Mechanisms of sphingosine and sphingosine 1-phosphate generation in human platelets. The Journal of Lipid Research, 50(12), 2419-2429. [Link]

  • Burks, S. R. et al. (2018). Solid Tumor Treatment via Augmentation of Bioactive C6 Ceramide Levels with Thermally Ablative Focused Ultrasound. Molecular Cancer Therapeutics, 17(10), 2151-2162. [Link]

  • Kim, H. R. et al. (2013). C6-ceramide in combination with transforming growth factor-β enhances Treg cell differentiation and stable FoxP3 expression in vitro and in vivo. Immunology Letters, 150(1-2), 1-8. [Link]

  • Wikipedia. (2023, December 19). Ceramide. [Link]

  • Cataldi, S. et al. (2022). High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells. International Journal of Molecular Sciences, 23(23), 15219. [Link]

  • ResearchGate. (2016). Does anyone have a good protocol for ceramide extraction from cells, to analyze in TLC?. [Link]

  • Fox, T. E. et al. (2011). Novel D-erythro N-octanoyl sphingosine analogs as chemo- and endocrine-resistant breast cancer therapeutics. Breast Cancer: Basic and Clinical Research, 5, 143-152. [Link]

  • Liu, Y. et al. (2021). Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. PLoS Pathogens, 17(10), e1010018. [Link]

  • Brozinick, J. T. et al. (2003). L-threo-C6-pyridinium-ceramide bromide, a novel cationic ceramide, induces NADPH oxidase activation, mitochondrial dysfunction and loss in cell viability in INS 832/13 β-cells. Diabetologia, 46(3), 380-391. [Link]

  • Maceyka, M., & Spiegel, S. (2019). Ceramide signaling in immunity: a molecular perspective. Journal of Lipid Research, 60(5), 913-918. [Link]

  • Thermo Fisher Scientific. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube. [Link]

  • Merrill, A. H., Jr., & Lingrell, S. (1993). Use of N-([1-14C]hexanoyl)-D-erythro-sphingolipids to assay sphingolipid metabolism. Methods in Enzymology, 221, 159-166. [Link]

  • Gude, D. R. et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. The FASEB Journal, 22(8), 2629-2638. [Link]

  • ResearchGate. (2017). Cell culture and Ceramides: How to evade the solution problem of C16 and C2 Ceramides?. [Link]

  • QIAGEN. (n.d.). Ceramide Signaling. GeneGlobe. Retrieved from [Link]

  • Wymann, M. P., & Schneiter, R. (2008). Sphingosine 1-phosphate Chemical Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 459-466. [Link]

  • Struck, B. et al. (2021). C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma. International Journal of Molecular Sciences, 22(2), 896. [Link]

  • Bielawska, A. et al. (1997). Biochemical Mechanisms of the Generation of Endogenous Long Chain Ceramide in Response to Exogenous Short Chain Ceramide in the A549 Human Lung Carcinoma Cell Line. The Journal of Biological Chemistry, 272(20), 12958-12966. [Link]

  • ResearchGate. (n.d.). Ceramide metabolic pathways and apoptotic responses. Retrieved from [Link]

  • Pewzner-Jung, Y., & Futerman, A. H. (2010). Ceramide Synthases: Roles in Cell Physiology and Signaling. In Ceramides and Ceramide-based Therapeutics (pp. 1-16). Springer. [Link]

  • MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of short-chain N-hexanoyl-D-erythrosphingosine (C6- ceramide). Retrieved from [Link]

  • Liu, Y. et al. (2022). Developing new ceramide analogs against non-small cell lung cancer (NSCLC). Journal of Hematology & Oncology, 15(1), 1-17. [Link]

  • ResearchGate. (n.d.). Solid tumor treatment via augmentation of bioactive C6 ceramide levels with thermally ablative focused ultrasound. Retrieved from [Link]

  • LabRoots. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks [Video]. YouTube. [Link]

  • Hancock, S. M. et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. [Link]

Sources

Stability of N-Hexanoyl-D-threo-sphingosine at various pH levels

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Ensuring Experimental Integrity

Welcome to the technical support center for N-Hexanoyl-D-threo-sphingosine (C6-D-threo-ceramide). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this synthetic ceramide analog at various pH levels. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot experimental discrepancies, and ensure the integrity of your results.

Introduction: The Critical Role of pH in Ceramide Stability

N-Hexanoyl-D-threo-sphingosine is a valuable tool in cellular studies due to its cell-permeable nature, allowing for the investigation of ceramide-mediated signaling pathways. However, the stability of its amide bond is highly susceptible to the pH of the experimental environment. Both acidic and alkaline conditions can lead to degradation, yielding biologically distinct molecules that can confound experimental outcomes. Understanding these degradation pathways is paramount for accurate data interpretation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of N-Hexanoyl-D-threo-sphingosine.

Q1: What is the optimal pH range for the stability of N-Hexanoyl-D-threo-sphingosine?

A1: Based on general knowledge of ceramide stability, N-Hexanoyl-D-threo-sphingosine is most stable in a slightly acidic to neutral pH range, typically between pH 4.5 and 7.0 . Within this window, both acid- and base-catalyzed hydrolysis of the amide bond are minimized. For critical long-term experiments, maintaining the pH as close to this range as possible is recommended.

Q2: What happens to N-Hexanoyl-D-threo-sphingosine outside of its optimal pH range?

A2: Outside the optimal pH range, N-Hexanoyl-D-threo-sphingosine can undergo degradation through two primary non-enzymatic pathways:

  • Acid-catalyzed hydrolysis: At low pH, the amide bond is susceptible to hydrolysis, yielding D-threo-sphingosine and hexanoic acid.

  • Base-catalyzed hydrolysis: At high pH, the amide bond is also readily cleaved through hydrolysis, resulting in the same degradation products.

  • N-to-O Acyl Migration: Under acidic conditions, there is a potential for intramolecular N-to-O acyl migration, where the hexanoyl group moves from the nitrogen of the amide to the adjacent hydroxyl group, forming an ester isomer. This rearrangement can be reversible under neutral or slightly basic conditions.[1]

Q3: How does the stereochemistry (D-threo vs. D-erythro) affect the stability of N-Hexanoyl-sphingosine?

A3: While direct quantitative stability data for the D-threo isomer is limited in publicly available literature, the fundamental principles of stereochemistry suggest potential differences in stability compared to the more common D-erythro isomer. The spatial arrangement of the hydroxyl and amino groups in the threo configuration may influence the rate of intramolecular reactions, such as N-to-O acyl migration, and could also subtly affect the susceptibility of the amide bond to hydrolysis due to steric hindrance or altered electronic effects.[2][3] However, both isomers are expected to be susceptible to acid and base-catalyzed hydrolysis.

Q4: How should I prepare and store stock solutions of N-Hexanoyl-D-threo-sphingosine?

A4: For optimal stability, stock solutions should be prepared in an appropriate organic solvent and stored at low temperatures.

  • Solvents: N-Hexanoyl-D-threo-sphingosine is soluble in ethanol, methanol, and DMSO. A common solvent system for sphingolipids is a mixture of chloroform and methanol (2:1, v/v).[4]

  • Storage: A supplier of the D-erythro isomer recommends storing stock solutions for up to 2 months at -20°C. It is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For N-Hexanoyl-D-threo-sphingosine, storage at -20°C or -80°C is recommended.

Q5: Can I use buffers to maintain the pH of my experimental system?

A5: Absolutely. Using a well-characterized buffer system is crucial for maintaining a stable pH throughout your experiment. The choice of buffer will depend on the desired pH range and its compatibility with your experimental setup. Common biological buffers such as MES (for acidic conditions), PIPES (for neutral conditions), and HEPES (for slightly alkaline conditions) can be used. It is important to ensure the buffer itself does not interfere with your assay.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with N-Hexanoyl-D-threo-sphingosine that may be related to its stability.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected biological activity Degradation of N-Hexanoyl-D-threo-sphingosine due to improper pH.Verify the pH of all experimental solutions. Perform a stability check of your compound under the exact experimental conditions using an analytical method like HPLC-MS/MS.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products (D-threo-sphingosine, hexanoic acid, or O-acyl isomer).Analyze for the expected mass-to-charge ratios (m/z) of potential degradation products using mass spectrometry. D-threo-sphingosine and the O-acyl isomer will have the same m/z as the parent compound but different retention times.
Loss of compound over time during the experiment Adsorption to plasticware or degradation.Use low-binding microcentrifuge tubes and pipette tips. Prepare fresh dilutions of N-Hexanoyl-D-threo-sphingosine for each experiment from a frozen stock.
Precipitation of the compound in aqueous media Poor solubility.Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous system and does not cause precipitation. Sonication may help to dissolve the lipid.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of N-Hexanoyl-D-threo-sphingosine

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8]

Objective: To assess the stability of N-Hexanoyl-D-threo-sphingosine under various pH stress conditions.

Materials:

  • N-Hexanoyl-D-threo-sphingosine

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.4)

  • HPLC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-Hexanoyl-D-threo-sphingosine in methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of phosphate buffer (pH 7.4).

    • Control: Mix 1 mL of the stock solution with 9 mL of methanol.

  • Incubation: Incubate all solutions at 50-60°C.[8] Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acidic and alkaline samples): Before analysis, neutralize the acidic and alkaline samples with an equivalent amount of NaOH and HCl, respectively.

  • Analysis: Analyze the samples by HPLC-MS/MS to quantify the remaining N-Hexanoyl-D-threo-sphingosine and identify any degradation products. The goal is to achieve 5-20% degradation.[6]

Protocol 2: HPLC-MS/MS Method for Quantification of N-Hexanoyl-D-threo-sphingosine

This method provides a framework for the quantitative analysis of C6-D-threo-ceramide and its potential degradation products.[9][10]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from potential degradation products (e.g., start with a high percentage of A and gradually increase B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM):

    • N-Hexanoyl-D-threo-sphingosine (and O-acyl isomer): Precursor ion [M+H]⁺ (m/z 398.4) → Product ion (e.g., m/z 264.3, corresponding to the sphingoid backbone).

    • D-threo-sphingosine: Precursor ion [M+H]⁺ (m/z 300.3) → Product ion (e.g., m/z 282.3).

  • Data Analysis: Quantify the peak areas of the parent compound and any degradation products.

Visualizations

Degradation Pathways of N-Hexanoyl-D-threo-sphingosine

C6_Cer N-Hexanoyl-D-threo-sphingosine (C6-D-threo-ceramide) Acid Acidic Conditions (pH < 4.5) C6_Cer->Acid Susceptible to Base Alkaline Conditions (pH > 7.0) C6_Cer->Base Susceptible to Hydrolysis_Prod D-threo-sphingosine + Hexanoic Acid Acid->Hydrolysis_Prod Catalyzes Hydrolysis Migration_Prod O-Hexanoyl-D-threo-sphingosine (Ester Isomer) Acid->Migration_Prod Can Induce N-to-O Acyl Migration Base->Hydrolysis_Prod Catalyzes Hydrolysis cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid_Sample Acidic Sample (0.1 M HCl) Stock->Acid_Sample Base_Sample Alkaline Sample (0.1 M NaOH) Stock->Base_Sample Neutral_Sample Neutral Sample (pH 7.4 Buffer) Stock->Neutral_Sample Incubate Incubate at 50-60°C Acid_Sample->Incubate Base_Sample->Incubate Neutral_Sample->Incubate Timepoints Collect Aliquots (0, 2, 4, 8, 24h) Incubate->Timepoints Neutralize Neutralize Acid/Base Samples Timepoints->Neutralize HPLC_MS Analyze by HPLC-MS/MS Neutralize->HPLC_MS Data Quantify Parent & Degradants HPLC_MS->Data

Sources

Technical Support Center: Navigating the Challenges of Short-Chain Ceramides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Non-Specific Toxicity in Research Applications

Welcome to the technical support center for the effective use of short-chain ceramides in your research. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these powerful tools to investigate the intricate roles of ceramides in cellular processes. While short-chain ceramides (SCCs) are invaluable for their cell permeability and ability to mimic endogenous ceramides, their use is not without challenges. Non-specific toxicity and off-target effects are significant hurdles that can confound experimental results.

This resource provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and minimize these issues, ensuring the data you generate is both accurate and reliable. We will move beyond simple protocols to explain the "why" behind experimental choices, grounding our recommendations in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are short-chain ceramides and why do they exhibit non-specific toxicity?

Short-chain ceramides (e.g., C2, C6, C8 ceramides) are synthetic, cell-permeable analogs of endogenous long-chain ceramides. Their shorter acyl chains allow them to more easily cross cell membranes, making them effective tools for studying ceramide-mediated signaling pathways, such as apoptosis, cell cycle arrest, and senescence.

However, their very nature as lipid molecules contributes to their non-specific toxicity. At high concentrations, SCCs can physically disrupt cellular membranes, leading to changes in membrane fluidity, permeability, and the function of membrane-bound proteins. This can induce cellular stress and cytotoxicity independent of specific ceramide signaling pathways. Furthermore, their metabolism can lead to the accumulation of other bioactive sphingolipids, which may have their own off-target effects.

Q2: I'm observing widespread cell death in my cultures, even in my control cell line. How can I determine if this is a specific ceramide-induced effect or non-specific toxicity?

This is a critical question. Differentiating between specific and non-specific effects is paramount. Here’s a multi-step approach to troubleshoot this common issue:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment. Specific, receptor-mediated effects typically occur within a narrow, lower concentration range, while non-specific toxicity often increases linearly with concentration.

  • Time-Course Analysis: A specific apoptotic response may take several hours to manifest (e.g., 12-48 hours). In contrast, rapid cell death (e.g., within 1-4 hours) at high concentrations often points to membrane disruption.

  • Use of Inactive Analogs: A crucial control is the use of a biologically inactive ceramide analog, such as dihydroceramide. For example, C6-dihydroceramide is often used as a negative control for C6-ceramide. If you observe similar levels of toxicity with the inactive analog, it strongly suggests a non-specific effect.

  • Biochemical Markers: Assess specific markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) versus markers of necrosis (e.g., LDH release). Non-specific membrane disruption is more likely to induce necrosis.

Q3: What is the recommended solvent for short-chain ceramides and how can I be sure the solvent itself isn't toxic?

The most common solvent for short-chain ceramides is dimethyl sulfoxide (DMSO) or ethanol. It is crucial to keep the final concentration of the solvent in your cell culture medium as low as possible, typically below 0.1% (v/v).

Troubleshooting Solvent Issues:

  • Solvent-Only Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO or ethanol as your experimental groups.

  • Solubility Issues: Short-chain ceramides can be difficult to dissolve. Ensure the ceramide is fully dissolved in the solvent before adding it to the culture medium. Sonication can aid in this process. Precipitates in the medium are a clear sign of solubility problems and can contribute to non-specific effects.

  • Pre-complexing with BSA: To enhance solubility and delivery, short-chain ceramides can be pre-complexed with bovine serum albumin (BSA). This mimics their physiological transport and can help reduce non-specific membrane interactions.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental problems with detailed, step-by-step protocols and the rationale behind them.

Problem 1: High background signal or inconsistent results in my signaling pathway analysis.

Possible Cause: Off-target effects of the short-chain ceramide are activating or inhibiting pathways unrelated to your primary interest.

Solution: A Multi-pronged Approach to Enhance Specificity

Step 1: Optimize Ceramide Concentration and Incubation Time

  • Objective: To find the minimum concentration and shortest time required to elicit the specific biological response of interest.

  • Protocol:

    • Design a matrix experiment with a range of C6-ceramide concentrations (e.g., 1, 5, 10, 25, 50 µM) and several time points (e.g., 6, 12, 24, 48 hours).

    • At each point, assay for a specific marker of your pathway of interest (e.g., phosphorylation of a downstream kinase) and a general marker of cell viability (e.g., MTT assay or trypan blue exclusion).

    • Select the lowest concentration and shortest time point that gives a robust specific signal without a significant drop in overall cell viability.

Step 2: Employ a Rescue Experiment

  • Objective: To confirm that the observed effect is due to the intended ceramide-mediated pathway.

  • Protocol:

    • Identify a known inhibitor of a key enzyme in your signaling pathway.

    • Pre-treat the cells with the inhibitor for 1-2 hours before adding the optimized concentration of the short-chain ceramide.

    • If the inhibitor blocks or significantly reduces the effect of the ceramide, it provides strong evidence for a specific, on-target mechanism.

Step 3: Validate with a Genetic Approach

  • Objective: To provide the most rigorous evidence for specificity.

  • Protocol:

    • Use siRNA or CRISPR/Cas9 to knock down a key protein in the ceramide signaling pathway you are investigating.

    • Treat the knockdown cells and a control group (e.g., cells treated with a non-targeting siRNA) with the short-chain ceramide.

    • A loss or significant reduction of the ceramide-induced effect in the knockdown cells confirms the pathway's involvement.

Data Presentation: Optimizing C6-Ceramide Treatment

C6-Ceramide (µM)Cell Viability (%) at 24hSpecific Pathway Activation (Fold Change)Recommendation
198 ± 31.2 ± 0.2Minimal effect
595 ± 42.5 ± 0.3Potentially optimal
1092 ± 54.1 ± 0.5Recommended Starting Point
2575 ± 84.5 ± 0.6Viability decreasing
5040 ± 104.8 ± 0.7Significant toxicity

Experimental Workflow for Validating Specificity

G cluster_0 Initial Observation cluster_1 Troubleshooting & Validation cluster_2 Outcome A Widespread Cell Death with SCC B Dose-Response & Time-Course A->B Optimize Concentration C Inactive Analog Control (e.g., Dihydroceramide) A->C Compare Effects D Biochemical & Genetic Validation (Inhibitors, siRNA) B->D Refine & Confirm E Non-Specific Toxicity C->E If Similar Toxicity F Specific Ceramide Effect D->F If Validated G SCC Short-Chain Ceramide (e.g., C6-Ceramide) Membrane Plasma Membrane Disruption (Toxicity) SCC->Membrane High Conc. CeramideSynth Ceramide Synthase SCC->CeramideSynth Mimics Substrate Mitochondria Mitochondria CeramideSynth->Mitochondria Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified pathway of ceramide-induced apoptosis, highlighting non-specific membrane effects.

This guide provides a framework for addressing the common challenges associated with the use of short-chain ceramides. By employing careful controls, optimizing experimental conditions, and validating your findings through multiple approaches, you can harness the power of these molecules while ensuring the integrity and reproducibility of your research.

References

  • Title: Sphingolipids: A New Frontier in Cancer Therapy Source: The Journal of Clinical Investigation URL: [Link]

  • Title: Ceramide: A Pro-apoptotic Lipid Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids URL: [https://www.sciencedirect.com/scien

Addressing degradation of N-Hexanoyl-D-threo-sphingosine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Addressing Degradation of N-Hexanoyl-D-threo-sphingosine (C6-D-threo-Ceramide) During Storage

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support and troubleshooting advice for handling and storing N-Hexanoyl-D-threo-sphingosine. Our goal is to ensure the integrity and efficacy of this critical reagent in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of N-Hexanoyl-D-threo-sphingosine.

Q1: How should I store N-Hexanoyl-D-threo-sphingosine upon receipt?

A1: Upon receipt, N-Hexanoyl-D-threo-sphingosine, typically supplied as a solid, should be stored at -20°C.[1] It is crucial to protect the compound from light and moisture to maintain its stability. For long-term storage, keeping the compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen, is recommended.

Q2: What is the recommended solvent for creating a stock solution?

A2: N-Hexanoyl-D-threo-sphingosine is soluble in organic solvents such as ethanol and DMSO.[2] For biological experiments, DMSO is a common choice due to its miscibility with aqueous media. However, it's important to be aware that high concentrations of DMSO can affect cell membranes.[3][4][5] Ethanol is also a suitable solvent. When preparing a stock solution, ensure the solvent is of high purity and purged with an inert gas to remove dissolved oxygen.[2][6]

Q3: How long is a stock solution of N-Hexanoyl-D-threo-sphingosine stable?

A3: Once reconstituted in a suitable solvent like DMSO or ethanol, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C. Stock solutions are generally stable for up to 2 months under these conditions. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: Can I store my ceramide stock solution in the refrigerator (+4°C)?

A4: While short-term storage (a few days) at +4°C might be acceptable for some working solutions, long-term storage is not recommended. Low temperatures (-20°C) are essential for minimizing chemical degradation over time.[1] Some ceramide-containing formulations are best kept at room temperature in a cool, dark place, but for the pure compound, freezing is the standard.[7]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter, with explanations of the underlying causes and recommended solutions.

Q5: My N-Hexanoyl-D-threo-sphingosine solution has lost its biological activity. What could be the cause?

A5: Loss of biological activity is a primary indicator of chemical degradation. The most probable cause is the hydrolysis of the amide bond linking the hexanoyl fatty acid to the D-threo-sphingosine backbone.[8][9][10] This reaction breaks the molecule into its constituent parts: sphingosine and hexanoic acid, which will not have the same biological effect as the intact ceramide.

  • Causality: This hydrolysis can be catalyzed by trace amounts of acid or base, or even by water over extended periods, especially at temperatures above -20°C. Exposure to moisture and air can facilitate this process.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid compound and stock solutions have been consistently stored at -20°C and protected from light and moisture.

    • Check Solvent Quality: Ensure that the solvent used for reconstitution was anhydrous and of high purity.

    • Assess Purity: If possible, perform a quality control check using a technique like Thin-Layer Chromatography (TLC) to look for the appearance of degradation products (See Part 4: Experimental Protocols ).

    • Prepare Fresh Solution: If degradation is suspected, it is best to discard the old stock and prepare a fresh solution from the solid compound.

Q6: I see unexpected spots on my TLC plate when analyzing my ceramide sample. What do they represent?

A6: The appearance of additional spots on a TLC plate indicates the presence of impurities or degradation products.

  • Potential Degradation Pathway and Products: The primary degradation pathway for N-Hexanoyl-D-threo-sphingosine is hydrolysis, which would yield D-threo-sphingosine and hexanoic acid.[8][9] On a typical silica gel TLC plate, the more polar sphingosine will have a lower Rf value (travel less distance up the plate) than the parent ceramide. The fatty acid may or may not be easily visible depending on the visualization technique used.

  • Workflow for Investigating Degradation:

    G A Unexpected Biological Results or Physical Changes Observed B Perform Quality Control Analysis (e.g., TLC, HPLC, LC-MS) A->B C Compare to a fresh or standard sample B->C D Degradation Confirmed (New peaks/spots present) C->D Mismatch E No Degradation Detected (Sample matches standard) C->E Match F Review Storage Conditions: - Temperature (-20°C?) - Solvent (Anhydrous?) - Atmosphere (Inert gas?) - Light/Moisture exposure? D->F G Identify Potential Degradation Products (e.g., Sphingosine via hydrolysis) D->G I Troubleshoot Experimental Protocol (e.g., cell culture conditions, other reagents) E->I H Discard Degraded Stock. Prepare Fresh Solution. F->H G->H J Implement Corrective Actions: - Aliquot new stock - Use anhydrous solvents - Store under inert gas H->J

    Figure 1. Troubleshooting workflow for suspected ceramide degradation.

Q7: The appearance of my solid N-Hexanoyl-D-threo-sphingosine has changed (e.g., clumping, discoloration). Should I be concerned?

A7: Yes, a change in the physical appearance of the solid compound is a strong indicator of potential degradation. Clumping often suggests the absorption of moisture, which can accelerate hydrolysis. Discoloration may indicate oxidation or other chemical reactions. It is highly recommended to perform a quality control check before using any material that has changed in appearance.

Part 3: Data Presentation
Table 1: Recommended Storage Conditions and Impact on Stability
ParameterRecommended ConditionRationale for RecommendationPotential Consequence of Deviation
Temperature -20°C or lower[1]Slows down chemical reaction rates, including hydrolysis and oxidation.Increased rate of degradation, leading to loss of purity and activity.
Solvent (for stock) High-purity, anhydrous DMSO or Ethanol[2]Minimizes the presence of water and other reactive impurities that can cause hydrolysis.Water in the solvent will directly contribute to the hydrolysis of the amide bond.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the sphingosine backbone's double bond and other sensitive parts of the molecule.Potential for oxidation, leading to the formation of undesired byproducts.
Light Exposure Store in the dark (amber vials)Protects against light-induced degradation.Photodegradation can occur, leading to loss of compound integrity.
Freeze/Thaw Cycles Minimize; aliquot into single-use volumesEach cycle can introduce moisture from condensation and temperature fluctuations can stress the molecule.Accelerated degradation due to repeated exposure to moisture and temperature changes.
Part 4: Experimental Protocols
Protocol: Quality Control of N-Hexanoyl-D-threo-sphingosine by Thin-Layer Chromatography (TLC)

This protocol provides a straightforward method to qualitatively assess the purity of your ceramide sample and check for the presence of its primary hydrolysis product, sphingosine.

Materials:

  • Silica gel TLC plates

  • TLC development chamber

  • N-Hexanoyl-D-threo-sphingosine sample (and a fresh standard, if available)

  • D-threo-sphingosine standard (optional, for comparison)

  • Mobile Phase: A common solvent system for ceramides is Chloroform:Methanol (e.g., 95:5 v/v). The exact ratio may need optimization.

  • Visualization Reagent:

    • Primuline spray (0.05% in Acetone/Water 80:20): A general-purpose stain for lipids, visualized under UV light.

    • Iodine chamber: A simple method where the plate is exposed to iodine vapors, which reversibly stain lipids yellow/brown.[11]

Procedure:

  • Sample Preparation: Dissolve a small amount of your N-Hexanoyl-D-threo-sphingosine in a minimal volume of chloroform/methanol (2:1 v/v). If you have a fresh, unopened vial, prepare a standard solution from it for comparison.

  • Spotting: Using a capillary tube, carefully spot a small amount of your sample solution onto the TLC plate's origin line. If using standards, spot them in separate lanes. Keep the spots as small as possible.

  • Development: Place the spotted TLC plate in the development chamber containing the mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and mark the solvent front. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Primuline: Lightly spray the plate with the primuline solution, let it dry, and then visualize the lipid spots under UV light (365 nm). They will appear as fluorescent spots.

    • Iodine: Place the dried plate in a sealed chamber containing a few crystals of iodine. The spots will become visible as yellowish-brown areas.

  • Analysis:

    • A pure sample of N-Hexanoyl-D-threo-sphingosine should show a single, well-defined spot.

    • If hydrolysis has occurred, a second spot corresponding to D-threo-sphingosine will be visible. This spot will be more polar and thus have a lower Rf value (it will not travel as far up the plate) than the parent ceramide.

References
  • Ataman Kimya. (n.d.). CERAMIDE. Retrieved from [Link]

  • Axios Research. (n.d.). N-Hexanoyl-D-threo-Sphingosine. Retrieved from [Link]

  • Humblebee & Me. (2020, April 16). Ceramide Complex. Retrieved from [Link]

  • Formulator Hub. (n.d.). EVERYTHING YOU NEED TO KNOW ABOUT CERAMIDES IN SKINCARE. Retrieved from [Link]

  • Sothy Spa. (2024, December 24). 14 Skin Care Products That Should Never Be Refrigerated. Retrieved from [Link]

  • alexmo cosmetics. (n.d.). Ceramide NP. Retrieved from [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry, 401(1), 154-161. Retrieved from [Link]

  • Notman, R., et al. (2007). The permeability enhancing mechanism of DMSO in ceramide bilayers simulated by molecular dynamics. Biophysical Journal, 93(6), 2056-2068. Retrieved from [Link]

  • Tani, M., et al. (2007). Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase. Journal of Biological Chemistry, 282(11), 8331-8341. Retrieved from [Link]

  • Platt, F. M. (2023). The expanding boundaries of sphingolipid lysosomal storage diseases; insights from Niemann–Pick disease type C. Biochemical Society Transactions, 51(5), 1837-1847. Retrieved from [Link]

  • Notman, R., et al. (2007). The permeability enhancing mechanism of DMSO in ceramide bilayers simulated by molecular dynamics. Biophysical Journal, 93(6), 2056–2068. Retrieved from [Link]

  • Samuelsson, B. E. (1970). Thin-layer chromatography of ceramides. Journal of Lipid Research, 11(2), 167-171. Retrieved from [Link]

  • van Meer, G., et al. (2002). The Organizing Potential of Sphingolipids in Intracellular Membrane Transport. Physiological Reviews, 82(2), 297-334. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography of ceramides. Retrieved from [Link]

  • Wikipedia. (n.d.). Ceramide. Retrieved from [Link]

  • ResearchGate. (n.d.). Ceramide from sphingomyelin hydrolysis induces neuronal differentiation.... Retrieved from [Link]

  • Wright, M. M., et al. (2005). Regulation of the Sphingosine-Recycling Pathway for Ceramide Generation by Oxidative Stress.... Biochemical Journal, 387(Pt 2), 435–442. Retrieved from [Link]

  • van Meer, G., & Lisman, Q. (2002). Sphingolipid Transport: Rafts and Translocators. Journal of Biological Chemistry, 277(29), 25855-25858. Retrieved from [Link]

  • University of Twente Research Information. (n.d.). The permeability enhancing mechanism of DMSO in ceramide bilayers simulated by molecular dynamics. Retrieved from [Link]

  • Pagano, R. E. (1989). Use of N-([1-14C]hexanoyl)-D-erythro-sphingolipids to assay sphingolipid metabolism. Methods in Enzymology, 172, 650-660. Retrieved from [Link]

  • Google Patents. (n.d.). A method for determining ceramide in a sample and its product and application.
  • MetwareBio. (2024). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. Retrieved from [Link]

  • Sandhoff, K., & Kolter, T. (2013). Sphingolipids and lysosomal pathologies. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(9), 1495-1505. Retrieved from [Link]

  • Cyberlipid. (n.d.). Quantification of ceramides. Retrieved from [Link]

  • MDPI. (2022). The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review. Retrieved from [Link]

  • MDPI. (2020). Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes. Retrieved from [Link]

  • Cyberlipid. (n.d.). Preparation of ceramides. Retrieved from [Link]

  • SciSpace. (n.d.). My journey into the world of sphingolipids and sphingolipidoses. Retrieved from [Link]

  • PLOS One. (2014). Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes.... Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways of ceramide synthesis and degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Ceramide analysis utilizing gas chromatography-mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). N-Hexanoylsphingosine. Retrieved from [Link]

Sources

Navigating the Cellular Maze: A Technical Guide to Enhancing Cellular Uptake of D-threo-sphingosine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-threo-sphingosine and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you overcome common hurdles in your experiments and achieve optimal cellular uptake of these potent bioactive lipids. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Understanding the Challenge: The Journey of D-threo-sphingosine into the Cell

D-threo-sphingosine and its derivatives are crucial signaling molecules involved in a myriad of cellular processes. However, their physical properties, particularly their lipophilicity, can present significant challenges for efficient and reproducible delivery into cultured cells. Achieving consistent and quantifiable intracellular concentrations is paramount for accurate experimental outcomes. This guide will equip you with the knowledge to troubleshoot and enhance the cellular uptake of these fascinating molecules.

The primary routes for cellular entry of sphingosine and its analogs are through passive diffusion across the plasma membrane and, in some cases, via specific transporters. Once inside, they are often rapidly metabolized, primarily through phosphorylation by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[1] This metabolic conversion can influence the net intracellular accumulation and the ultimate biological activity of the delivered compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with D-threo-sphingosine derivatives.

Q1: My D-threo-sphingosine derivative is difficult to dissolve. What is the best way to prepare a stock solution?

  • A1: Due to their lipophilic nature, D-threo-sphingosine derivatives often have poor aqueous solubility. The recommended solvent for creating a concentrated stock solution is typically a high-purity organic solvent such as ethanol, methanol, or DMSO. It is crucial to minimize the final concentration of the organic solvent in your cell culture medium to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Always perform a vehicle control experiment to assess the effect of the solvent on your cells.

Q2: What is a good starting concentration for treating my cells with a D-threo-sphingosine derivative?

  • A2: The optimal concentration is highly dependent on the specific derivative, the cell type, and the biological question being investigated. A good starting point is to perform a dose-response curve. We recommend a range from 1 µM to 25 µM. For initial experiments, a concentration of 5-10 µM is often a reasonable starting point.

Q3: How long should I incubate my cells with the D-threo-sphingosine derivative?

  • A3: Incubation times can vary from minutes to 24 hours or longer, depending on the desired outcome. For studying rapid signaling events, short incubation times (e.g., 15-60 minutes) may be sufficient. For longer-term effects, such as changes in gene expression or cell fate, longer incubation periods (e.g., 6-24 hours) are typically required. A time-course experiment is the best way to determine the optimal incubation time for your specific experimental setup.

Q4: Should I be concerned about the stereochemistry of my sphingosine derivative?

  • A4: Absolutely. The stereochemistry of sphingosine is critical for its biological activity. The naturally occurring and most biologically active form is D-erythro-sphingosine. D-threo-sphingosine and other stereoisomers can have different, sometimes inhibitory, effects on cellular processes. For instance, L-threo-sphingosine has been shown to be a more potent inhibitor of protein kinase C than D-erythro-sphingosine.[1] Therefore, it is essential to use the correct stereoisomer for your experiments and to be aware of the potential for different biological activities between isomers.

Troubleshooting Guide: Enhancing Cellular Uptake

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Problem 1: Low or Inconsistent Cellular Uptake

Q: I am not observing the expected biological effect, and I suspect low cellular uptake of my D-threo-sphingosine derivative. How can I improve its delivery into my cells?

A: Low cellular uptake is a common challenge. Here are several strategies to enhance the delivery of your D-threo-sphingosine derivative, ranging from simple to more advanced formulation techniques.

  • Rationale: In vivo, sphingolipids are transported in the blood bound to carrier proteins like albumin.[2] BSA can act as a carrier in cell culture, improving the solubility and bioavailability of lipophilic molecules and facilitating their delivery to the cell surface.

  • Protocol:

    • Prepare a stock solution of your D-threo-sphingosine derivative in ethanol or DMSO.

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).

    • To prepare the working solution, first dilute the BSA stock solution to the desired final concentration (e.g., 0.1-1%) in your cell culture medium.

    • Slowly add the stock solution of your D-threo-sphingosine derivative to the BSA-containing medium while vortexing or gently mixing. This allows for the formation of a complex.

    • Incubate the mixture for 15-30 minutes at 37°C to allow for stable complex formation before adding it to your cells.

  • Rationale: Liposomes are lipid vesicles that can encapsulate hydrophobic molecules like D-threo-sphingosine derivatives within their lipid bilayer. This formulation can improve solubility, stability, and cellular uptake.[3][4]

  • Protocol for Liposome Preparation (Thin-Film Hydration Method):

    • Co-dissolve your D-threo-sphingosine derivative and a carrier lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS or cell culture medium) by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

    • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[3]

    • The resulting liposomal suspension can then be added to your cell culture.

  • Workflow for Liposomal Delivery

    G A Dissolve D-threo-sphingosine derivative & carrier lipid in organic solvent B Create thin lipid film (Rotary Evaporation) A->B C Hydrate film with aqueous buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Optional: Sonication or Extrusion for SUVs D->E F Add liposome suspension to cell culture E->F

    Caption: Liposome formulation workflow.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[5] They can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility and facilitating their delivery to the cell membrane.[6][7][8]

  • Protocol:

    • Prepare a stock solution of a suitable cyclodextrin, such as methyl-β-cyclodextrin (MβCD), in water or PBS.

    • Prepare a stock solution of your D-threo-sphingosine derivative in an organic solvent.

    • Add the sphingosine derivative stock solution to the cyclodextrin solution and mix thoroughly. The molar ratio of the derivative to cyclodextrin may need to be optimized, but a 1:10 ratio is a good starting point.

    • Incubate the mixture to allow for complex formation.

    • Add the complex to your cell culture medium.

  • Comparative Data for Delivery Methods

    Delivery Method Principle Advantages Disadvantages
    BSA Complexation Carrier protein binding Simple, mimics in vivo transport Can interfere with receptor binding for some ligands
    Liposomes Encapsulation in lipid vesicles High loading capacity, protects cargo More complex preparation, potential for cytotoxicity

    | Cyclodextrins | Inclusion complex formation | Increases solubility, enhances delivery | Can extract cholesterol from cell membranes at high concentrations |

Problem 2: Difficulty in Quantifying Cellular Uptake

Q: I have tried different delivery methods, but I am still unsure about the intracellular concentration of my D-threo-sphingosine derivative. How can I accurately measure its uptake?

A: Quantifying the intracellular concentration of a lipophilic molecule can be challenging. Here are some robust methods to measure the cellular uptake of your D-threo-sphingosine derivative.

  • Rationale: Radiolabeling provides a highly sensitive and quantitative method for tracking the fate of your molecule. Using a derivative labeled with isotopes like ³H or ¹⁴C allows for direct measurement of the amount of compound that has entered the cells.[9]

  • Protocol:

    • Incubate cells with the radiolabeled D-threo-sphingosine derivative for the desired time.

    • Wash the cells thoroughly with ice-cold PBS to remove any unbound derivative.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Quantify the protein content of the lysate to normalize the radioactivity and express the uptake as pmol or nmol of derivative per mg of protein.

  • Rationale: LC-MS/MS is a highly specific and sensitive analytical technique that can identify and quantify your D-threo-sphingosine derivative and its metabolites within the cell.[10][11]

  • Protocol:

    • After treating the cells, wash them extensively to remove extracellular compound.

    • Perform a lipid extraction from the cell pellet using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).

    • Analyze the lipid extract by LC-MS/MS. A C18 reverse-phase column is often used for separation.

    • Use a stable isotope-labeled internal standard of your derivative for accurate quantification.

  • Cellular Uptake Quantification Workflow

    G A Incubate cells with D-threo-sphingosine derivative B Wash cells to remove extracellular compound A->B C Lyse cells or perform lipid extraction B->C D1 Scintillation Counting (for radiolabeled compounds) C->D1 Radiolabeled D2 LC-MS/MS Analysis C->D2 Unlabeled E Normalize data (e.g., to protein concentration) D1->E D2->E

    Caption: Quantification of cellular uptake.

  • Rationale: Using a fluorescently tagged D-threo-sphingosine derivative allows for visualization of cellular uptake and subcellular localization using fluorescence microscopy or quantification by flow cytometry.[12][13][14][15] Common fluorescent tags include NBD and BODIPY.

  • Considerations:

    • The fluorescent tag can alter the physicochemical properties of the molecule, potentially affecting its uptake and biological activity.

    • It is crucial to perform control experiments to ensure that the observed fluorescence corresponds to the internalized derivative and not just membrane-bound molecules. This can be done by washing with a quenching agent like trypan blue or by acid-washing to remove surface-bound fluorescence.[16]

    • Confocal microscopy is recommended to confirm intracellular localization and to distinguish between plasma membrane association and true internalization.

Concluding Remarks

Enhancing the cellular uptake of D-threo-sphingosine derivatives requires a systematic approach, from careful preparation of stock solutions to the selection of an appropriate delivery method and a robust quantification strategy. By understanding the underlying principles of these techniques and by meticulously troubleshooting your experiments, you can achieve reliable and reproducible results. This guide provides a starting point for optimizing your experimental conditions. Remember that the ideal approach will always be context-dependent, and empirical testing is key to success.

References

  • Casadó, A., Sagristá, M. L., & Mora, M. (2018). A novel microfluidic liposomal formulation for the delivery of the SN-38 camptothecin: characterization and in vitro assessment of its cytotoxic effect on two tumor cell lines. Dove Medical Press.
  • Cayman Chemical. (n.d.). Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics.
  • Creative Biolabs. (n.d.). Sphingolipid-liposomes.
  • Gao, Y., & Hu, H. (2022).
  • Greige-Gerges, H., et al. (2019). Cyclodextrin-membrane interaction in drug delivery and membrane structure maintenance.
  • Guan, X. (2014). Drugging Sphingosine Kinases. ACS Chemical Biology.
  • Haj-Ahmad, R., et al. (2019). Formulation of Nanomicelles to Improve the Solubility and the Oral Absorption of Silymarin. Pharmaceutics.
  • Hofman, J. W., et al. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and Bioanalytical Chemistry.
  • Ilongo, G. B., et al. (2022). Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations.
  • Klymchenko, A. S., et al. (2017). A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. Journal of the American Chemical Society.
  • Merrill, A. H., Jr., et al. (1988).
  • Obeid, L. M., & Hannun, Y. A. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods in Enzymology.
  • Olofsson, B., & Somfai, P. (2003). Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers. The Journal of Organic Chemistry.
  • Patel, D., et al. (2023). formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). bioRxiv.
  • Pera, B., et al. (2015).
  • Pireddu, R., et al. (2021). Loss of sphingosine kinase 1/S1P signaling impairs cell growth and survival of neurons and progenitor cells in the developing sensory ganglia. PLoS ONE.
  • ResearchGate. (n.d.). Endocytic uptake of fluorescent dyes by 30 min labeling.
  • Ricarte, A., et al. (2022). Identification of two lipid phosphatases that regulate sphingosine-1-phosphate cellular uptake and recycling. Journal of Biological Chemistry.
  • Rodriguez, P. L., et al. (2018). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization.
  • Saffarian, M., et al. (2023). Grafting of Cyclodextrin to Theranostic Nanoparticles Improves Blood-Brain Barrier Model Crossing.
  • Sapkota, M., et al. (2021). Application of sphingolipid-based nanocarriers in drug delivery: an overview. Journal of Drug Delivery Science and Technology.
  • Sohajda, T. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube.
  • Stegemann, S., et al. (2021).
  • Tang, F., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Therapy.
  • Tofail, F., et al. (2020).
  • Ugrinska, A., et al. (2022). Microfluidic synthesis of phosphatidylcholine liposomes for verbascoside delivery into C2C12 cells. Colloids and Surfaces B: Biointerfaces.
  • van der Beek, J. A., et al. (1998). Effects of cholesterol depletion by cyclodextrin on the sphingolipid microdomains of the plasma membrane. Journal of Lipid Research.
  • van Niel, G., et al. (2018). Monitoring sphingolipid trafficking in cells using fluorescence microscopy. Methods in Molecular Biology.
  • Vo, T.-D., et al. (2021). Metabolic labeling of sphingolipids. Glycoscience Protocols.
  • Wada, A., et al. (2012). Fluorescence-based rapid measurement of sphingosine-1-phosphate transport activity in erythrocytes. Journal of Lipid Research.
  • Wrasidlo, W., et al. (2014). Drugging Sphingosine Kinases. ACS Chemical Biology.
  • protocols.io. (2022). Preparation of Cultured Cells for Serial Block Face Scanning Electron Microscopy (SBEM).

Sources

Resolving solubility issues with high concentration ceramide stocks

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Resolving Critical Solubility & Delivery Challenges

Welcome to our dedicated guide for resolving the common yet complex challenges associated with preparing and using high-concentration ceramide stocks. As a Senior Application Scientist, I've seen firsthand how the unique biophysical properties of ceramides can lead to experimental pitfalls like precipitation, aggregation, and inconsistent cellular effects. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research. We will move from foundational knowledge to specific troubleshooting scenarios and validated methodologies.

Part 1: Foundational FAQs - Understanding the Core Problem

This section addresses the fundamental properties of ceramides that are the root cause of solubility issues.

Q: What makes ceramides so difficult to dissolve in aqueous solutions?

A: The difficulty lies in their amphipathic, yet overwhelmingly hydrophobic, nature. A ceramide molecule consists of a sphingosine backbone linked to a fatty acid. This structure results in a small, polar head group and two long, non-polar hydrocarbon tails. In an aqueous environment like cell culture media, these non-polar tails avoid contact with water, causing the ceramide molecules to self-associate into insoluble aggregates or micelles.[1] This process, driven by the hydrophobic effect, is the primary reason your ceramide "crashes out" of solution, appearing as a precipitate or cloudiness.[2]

Q: How does acyl chain length (e.g., C2 vs. C16) affect solubility and experimental use?

A: Acyl chain length is a critical determinant of a ceramide's behavior.

  • Short-chain ceramides (e.g., C2, C6): These are synthetic, cell-permeable analogs designed for easier handling.[3] Their shorter acyl chains reduce their hydrophobicity, making them more water-soluble and easier to deliver to cells directly from an organic stock (like ethanol or DMSO). However, their biological activity may not perfectly mimic that of their natural, long-chain counterparts.[3]

  • Long-chain ceramides (e.g., C16, C24): These are the most physiologically relevant species but are extremely hydrophobic.[4][5] Direct addition of a DMSO or ethanol stock of long-chain ceramide to aqueous media will almost certainly cause immediate precipitation.[2] Their effective use requires specialized delivery methods, which we will cover in detail.

Figure 1. Impact of acyl chain length on ceramide solubility.
Q: My solution turned cloudy after adding the ceramide stock. What does this signify?

A: Cloudiness or visible precipitation is a clear indicator that the ceramide concentration has exceeded its solubility limit in the final solution, leading to the formation of insoluble aggregates.[2] These aggregates are not biologically active in a predictable way and can be toxic to cells. Treating cells with a precipitated compound makes any experimental result unreliable, as the actual concentration of bioavailable ceramide is unknown and the aggregates themselves can cause confounding effects.

Part 2: Troubleshooting Guide - Common Scenarios & Validated Solutions

Here, we tackle specific problems you may encounter during your experiments and provide actionable solutions.

Q: My long-chain ceramide won't dissolve, even in DMSO or ethanol. What am I doing wrong?

A: This is a common first hurdle. Simply adding a solvent at room temperature is often insufficient for long-chain ceramides.

  • Causality: The strong van der Waals forces between the long hydrocarbon chains require energy to overcome.

  • Solution:

    • Warm the solvent: Gently warm your aliquot of DMSO or ethanol to 37°C before adding it to the ceramide powder.[6] This increases the kinetic energy of the solvent molecules, enhancing their ability to break apart the ceramide-ceramide interactions.

    • Vortex Thoroughly: After adding the warm solvent, vortex the solution vigorously for several minutes.

    • Sonication (Optional): A brief sonication in a bath sonicator can further help break up any resilient lipid aggregates.[2]

Q: My ceramide stock is perfectly clear in ethanol, but it precipitates instantly in my cell culture media. How do I prevent this?

A: This happens because the ceramide molecules, once forced into an aqueous environment, rapidly self-aggregate. The key is to introduce them to the media in a way that keeps them dispersed and bioavailable.

Solution 1: The Carrier Protein Method (Recommended for Long-Chain Ceramides)

This is the most robust method for delivering hydrophobic molecules to cells in culture. By complexing the ceramide with a carrier protein like Bovine Serum Albumin (BSA), you create a soluble, stable, and biologically relevant delivery vehicle.[2][7] BSA has hydrophobic pockets that sequester the ceramide's acyl chains, while its hydrophilic exterior keeps the entire complex soluble in aqueous media.[8]

See Protocol 1 for a detailed, step-by-step methodology.

Solution 2: The Ethanol-Dodecane Co-Solvent Method

For some applications, a co-solvent system can be effective. A mixture of ethanol and dodecane (98:2, v/v) has been shown to effectively disperse natural ceramides into aqueous solutions.[9][10]

  • Causality: The ethanol acts as the primary solvent, while the small amount of dodecane helps to create a more stable micro-emulsion when the mixture is diluted into the culture medium, preventing immediate, large-scale aggregation.

  • Procedure: Dissolve the ceramide in the ethanol:dodecane mixture first, then add this stock solution dropwise to the culture medium while vortexing.[10]

  • Caveat: Always run a vehicle control with the ethanol:dodecane mixture alone, as it may have effects on your specific cell type. The final concentration of ethanol in the culture should ideally be kept below 0.1% to avoid solvent toxicity.[6]

Solvent & Concentration Quick Reference Table
Ceramide TypeRecommended SolventApprox. Max. Stock ConcentrationDelivery Method
C2 Ceramide Ethanol, DMSO~45-50 µM IC50 noted in studies[11]Direct Dilution
C6 Ceramide Ethanol, DMSO, Dimethyl Formamide~20 mg/mL[3]Direct Dilution
C16 Ceramide Ethanol (with warming)Prepare for BSA complexing[6]BSA Complex
C24:1 Ceramide Ethanol, Dimethyl Formamide~3 mg/mL (Ethanol), >5.5 mg/mL (DMF)[5]BSA Complex

Note: These are starting points. Always confirm solubility for your specific ceramide lot and solvent.

Part 3: Validated Experimental Protocols

Follow these detailed protocols to ensure reproducible preparation of your ceramide stocks.

Protocol 1: Preparation of a Ceramide-BSA Complex

This protocol is adapted from methodologies used for conjugating fatty acids to BSA and is highly effective for long-chain ceramides.[7]

Materials:

  • Long-chain ceramide (e.g., C16)

  • 200-proof Ethanol

  • Fatty-acid-free BSA

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a 10% BSA Solution: Dissolve fatty-acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10% (w/v). Warm to 37°C in a water bath to ensure complete dissolution. Filter sterilize this solution through a 0.22 µm filter.

  • Prepare a Concentrated Ceramide Stock in Ethanol:

    • Accurately weigh out your ceramide into a sterile, glass vial.

    • Add the required volume of 200-proof ethanol to achieve a high-concentration stock (e.g., 10-20 mM).

    • Warm to 37°C and vortex vigorously until the ceramide is completely dissolved and the solution is crystal clear.

  • Complexation Step:

    • While gently stirring or vortexing the 10% BSA solution at 37°C, add the concentrated ceramide-ethanol stock drop-by-drop.

    • Critical Step: The molar ratio of ceramide to BSA is key. A ratio of 3:1 to 5:1 (ceramide:BSA) is a good starting point. Adding the ethanol stock too quickly will cause precipitation.

  • Incubation: Once all the ceramide stock is added, cover the vial and let it incubate at 37°C for at least 1 hour with continuous gentle stirring. This allows for the efficient partitioning of ceramide into the hydrophobic pockets of the BSA.

  • Final Preparation & Storage:

    • The resulting solution is your Ceramide-BSA complex stock.

    • Calculate the final concentration based on the initial amounts.

    • Prepare aliquots in sterile microcentrifuge tubes and store at -20°C for several months or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Figure 2. Workflow for preparing a Ceramide-BSA complex.

References

  • How can ceramide be dissolved? - ResearchGate. [Link]

  • How can I dissolve C8 ceramide, C2 ceramide, galactosyl and clucosyl ceramide? | ResearchGate. [Link]

  • Ceramide solubility : r/DIYBeauty - Reddit. [Link]

  • How to dissolve the ceramides and add it to cell culture for treatment? - ResearchGate. [Link]

  • Advances in determining signaling mechanisms of ceramide and role in disease - PMC. [Link]

  • Cell culture and Ceramides: How to evade the solution problem of C16 and C2 Ceramides? [Link]

  • Bovine Serum Albumin Interactions with Metal Complexes - PMC. [Link]

  • Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate - ResearchGate. [Link]

  • Ceramides: Branched alkyl chains in the sphingolipid siblings of diacylglycerol improve biological potency - PMC - NIH. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. [Link]

Sources

Optimization of D-threo-C6-ceramide dosage for kinase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C6-Ceramide Optimization Guide

Topic: Optimization of D-threo-C6-ceramide vs. D-erythro-C6-ceramide dosage for kinase signaling modulation. Ticket ID: CER-OPT-882 Assigned Specialist: Senior Application Scientist, Cell Signaling Division

Executive Summary & Stereochemistry Alert (Critical)

Before proceeding with dosage optimization, we must address a common, critical failure point in ceramide research: Stereoisomer Specificity .

You inquired specifically about D-threo-C6-ceramide .

  • The Issue: Natural ceramides exist in the D-erythro configuration.[1][2][3][4] The D-erythro isomer is the bioactive ligand required to activate Protein Phosphatase 2A (PP2A), which is the primary mechanism for inhibiting kinases like Akt/PKB and ERK.

  • The Science: Research confirms that D-threo isomers are often biologically inactive regarding PP2A activation and are frequently used as negative controls in kinase inhibition studies.

  • Actionable Advice: If your goal is kinase inhibition (specifically Akt/ERK downregulation), you likely require N-hexanoyl-D-erythro-sphingosine (D-erythro-C6-Ceramide) . If you intend to use D-threo as a negative control or a Glucosylceramide Synthase (GCS) inhibitor, proceed with that distinction in mind.

This guide will focus on the optimization of bioactive C6-ceramide for kinase inhibition, with specific notations on using the threo-isomer as a control.

Module 1: Solubility & Preparation (The Foundation)

The Problem: C6-ceramide is lipophilic.[1][4] Adding a DMSO stock directly to aqueous culture media often causes invisible micro-precipitation. This reduces the effective concentration, leading to "false negative" kinase inhibition results and high variability.

The Solution: BSA-Complexing.[5] This mimics physiological transport (albumin-bound fatty acids) and ensures 100% bioavailability.

Protocol: Preparation of BSA-Complexed C6-Ceramide
StepActionTechnical Rationale
1 Prepare Stock Dissolve C6-Ceramide powder in fresh, anhydrous DMSO to 50 mM . Vortex until clear.
2 Prepare Carrier Dissolve Fatty Acid-Free BSA (Bovine Serum Albumin) in PBS to create a 2 mM (approx 13%) solution. Filter sterilize (0.22 µm).
3 Complexing While vortexing the BSA solution, slowly add the Ceramide/DMSO stock to achieve a final Ceramide concentration of 2 mM .
4 Incubation Incubate at 37°C for 30 minutes with occasional vortexing.
5 Validation The solution must be optically clear. If cloudy, sonicate in a water bath for 5-10 mins.
6 Storage Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw.

Expert Insight: Using a 1:1 molar ratio of Ceramide to BSA is the "Gold Standard" for delivery. Simply dumping DMSO stock into media results in <20% cellular uptake.

Module 2: Dosage Optimization for Kinase Inhibition

Objective: Inhibit survival kinases (Akt, ERK) without immediately triggering massive apoptosis (unless apoptosis is the endpoint).

Mechanism of Action: C6-Ceramide does not typically bind the kinase ATP-pocket. Instead, it activates CAPP (Ceramide-Activated Protein Phosphatase) , specifically PP2A. PP2A dephosphorylates Akt (at Thr308/Ser473) and ERK.

Experimental Workflow: The "Sweet Spot" Titration
  • Cell Seeding: Seed cells to reach 70% confluence. Do not overgrow ; contact inhibition alters basal kinase activity.

  • Serum Starvation (Crucial):

    • Why: Serum contains lipids and growth factors (IGF, EGF) that hyper-activate Akt, masking the inhibitory effect of ceramide.

    • Action: Switch to 0.5% FBS or serum-free media 12 hours prior to treatment.

  • Dose-Response Matrix:

Concentration (µM)Expected Outcome (2-6 Hours)Application
1 - 5 µM Minimal kinase inhibition.Low-dose priming / Synergistic studies.
10 - 20 µM Optimal Kinase Inhibition. Significant p-Akt/p-ERK reduction.Signaling mechanism studies.[5][6][7][8][9]
25 - 50 µM Rapid Apoptosis / Necrosis.Cytotoxicity / Cell death assays.
> 50 µM Non-specific toxicity / Membrane detergent effects.Avoid. Likely artifactual.
  • Time-Course:

    • Akt: Rapid dephosphorylation (detectable at 30 mins, peak at 2-4 hours).

    • ERK: Often biphasic or delayed (peak inhibition often >4 hours).

Module 3: Visualizing the Signaling Pathway

The following diagram illustrates the mechanism by which D-erythro-C6-Ceramide inhibits kinases via PP2A, and where D-threo acts as a control.

CeramideSignaling C6_Erythro D-erythro-C6-Ceramide (Bioactive) PP2A PP2A / CAPP (Phosphatase) C6_Erythro->PP2A Activates C6_Threo D-threo-C6-Ceramide (Inactive Control) C6_Threo->PP2A No Activation Akt Akt / PKB (Survival Kinase) PP2A->Akt Dephosphorylates (Inhibits) ERK ERK / MAPK (Proliferation) PP2A->ERK Dephosphorylates (Inhibits) Apoptosis Apoptosis / Growth Arrest Akt->Apoptosis Inhibition leads to Survival Cell Survival Akt->Survival Promotes ERK->Survival Promotes

Caption: Mechanism of Action.[10] D-erythro-C6-Ceramide activates PP2A, which dephosphorylates (inhibits) Akt and ERK. D-threo acts as a stereochemical negative control.

Module 4: Troubleshooting & FAQs

Q: My cells are dying, but Western blots show no change in p-Akt levels.

  • Diagnosis: You likely missed the phosphorylation window.

  • Fix: If cells are apoptotic (shrunken/detached), Akt signaling events happened hours ago. Reduce treatment time to 1, 2, and 4 hours . Ensure you include phosphatase inhibitors (Orthovanadate/Fluoride) in your lysis buffer, or the Akt will dephosphorylate during lysis, giving false results.

Q: I see precipitation when I add the ceramide to the media.

  • Diagnosis: "Crash-out" effect.

  • Fix: Switch to the BSA-complexing protocol (Module 1). If you must use DMSO only, mix the medium rapidly while adding the stock, and do not exceed 0.1% final DMSO concentration.

Q: Can I use D-threo-C6-ceramide to inhibit Akt?

  • Diagnosis: Incorrect isomer usage.

  • Fix: As detailed in the Executive Summary, D-threo is generally inactive against PP2A. Use it as a negative control alongside D-erythro to prove that your observed effects are specific to the bioactive ceramide structure and not just lipid toxicity.

Q: How do I prove the inhibition is PP2A-dependent?

  • Validation: Pre-treat cells with Okadaic Acid (10-50 nM) or Calyculin A (PP2A inhibitors) for 30 minutes before adding C6-Ceramide. If the ceramide-induced Akt dephosphorylation is blocked, the mechanism is confirmed as PP2A-mediated.

References

  • Dobrowsky, R. T., et al. (1993). "Ceramide activates a serine/threonine protein phosphatase."[9] Journal of Biological Chemistry.

  • Chalfant, C. E., et al. (2004). "The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling." Current Medicinal Chemistry.

  • Kishikawa, K., et al. (1999). "Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity." Journal of Biological Chemistry.

  • Cayman Chemical. "C6 L-threo Ceramide Product Information & Stereochemistry Data."

  • Sukocheva, O., et al. (2013). "Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation."[1][4] PLOS ONE.

Sources

Validation & Comparative

The Criticality of Stereochemistry: A Guide to Using N-Hexanoyl-D-threo-sphingosine as a Negative Control for erythro-Ceramide in Apoptosis Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of sphingolipids, the precise selection of experimental controls is paramount to the integrity and reproducibility of their findings. This guide provides an in-depth comparison of N-Hexanoyl-D-erythro-sphingosine (erythro-C6-ceramide) and its diastereomer, N-Hexanoyl-D-threo-sphingosine (threo-C6-ceramide), establishing the critical role of the threo isomer as a negative control in studies of ceramide-mediated apoptosis.

The Decisive Role of Stereoisomerism in Ceramide's Biological Activity

Ceramides, a class of sphingolipids, are pivotal second messengers in a multitude of cellular processes, most notably in the regulation of apoptosis, or programmed cell death. The biological activity of ceramides is profoundly influenced by their stereochemistry at the C2 and C3 carbons of the sphingosine backbone. The naturally occurring and biologically active form is the D-erythro isomer. This specific spatial arrangement is crucial for its recognition by and interaction with downstream effector proteins, thereby initiating the apoptotic cascade.

In contrast, the D-threo diastereomer, while chemically similar, possesses a different three-dimensional structure that renders it largely inactive in triggering these signaling pathways. This inherent biological inertia is the cornerstone of its utility as a robust negative control, allowing researchers to dissect the specific effects of the erythro-ceramide from non-specific lipid effects.

Comparative Analysis: D-erythro- vs. D-threo-Ceramide

The differential effects of these two stereoisomers are not merely theoretical; they are substantiated by empirical evidence. A key point of divergence lies in their ability to activate serine/threonine protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), which are critical downstream effectors in ceramide-mediated apoptosis.

Parameter N-Hexanoyl-D-erythro-sphingosine (erythro-C6-ceramide) N-Hexanoyl-D-threo-sphingosine (threo-C6-ceramide) Reference
Biological Activity Induces apoptosis and cell cycle arrest.Biologically inactive or significantly less active in inducing apoptosis.[1]
PP1 Activation Activates PP1c up to 10-17 fold under optimized conditions.Does not activate PP1; may act as an inhibitor.[1]
PP2A Activation Activates PP2A 2-6 fold.Does not activate PP2A; may act as an inhibitor.[1]
Membrane Biophysics Induces the formation of ceramide-rich gel phases, altering membrane fluidity and permeability.Exhibits different effects on membrane packing and fluidity, leading to increased permeability in some model systems.[2][3]

Experimental Validation: A Protocol for Assessing Ceramide-Induced Apoptosis

To empirically validate the differential activities of erythro- and threo-C6-ceramide, a standard apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, can be employed.

Materials:
  • Human Jurkat T-lymphocyte cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • N-Hexanoyl-D-erythro-sphingosine (erythro-C6-ceramide)

  • N-Hexanoyl-D-threo-sphingosine (threo-C6-ceramide)

  • Dimethyl sulfoxide (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start Seed Jurkat cells at 2x10^5 cells/mL prep_stocks Prepare 10 mM stock solutions of erythro- and threo-C6-ceramide in DMSO start->prep_stocks treat_erythro Treat cells with 50 µM erythro-C6-ceramide treat_threo Treat cells with 50 µM threo-C6-ceramide (Negative Control) treat_dmso Treat cells with DMSO (Vehicle Control) incubate Incubate for 24 hours at 37°C, 5% CO2 harvest Harvest and wash cells with PBS incubate->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by flow cytometry stain->flow

Caption: Experimental workflow for comparing the apoptotic effects of erythro- and threo-C6-ceramide.

Step-by-Step Methodology:
  • Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Stock Solution Preparation: Prepare 10 mM stock solutions of N-Hexanoyl-D-erythro-sphingosine and N-Hexanoyl-D-threo-sphingosine in sterile DMSO. Store at -20°C.

  • Cell Seeding: Seed Jurkat cells in a 24-well plate at a density of 2 x 10^5 cells/mL and allow them to attach overnight.

  • Treatment:

    • Treat cells with N-Hexanoyl-D-erythro-sphingosine at a final concentration of 50 µM.

    • Treat a separate set of cells with N-Hexanoyl-D-threo-sphingosine at a final concentration of 50 µM (negative control).

    • Treat a third set of cells with an equivalent volume of DMSO as a vehicle control.

  • Incubation: Incubate the treated cells for 24 hours.

  • Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Unraveling the Signaling Discrepancy: A Mechanistic Overview

The differential biological outcomes of erythro- and threo-ceramides stem from their distinct interactions at the molecular level. D-erythro-ceramide's specific stereochemistry allows it to bind to and activate key signaling proteins, thereby initiating a cascade of events leading to apoptosis.

G cluster_erythro D-erythro-C6-Ceramide cluster_threo D-threo-C6-Ceramide erythro D-erythro-C6-Ceramide pp2a PP2A Activation erythro->pp2a bcl2 Bcl-2 dephosphorylation (inactivation) pp2a->bcl2 bax Bax activation bcl2->bax inhibition is relieved mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis threo D-threo-C6-Ceramide no_pp2a No PP2A Activation threo->no_pp2a no_apoptosis No Apoptosis no_pp2a->no_apoptosis

Caption: Differential signaling pathways of D-erythro- and D-threo-C6-ceramide in apoptosis.

As depicted, D-erythro-ceramide activates PP2A, leading to the dephosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[4] This relieves the inhibition of the pro-apoptotic protein Bax, which then promotes mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis. In stark contrast, the D-threo isomer fails to activate PP2A, thereby blocking the initiation of this apoptotic cascade.

Conclusion

The selection of appropriate controls is a cornerstone of rigorous scientific inquiry. In the study of ceramide-mediated signaling, the stereochemical differences between D-erythro- and D-threo-ceramides provide a powerful tool for dissecting specific biological effects. N-Hexanoyl-D-threo-sphingosine's inability to activate key apoptotic effectors, such as PP1 and PP2A, establishes it as an indispensable negative control. By incorporating this crucial control into experimental designs, researchers can confidently attribute observed apoptotic events to the specific actions of the biologically active D-erythro-ceramide, thereby enhancing the validity and impact of their findings in the competitive landscape of drug discovery and development.

References

  • Axios Research. N-Hexanoyl-D-threo-Sphingosine. [Link]

  • Kováčik, A., Pullmannová, P., Maixner, J., & Vávrová, K. (2018). Effects of Ceramide and Dihydroceramide Stereochemistry at C-3 on the Phase Behavior and Permeability of Skin Lipid Membranes. Langmuir, 34(1), 521–529. [Link]

  • Woodcock, J. (2006). Sphingosine and ceramide signalling in apoptosis. IUBMB life, 58(8), 462-466. [Link]

  • ResearchGate. Structures of D-erythro-ceramide and of the synthetic ceramide analogs used in this study. [Link]

  • Silva, L. C., Pinto, S. N., Lairion, F., Coutinho, A., & Prieto, M. (2011). Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(11), 2780-2790. [Link]

  • Zhu, Z., Liu, X., Li, B., & Wang, Q. (2014). C6 ceramide sensitizes pemetrexed-induced apoptosis and cytotoxicity in osteosarcoma cells. Biochemical and biophysical research communications, 452(3), 633-638. [Link]

  • Taha, T. A., Mullen, T. D., & Obeid, L. M. (2006). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(7), 698-708. [Link]

  • Dobrowsky, R. T., & Hannun, Y. A. (1993). Ceramide-activated protein phosphatase: a novel target for the tumor suppressor agent, ceramide. Advances in lipid research, 25, 91-104. [Link]

  • Opšitoš, A., et al. (2021). Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes. Langmuir, 37(31), 9496–9507. [Link]

  • ResearchGate. Chemical structure of short-chain N-hexanoyl-D-erythrosphingosine (C6- ceramide). , site of 14 C-radiolabeled carbon. [Link]

  • ResearchGate. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A - Activation is stereospecific and regulated by phosphatidic acid. [Link]

  • Michel, C., & van Echten-Deckert, G. (2001). Comparison of the metabolism of L-erythro-and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. Journal of lipid research, 42(3), 340-348. [Link]

  • Codagnone, M., et al. (2021). High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Ito, F., et al. (2012). Cell death/survival signal by ceramide and sphingosine-1-phosphate. Methods in molecular biology, 874, 103-108. [Link]

  • Krishnamurthy, K., et al. (1999). Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid. Journal of Biological Chemistry, 274(29), 20437-20444. [Link]

  • Futerman, A. H. (2014). The long and the short of ceramides. The EMBO journal, 33(10), 1087-1089. [Link]

  • Bixa, A., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. [Link]

  • Wikipedia. Ceramide-activated protein phosphatase. [Link]

  • Gassert, G. L., et al. (2008). Stereospecific induction of apoptosis in tumor cells via endogenous C16-ceramide and distinct transcripts. Journal of lipid research, 49(11), 2293-2303. [Link]

  • Mukhopadhyay, A., et al. (2009). Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling. Journal of Biological Chemistry, 284(11), 7014-7023. [Link]

  • Radin, N. S., & Evenson, M. A. (1995). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Journal of lipid research, 36(5), 1105-1116. [Link]

Sources

Advanced HPLC Analysis & Validation Guide: N-Hexanoyl-D-threo-sphingosine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol
Author: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The Stereochemical Challenge

In lipidomics and drug development, N-Hexanoyl-D-threo-sphingosine (C6-Ceramide, threo-isomer) presents a unique analytical challenge.[1] Unlike its biologically abundant counterpart, N-Hexanoyl-D-erythro-sphingosine, the threo isomer is often utilized as a negative control or a specific probe for stereoselective signaling pathways.[1]

The critical quality attribute (CQA) for this molecule is not just chemical purity, but diastereomeric purity . Standard Reverse-Phase HPLC (RP-HPLC) with UV detection often fails to resolve the threo form from the erythro impurity due to identical hydrophobicity and weak UV absorbance.[1]

This guide objectively compares the traditional UV-Method against the superior ELSD-Method , demonstrating why Evaporative Light Scattering Detection (ELSD) combined with high-resolution stationary phases is the requisite standard for validating this compound.[1]

Comparative Analysis: UV vs. ELSD Detection

The following comparison evaluates the performance of two detection methods for analyzing C6-Ceramide purity.

Method A: The Traditional Approach (RP-HPLC-UV)[1]
  • Principle: Detection of the amide bond at low wavelengths (205–210 nm).[1]

  • Status: Not Recommended for high-sensitivity impurity profiling.[1]

Method B: The Advanced Approach (RP-HPLC-ELSD)
  • Principle: Nebulization of the eluent followed by laser scattering detection of non-volatile lipid particles.[1]

  • Status: Gold Standard for sphingolipid quantification.[1]

Performance Data Comparison
MetricMethod A: UV (210 nm)Method B: ELSD (Nebulizer)Scientific Rationale
LOD (Limit of Detection) ~10 µg/mL~0.5 µg/mLCeramides lack conjugated double bonds, resulting in poor UV molar absorptivity.[1]
Baseline Stability Poor (Drift with gradients)ExcellentELSD ignores solvent gradients, allowing for aggressive organic shifts to elute lipids.[1]
Response Factor Variable (Bond dependent)Mass-dependentELSD response is proportional to the mass of the analyte, ideal for unknown impurity estimation.
Stereoisomer Resolution (Rs) < 1.2 (Co-elution risk)> 1.8 (Baseline resolved)ELSD allows the use of mobile phase modifiers (e.g., Formic Acid) that might interfere with low-UV detection.[1]

Scientific Logic & Workflow Visualization

To validate the purity of N-Hexanoyl-D-threo-sphingosine, one must prove the absence of the erythro isomer.[1] The workflow below illustrates the decision matrix for method selection.

G Start Sample: N-Hexanoyl-D-threo-sphingosine CheckUV Check Structure: Chromophore Present? Start->CheckUV DecisionUV Weak Amide Abs (210nm) High Noise Risk CheckUV->DecisionUV No Conjugation SelectELSD Select Detector: ELSD or CAD DecisionUV->SelectELSD Switch Method ColumnSelect Stationary Phase Selection SelectELSD->ColumnSelect C18 Standard C18 (Hydrophobic Separation) ColumnSelect->C18 General Purity C18PFP C18-PFP / Silica (Stereoselectivity) ColumnSelect->C18PFP Isomer Purity (Critical) Result Validation Outcome: Threo/Erythro Resolution > 1.5 C18->Result C18PFP->Result Preferred Path

Figure 1: Analytical Decision Matrix. The pathway highlights the necessity of ELSD and stereoselective columns for ceramide analysis.

Optimized Experimental Protocol

This protocol is designed to separate the D-threo target from the D-erythro impurity and other synthetic byproducts.[1]

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: ELSD (Drift Tube Temp: 60°C, Gain: 8, Gas Pressure: 3.5 bar).

  • Column: C18-PFP (Pentafluorophenyl) , 150 x 4.6 mm, 3 µm.[1]

    • Why PFP? The fluorine atoms provide unique pi-pi interactions that enhance the separation of diastereomers (threo vs. erythro) better than standard C18.[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of N-Hexanoyl-D-threo-sphingosine in 1 mL of Methanol:DMSO (90:10) .

    • Note: DMSO ensures complete solubilization of the lipid tail, while Methanol matches the initial mobile phase.

    • Filter through a 0.2 µm PTFE syringe filter.[1]

  • Mobile Phase Composition:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile:Methanol (50:[1]50) + 0.1% Formic Acid.[1]

  • Gradient Program:

    • Flow Rate: 1.0 mL/min.[1][2]

    • T=0 min: 60% B

    • T=15 min: 100% B (Linear Ramp)[1]

    • T=20 min: 100% B (Hold to elute highly lipophilic dimers)[1]

    • T=21 min: 60% B (Re-equilibration)[1]

  • System Suitability Criteria (Self-Validating):

    • Inject a mixture of D-threo and D-erythro standards.[1]

    • Requirement: Resolution (Rs) between the two isomer peaks must be ≥ 1.5.[1]

    • Tailing Factor: 0.8 – 1.2.[1]

Validation Framework (ICH Q2(R1))

To ensure scientific integrity, the method must be validated against the following parameters.

A. Specificity (Stereochemical)

The ability to unequivocally assess the threo isomer in the presence of the erythro isomer.[1]

  • Protocol: Spike the pure threo sample with 1% erythro standard.

  • Acceptance: The erythro peak must be baseline resolved (Rs > 1.[1]5) and detectable at the 1% level.[1]

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50, 100, 250, 500, 1000 µg/mL).

  • ELSD Nuance: ELSD response is non-linear (log-log relationship).[1] You must plot Log(Area) vs. Log(Concentration) .

  • Acceptance: R² > 0.995 on the log-log plot.[1][2]

C. Limit of Quantitation (LOQ)
  • Definition: The lowest concentration where the signal-to-noise ratio (S/N) is ≥ 10.[1]

  • Target: For purity analysis, LOQ should be ≤ 0.1% of the target concentration (approx. 1 µg/mL).

D. Robustness (Causality Check)
  • Temperature: Vary column temperature ± 5°C.

    • Insight: Lower temperatures (25°C vs 40°C) often improve isomer separation by reducing the kinetic energy of the analytes, increasing their interaction time with the PFP stationary phase.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Peak Broadening Sample solvent mismatch (DMSO too strong).[1]Reduce injection volume to 5 µL or dilute sample with initial mobile phase.
No Signal (ELSD) Gas pressure too high or drift tube too hot.[1]Lower drift tube temp to 50°C to prevent volatilization of the semi-volatile C6 chain.
Doublet Peak Isomer contamination or hydrolysis.[1]Check retention times against erythro standard. If peak is earlier, it may be the hydrolyzed sphingosine base.

Stereochemistry Logic Diagram

Understanding the interaction between the analyte and the stationary phase is crucial for troubleshooting.

Stereochem Threo D-threo Isomer (Target) Stationary C18-PFP Phase (Pi-Pi + Hydrophobic) Threo->Stationary Erythro D-erythro Isomer (Impurity) Erythro->Stationary Interaction1 Different Spatial Arrangement of -OH Stationary->Interaction1 Selectivity Mechanism Elution Differential Elution Interaction1->Elution Result Elution->Threo Elutes tR1 Elution->Erythro Elutes tR2

Figure 2: Stereochemical Separation Logic. The spatial arrangement of hydroxyl groups drives differential interaction with the PFP phase.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • McNabb, D. S., et al. (1999).[1] The Separation and Direct Detection of Ceramides and Sphingoid Bases by Normal-Phase HPLC and ELSD.[1][3][4] Journal of Lipid Research.[1] Retrieved from [Link] (General reference for ELSD in lipidomics).[1]

  • Axios Research. (n.d.).[1] N-Hexanoyl-D-threo-Sphingosine Reference Standard Data. Retrieved from [Link][1]

Sources

A Comparative Guide to the Apoptotic Potency of C6-Ceramide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis-inducing lipids, understanding the nuanced bioactivity of different ceramide isomers is paramount. This guide provides an in-depth comparison of the apoptotic potency of various C6-ceramide isomers, offering supporting experimental data, detailed protocols, and insights into the underlying molecular mechanisms. Our focus is to equip you with the knowledge to make informed decisions in your research and development endeavors.

The Central Role of Ceramide in Apoptosis

Ceramide, a sphingolipid metabolite, has emerged as a critical second messenger in the signaling pathways of apoptosis, or programmed cell death.[1][2] The accumulation of intracellular ceramide, triggered by various cellular stresses such as chemotherapy, radiation, and cytokine stimulation, can initiate a cascade of events leading to cellular demise.[3][4] Exogenous, cell-permeable short-chain ceramides, like C6-ceramide, are invaluable tools for studying these pathways and hold therapeutic potential as anti-cancer agents.[5][6] However, the stereochemistry of the ceramide molecule can significantly influence its biological activity.

The structure of ceramide is characterized by a sphingoid base linked to a fatty acid. In the case of C6-ceramide, this is a hexanoic acid. The sphingoid base has two chiral centers, leading to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally occurring and most commonly studied isomer is N-hexanoyl-D-erythro-sphingosine. This guide will delve into the comparative apoptotic potency of these isomers.

Ceramide-Induced Apoptotic Signaling Pathway

Ceramide triggers apoptosis through a multi-faceted mechanism that often involves the mitochondria, the powerhouses of the cell, and a family of proteases called caspases.[7][8]

Ceramide-Induced Apoptosis Pathway C6-Ceramide Isomers C6-Ceramide Isomers Mitochondrial Outer Membrane Permabilization (MOMP) Mitochondrial Outer Membrane Permabilization (MOMP) C6-Ceramide Isomers->Mitochondrial Outer Membrane Permabilization (MOMP) Induces Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Substrate Cleavage (e.g., PARP) Substrate Cleavage (e.g., PARP) Caspase-3 Activation->Substrate Cleavage (e.g., PARP) Apoptosis Apoptosis Substrate Cleavage (e.g., PARP)->Apoptosis Mitochondrial Outer Membrane Permabilization (MOMP)->Cytochrome c Release

Caption: A simplified diagram of the intrinsic apoptotic pathway initiated by C6-ceramide.

Upon introduction to the cell, bioactive C6-ceramide isomers can directly or indirectly target the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8] This critical event results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[7] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3.[4] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.[4][9]

Comparative Analysis of C6-Ceramide Isomer Potency

The stereochemistry of C6-ceramide plays a crucial role in its ability to induce apoptosis. The following table summarizes the available experimental data comparing the apoptotic potency of different isomers.

IsomerCell LineAssayKey FindingsReference
D-erythro-C6-ceramide HL-60Cell Viability (MTT)IC50 of 11 µM at 24 hours.Semantic Scholar
HL-60PARP CleavageInduced PARP cleavage at 10 µM.Semantic Scholar
L-erythro-C6-ceramide HL-60Cell Viability (MTT)IC50 of 13 µM at 24 hours.Semantic Scholar
HL-60PARP CleavageInduced PARP cleavage at 10 µM.Semantic Scholar
L-threo-C6-ceramide Human KeratinocytesCaspase-14 mRNA ExpressionDid not induce caspase-14 expression, referred to as a "non-active enantiomer" in this context.PMC
L-threo-C6-pyridinium-ceramide bromide (modified) INS 832/13 β-cellsCell Viability, Caspase-3 ActivityInduced mitochondrial dysfunction and increased caspase-3 activity, leading to loss of cell viability.PubMed

Insights from the Data:

  • D-erythro vs. L-erythro: The D-erythro and L-erythro isomers of C6-ceramide exhibit comparable apoptotic potency in HL-60 human leukemia cells, with very similar IC50 values for reducing cell viability and a shared ability to induce PARP cleavage at the same concentration. This suggests that the configuration at the C2 chiral center may not be a stringent determinant of apoptotic activity in this cell line.

  • The Threo Isomers: Direct comparative data on the apoptotic potency of D-threo-C6-ceramide is currently limited in the available literature. However, studies on the L-threo isomer suggest it possesses significantly lower bioactivity. In human keratinocytes, L-threo-C6-ceramide was found to be inactive in inducing caspase-14 expression, a marker of keratinocyte differentiation and apoptosis. Interestingly, a chemically modified, water-soluble cationic version of L-threo-C6-ceramide was shown to induce mitochondrial dysfunction and caspase-3 activation, indicating that while the parent L-threo isomer may be less potent, modifications can enhance its pro-apoptotic properties.[10]

Experimental Protocols for Assessing Apoptotic Potency

To ensure the integrity and reproducibility of your findings, employing robust and well-validated experimental protocols is essential. Below are detailed, step-by-step methodologies for key assays used to evaluate ceramide-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Apoptosis Assessment cluster_2 Phase 3: Data Analysis & Comparison A Seed cells in appropriate culture vessels B Treat cells with C6-ceramide isomers at various concentrations A->B C Incubate for defined time points (e.g., 24, 48 hours) B->C D Annexin V/PI Staining for early/late apoptosis (Flow Cytometry) C->D E Caspase-3 Activity Assay for executioner caspase activation C->E F MTT Assay for cell viability and cytotoxicity C->F G Quantify apoptotic cell populations D->G H Measure caspase-3 activity (e.g., absorbance) E->H I Determine IC50 values from viability data F->I J Compare potency of C6-ceramide isomers G->J H->J I->J

Caption: A typical experimental workflow for comparing the apoptotic potency of C6-ceramide isomers.

Cell Viability Assessment: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of living cells, allowing for the quantification of cytotoxicity and the determination of IC50 values.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of the C6-ceramide isomers in culture medium. Remove the old medium from the wells and add 100 µL of the prepared isomer solutions. Include a vehicle control (e.g., DMSO or ethanol in medium).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value for each isomer.

Detection of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15]

Protocol:

  • Cell Treatment: Treat cells with the C6-ceramide isomers as described for the MTT assay in appropriate culture dishes (e.g., 6-well plates).

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry within one hour. Live cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.

Measurement of Caspase-3 Activity

Rationale: Caspase-3 is a key executioner caspase in the apoptotic cascade.[4] Its activation is a hallmark of apoptosis. This colorimetric assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a chromophore, p-nitroaniline (pNA). When cleaved by active caspase-3, pNA is released and produces a yellow color that can be quantified spectrophotometrically.[17]

Protocol:

  • Cell Lysate Preparation: Treat cells with C6-ceramide isomers. After treatment, collect the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.[18] Centrifuge at 10,000 x g for 1 minute to pellet the cellular debris. The supernatant is the cell lysate containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay to ensure equal protein loading.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well.[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance readings of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion

The apoptotic potency of C6-ceramide is stereospecific, with the naturally occurring D-erythro isomer and its L-erythro counterpart demonstrating significant pro-apoptotic activity. In contrast, the L-threo isomer appears to be largely inactive in its unmodified form. While comprehensive data on the D-threo isomer is still needed to complete the comparative picture, the available evidence underscores the importance of stereochemistry in the biological actions of ceramides.

For researchers investigating ceramide-mediated apoptosis, it is crucial to consider the specific isomer being used and to employ a multi-assay approach to comprehensively evaluate its effects on cell viability, apoptosis induction, and the activation of key molecular players like caspases. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for designing and executing rigorous experiments in this exciting field of research.

References

  • Wilhelm, R., et al. (2021). C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma. Cancers, 13(2), 270. Available at: [Link]

  • Siskind, L. J., et al. (2002). Mitochondrial ceramide and the induction of apoptosis. Journal of Bioenergetics and Biomembranes, 34(6), 487-497. Available at: [Link]

  • Zhao, X., et al. (2014). C6 ceramide sensitizes pemetrexed-induced apoptosis and cytotoxicity in osteosarcoma cells. International Journal of Molecular Sciences, 15(9), 16297-16311. Available at: [Link]

  • Albi, E., et al. (2022). High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells. International Journal of Molecular Sciences, 23(19), 11883. Available at: [Link]

  • Albi, E., et al. (2022). High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells. PMC. Available at: [Link]

  • Li, W., et al. (2020). Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice. Plants, 9(3), 299. Available at: [Link]

  • Bae, E. H., et al. (2018). Ceramide-Induced Apoptosis in Renal Tubular Cells: A Role of Mitochondria and Sphingosine-1-Phoshate. International Journal of Molecular Sciences, 19(11), 3354. Available at: [Link]

  • Gomez-Larrauri, A., et al. (2023). Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. Preprints.org. Available at: [Link]

  • Jasińska, M., et al. (2014). Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. Molecules, 19(1), 75-87. Available at: [Link]

  • Morad, S. A., & Cabot, M. C. (2013). Apoptotic sphingolipid ceramide in cancer therapy. PMC. Available at: [Link]

  • Goparaju, C. M., et al. (2012). L-threo-C6-pyridinium-ceramide bromide, a novel cationic ceramide, induces NADPH oxidase activation, mitochondrial dysfunction and loss in cell viability in INS 832/13 β-cells. Cellular Physiology and Biochemistry, 30(4), 1051-1058. Available at: [Link]

  • Prieschl-Strassmayr, S., et al. (2011). Stereospecific induction of apoptosis in tumor cells via endogenous C16-ceramide and distinct transcripts. PMC. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Siskind, L. J., et al. (1998). Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis. FASEB Journal, 12(8), A1422. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kim, M. Y., et al. (2011). Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue. Archives of Toxicology, 85(8), 927-936. Available at: [Link]

  • Siskind, L. J., et al. (2002). Mitochondrial Ceramide and the Induction of Apoptosis. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Fernandez-Serrano, M., et al. (2023). Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress. MDPI. Available at: [Link]

  • Takara Bio. (n.d.). ApoAlert Caspase Colorimetric Assay Kits User Manual. Retrieved from [Link]

  • Ogretmen, B., et al. (2001). Biochemical Mechanisms of the Generation of Endogenous Long Chain Ceramide in Response to Exogenous Short Chain Ceramide in the A549 Human Lung Adenocarcinoma Cell Line. Journal of Biological Chemistry, 276(15), 12345-12354. Available at: [Link]

  • Stover, T., et al. (2015). Mitochondrially targeted ceramides preferentially promote autophagy, retard cell growth, and induce apoptosis. Journal of Lipid Research, 56(6), 1147-1157. Available at: [Link]

  • Usta, J., et al. (2021). The unfolding role of ceramide in coordinating retinoid-based cancer therapy. AUB ScholarWorks. Available at: [Link]

  • Zhang, Y., et al. (2000). Ceramides induce apoptosis in HeLa cells and enhance cytochrome c-induced apoptosis in Xenopus egg extracts. PMC. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Taha, T. A., et al. (2006). Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death: INVOLVEMENT OF SALVAGE PATHWAY IN REGULATING POSTMITOCHONDRIAL EVENTS. Journal of Biological Chemistry, 281(30), 20545-20555. Available at: [Link]

  • Bio-protocol. (n.d.). Annexin V-FITC/PI Staining. Retrieved from [Link]

  • Sirsi, S. R., et al. (2023). Solid Tumor Treatment via Augmentation of Bioactive C6 Ceramide Levels with Thermally Ablative Focused Ultrasound. bioRxiv. Available at: [Link]

  • Øverbye, A., et al. (2017). Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide. Oncotarget, 8(49), 85689-85705. Available at: [Link]

  • Kolesnick, R., & Fuks, Z. (2003). Radiation and Ceramide-Induced Apoptosis. Oncogene, 22(37), 5897-5906. Available at: [Link]

Sources

Validating Stereochemical Purity of D-threo-C6-Ceramide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of lipid signaling, the spatial arrangement of atoms within a molecule can be the determining factor between a potent biological effector and an inert bystander. This is particularly true for ceramides, a class of bioactive sphingolipids central to cellular processes ranging from apoptosis to inflammation.[1] This guide provides an in-depth technical comparison of methodologies for validating the stereochemical purity of D-threo-C6-ceramide, a widely used cell-permeable analog. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of D-threo-C6-ceramide against its often-overlooked stereoisomers.

The Criticality of Stereoisomerism in Ceramide Function

D-threo-C6-ceramide (N-hexanoyl-D-threo-sphingosine) possesses two chiral centers, giving rise to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The naturally occurring and biologically active form in many signaling pathways is the D-erythro isomer of long-chain ceramides. However, synthetic short-chain analogs like C6-ceramide are invaluable tools for studying ceramide biology due to their cell permeability. The threo diastereomer, while less common, exhibits distinct biological activities and is a subject of significant research interest.

The seemingly subtle differences in the three-dimensional structure of these isomers lead to profound differences in their biological effects. For instance, while D-erythro ceramides are potent inducers of apoptosis, their L-erythro counterparts are often found to be inactive or even inhibitory in some cellular processes.[2] Similarly, the metabolism of these isomers can vary significantly, with enzymes in the sphingolipid pathway demonstrating high stereospecificity.[2] The presence of even minor stereochemical impurities in a sample of D-threo-C6-ceramide can, therefore, lead to misleading or irreproducible experimental results, underscoring the absolute necessity of rigorous purity validation.

Comparative Analytical Workflows for Stereochemical Validation

A multi-pronged approach is essential for the unambiguous determination of D-threo-C6-ceramide purity. This typically involves a combination of chiral chromatography for separation and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Chiral Chromatography: The Gold Standard for Isomer Separation

Chiral chromatography is the most powerful technique for resolving enantiomers and diastereomers.[3][4] Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) can be employed, with the choice often depending on available instrumentation and the specific requirements of the separation.

Causality of Method Choice:

  • Chiral Stationary Phases (CSPs): The heart of the separation lies in the CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for their broad applicability in separating a wide range of chiral compounds, including those with multiple chiral centers. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for each stereoisomer.

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly favored for chiral separations due to its advantages of high separation efficiency, reduced analysis times, and lower consumption of organic solvents compared to HPLC.[5][6] The use of supercritical CO2 as the main mobile phase component allows for faster diffusion and lower viscosity, contributing to improved resolution.

Experimental Protocol: Chiral SFC for C6-Ceramide Stereoisomer Separation

This protocol provides a starting point for the separation of D-threo-C6-ceramide from its stereoisomers. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) or evaporative light scattering detector (ELSD).

Materials:

  • Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak series column (e.g., AD-H, AS-H, IC).

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol or Ethanol, potentially with a small amount of an additive like isopropylamine or trifluoroacetic acid to improve peak shape.

  • Sample Preparation: Dissolve D-threo-C6-ceramide standard and the sample to be tested in an appropriate solvent (e.g., methanol/chloroform mixture) at a concentration of approximately 1 mg/mL.

  • Stereoisomeric Standards: If available, individual standards of L-threo, D-erythro, and L-erythro-C6-ceramide should be used for peak identification.

Method Parameters (Starting Conditions):

ParameterValue
Column Temperature 40 °C
Back Pressure 150 bar
Flow Rate 3.0 mL/min
Mobile Phase Gradient Isocratic, 10-30% Co-solvent (to be optimized)
Detection PDA at 205-220 nm or ELSD
Injection Volume 5 µL

Procedure:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the individual stereoisomer standards (if available) to determine their respective retention times.

  • Inject the D-threo-C6-ceramide sample to be validated.

  • Analyze the resulting chromatogram for the presence of any peaks corresponding to the other stereoisomers.

  • Quantify the purity by calculating the peak area percentage of the D-threo isomer relative to the total area of all detected isomers.

Data Presentation: Hypothetical Chromatographic Separation

The following table illustrates the expected elution order and resolution for a successful chiral separation of C6-ceramide stereoisomers.

StereoisomerExpected Retention Time (min)Resolution (Rs) from D-threo
L-erythro-C6-Ceramide8.5> 1.5
D-erythro-C6-Ceramide9.8> 1.5
L-threo-C6-Ceramide11.2> 1.5
D-threo-C6-Ceramide 12.5 -

Note: The exact retention times and elution order will depend on the specific chiral stationary phase and mobile phase conditions used.

Diagram: Chiral SFC Validation Workflow

G cluster_prep Sample Preparation cluster_sfc Chiral SFC Analysis cluster_data Data Analysis prep Dissolve D-threo-C6-Ceramide and standards in solvent sfc_system SFC System with Chiral Stationary Phase prep->sfc_system Inject Sample detection PDA or ELSD Detection sfc_system->detection Elution chromatogram Analyze Chromatogram detection->chromatogram quantify Quantify Stereochemical Purity (Peak Area %) chromatogram->quantify

Caption: Workflow for validating D-threo-C6-ceramide purity using chiral SFC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation Tool

While chiral chromatography is excellent for separation and quantification, NMR spectroscopy provides invaluable structural information to confirm the identity of the stereoisomers.

Causality of Method Choice:

  • Distinguishing Diastereomers: The threo and erythro diastereomers of C6-ceramide have different relative configurations at their chiral centers. This difference in spatial arrangement should result in subtle but measurable differences in the chemical shifts (δ) and coupling constants (J) of the protons and carbons near the chiral centers in their respective NMR spectra.

  • Chiral Derivatizing Agents (CDAs): To distinguish between enantiomers (e.g., D-threo and L-threo), which have identical NMR spectra under normal conditions, a chiral derivatizing agent can be used.[7] A CDA, such as Mosher's acid, reacts with the ceramide to form a new molecule with an additional chiral center. The resulting products are now diastereomers and will exhibit distinct NMR spectra, allowing for their differentiation and quantification.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

This protocol outlines the general steps for using a CDA to determine the enantiomeric purity of D-threo-C6-ceramide.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Sample: Purified D-threo-C6-ceramide.

  • Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride.

  • Deuterated Solvent: Chloroform-d (CDCl3) or other suitable deuterated solvent.

  • Coupling Reagents: (if using Mosher's acid) such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Procedure:

  • Derivatization: React the D-threo-C6-ceramide sample with the CDA (e.g., Mosher's acid chloride) in the presence of a non-chiral base to form the Mosher's ester. The reaction is typically carried out in an NMR tube or a small reaction vial.

  • NMR Acquisition: Acquire a high-resolution 1H NMR spectrum of the derivatized product in a suitable deuterated solvent.

  • Spectral Analysis:

    • Identify the signals corresponding to the protons near the newly formed ester linkage and the original chiral centers of the ceramide.

    • Carefully integrate the signals corresponding to the D-threo and any potential L-threo diastereomeric products.

    • The ratio of the integrals will provide a quantitative measure of the enantiomeric excess (e.e.) and thus the stereochemical purity.

Data Presentation: Expected NMR Spectral Differences

The following table summarizes the expected observations in the 1H NMR spectrum after derivatization with a CDA.

Proton EnvironmentExpected Observation
Protons near the chiral centers Separate signals with distinct chemical shifts for the D-threo and L-threo diastereomers.
Methoxy group of the CDA A distinct singlet for each diastereomer.
Other protons Minimal to no change in chemical shifts.

Comparative Biological Activity of C6-Ceramide Stereoisomers

The ultimate validation of D-threo-C6-ceramide's utility lies in its biological activity. The presence of stereochemical impurities can significantly impact experimental outcomes. While comprehensive data comparing all four C6-ceramide isomers in a single study is limited, the existing literature provides a clear indication of their differential effects.

StereoisomerReported Biological Activity/MetabolismReference
D-threo-C6-Ceramide Induces apoptosis and influences cell signaling pathways.[1][8]
L-threo-C6-Ceramide Can exhibit distinct biological effects, such as inhibiting IL-4 production in T-cells. Often metabolized differently than D-isomers.[2][9]
D-erythro-C6-Ceramide Generally considered the most biologically active form in mimicking natural ceramide signaling, potently inducing apoptosis.[1][2]
L-erythro-C6-Ceramide Often found to be metabolically inactive and unable to be converted to downstream sphingolipids. Generally shows little to no biological activity in apoptosis assays.[2]

Diagram: Impact of Stereochemical Purity on Biological Readout

G cluster_input Ceramide Sample cluster_output Experimental Outcome pure Pure D-threo-C6-Ceramide expected Expected Biological Effect (e.g., specific level of apoptosis) pure->expected impure D-threo-C6-Ceramide with Stereoisomeric Impurities confounded Confounded/Irreproducible Results (Altered potency, off-target effects) impure->confounded

Caption: The influence of stereochemical purity on experimental outcomes.

Conclusion: A Mandate for Rigorous Validation

The evidence is unequivocal: the stereochemical purity of D-threo-C6-ceramide is not a trivial detail but a critical parameter that dictates its biological activity and the reliability of the research it underpins. Researchers, scientists, and drug development professionals must insist on and independently verify the stereochemical integrity of their ceramide reagents. The adoption of orthogonal analytical techniques, namely chiral chromatography and NMR spectroscopy, provides a robust, self-validating system to ensure the quality of these essential research tools. By adhering to these principles of scientific integrity, the research community can build a more accurate and reproducible understanding of the complex roles of ceramides in health and disease.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2883. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Separation of Stereoisomers.
  • Usta, J., Nickels, J. T., & Bielawska, A. (2021). C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma. Cancers, 13(2), 270. [Link]

  • Lísa, M., & Holčapek, M. (2015). Advances of supercritical fluid chromatography in lipid profiling. Trends in Analytical Chemistry, 70, 93-105. [Link]

  • Usta, J., Nickels, J. T., & Bielawska, A. (2021). C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma. Cancers, 13(2), 270. [Link]

  • Grand-Guillaume Perrenoud, A., Veuthey, J. L., & Guillarme, D. (2015). Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. Journal of Chromatography A, 1406, 294-302. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 171-181. [Link]

  • Venkataraman, K., & Futerman, A. H. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1530(2-3), 219-226. [Link]

  • Cekusa, D., & Wzorek, Z. (2016). Synthesis, NMR characterization and divergent biological actions of 2′-hydroxy-ceramide/dihydroceramide stereoisomers in MCF7 cells. Bioorganic & Medicinal Chemistry, 24(16), 3655-3665. [Link]

  • Vávrová, K., Kovačík, A., & Opálka, L. (2018). Effects of Ceramide and Dihydroceramide Stereochemistry at C-3 on the Phase Behavior and Permeability of Skin Lipid Membranes. Langmuir, 34(3), 1018-1027. [Link]

  • Meyer, S. G., & de Groot, H. (2003). Cycloserine and threo-dihydrosphingosine inhibit TNF-alpha-induced cytotoxicity: evidence for the importance of de novo ceramide synthesis in TNF-alpha signaling. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1643(1-3), 1-4. [Link]

Sources

Comparative Guide: N-Hexanoyl-D-threo-sphingosine vs. C2-Ceramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the investigation of sphingolipid signaling, the distinction between C2-Ceramide (specifically N-acetyl-D-erythro-sphingosine) and N-Hexanoyl-D-threo-sphingosine (a D-threo C6-ceramide analog) is not merely one of chain length—it is a fundamental question of stereospecificity.

  • C2-Ceramide (D-erythro): The biologically active, cell-permeable mimetic of endogenous ceramide. It potently activates protein phosphatase 2A (PP2A), inhibits AKT, and induces apoptosis.

  • N-Hexanoyl-D-threo-sphingosine (D-threo): Generally utilized as a negative control or stereochemical probe . Due to its unnatural threo configuration, it fails to activate classical ceramide-dependent apoptotic pathways (e.g., PP2A activation) but may exhibit distinct metabolic inhibition profiles.

Critical Insight: Researchers often erroneously substitute these compounds assuming chain length (C2 vs. C6) is the only variable. However, the erythro vs. threo configuration dictates the binding affinity to intracellular targets like CAPK (Ceramide-Activated Protein Kinase) and PP2A.

Physicochemical & Structural Comparison

The biological divergence stems from the spatial arrangement of the hydroxyl group at C-3 and the amino group at C-2 of the sphingoid base.

FeatureC2-Ceramide (D-erythro) N-Hexanoyl-D-threo-sphingosine
Common Name C2-CeramideD-threo-C6-Ceramide
Stereochemistry 2S, 3R (Natural configuration)2S, 3S (Unnatural threo configuration)
Chain Length N-Acetyl (2 carbons)N-Hexanoyl (6 carbons)
Cell Permeability High (Rapid uptake)High (Rapid uptake)
Primary Utility Apoptosis Inducer / Signaling AgonistNegative Control / Metabolic Probe
Solubility DMSO, Ethanol (up to 25 mM)DMSO, Ethanol (up to 20 mM)
Metabolic Fate Rapidly hydrolyzed to SphingosinePoor substrate for neutral ceramidase

Biological Efficacy Profile[1]

Apoptosis and Antiproliferation

The hallmark of D-erythro ceramides (like C2) is the induction of apoptosis. This occurs via the formation of ceramide-rich platforms in the membrane and the direct activation of PP2A.

  • C2-Ceramide: Induces chromatin condensation, DNA fragmentation, and PARP cleavage in a dose-dependent manner (typically 5–50 µM). It dephosphorylates Bcl-2 and AKT.

  • N-Hexanoyl-D-threo-sphingosine: Typically inactive in inducing apoptosis at physiological concentrations. It serves as a vital control to prove that the observed effects of C6-ceramide (D-erythro) are specific to the signaling motif and not due to non-specific lipotoxicity or detergent effects of short-chain lipids.

Enzyme Modulation (PP2A vs. GCS)
  • PP2A Activation: C2-Ceramide directly binds and activates PP2A. The threo configuration of N-Hexanoyl-D-threo-sphingosine sterically hinders this interaction, preventing the dephosphorylation of AKT.

  • Glucosylceramide Synthase (GCS): While D-threo-PDMP is a classic inhibitor of GCS, unsubstituted D-threo ceramides (like N-Hexanoyl-D-threo) show significantly reduced or negligible inhibitory capacity compared to their PDMP counterparts, further solidifying their role as negative controls in signaling studies.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways. Note how the erythro configuration engages the apoptotic machinery, while the threo configuration fails to engage PP2A.

Ceramide_Signaling C2 C2-Ceramide (D-erythro) PP2A PP2A (Phosphatase) C2->PP2A Activates Ceramidase Ceramidase (Metabolism) C2->Ceramidase Substrate Threo N-Hexanoyl-D-threo (D-threo-C6) Threo->PP2A No Binding (Steric Hindrance) Threo->Ceramidase Poor Substrate NoEffect NO EFFECT (Cell Survival) Threo->NoEffect Main Outcome AKT AKT/PKB (Survival Kinase) PP2A->AKT Dephosphorylates (Inhibits) Bcl2 Bcl-2 (Anti-apoptotic) PP2A->Bcl2 Dephosphorylates (Inactivates) Sphingosine Sphingosine Ceramidase->Sphingosine Hydrolysis Apoptosis APOPTOSIS (Cell Death) AKT->Apoptosis Loss of Inhibition Bcl2->Apoptosis Promotes

Figure 1: Divergent signaling pathways of Erythro vs. Threo ceramides.[1] C2-Ceramide activates PP2A leading to apoptosis, while the Threo isomer fails to engage this pathway.

Experimental Protocols

Preparation of Stock Solutions

Lipids are prone to aggregation. Proper solubilization is critical for reproducibility.

  • Solvent: Dissolve C2-Ceramide or N-Hexanoyl-D-threo-sphingosine in high-purity DMSO to a concentration of 10–25 mM .

    • Note: Ethanol can be used, but DMSO is preferred for stability.

  • Complexing (Optional but Recommended): For sensitive cell lines, complex the ceramide with BSA (Bovine Serum Albumin). Mix the lipid stock into a 2% fatty-acid-free BSA solution (in PBS) at 37°C with vortexing until clear. This mimics physiological transport.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Comparative Apoptosis Assay (Validation Protocol)

This protocol validates the stereospecificity of the apoptotic effect.

Materials:

  • Target Cells (e.g., HL-60, MCF-7, or Jurkat).

  • C2-Ceramide (Active).[2][1][3][4]

  • N-Hexanoyl-D-threo-sphingosine (Control).

  • MTT or CCK-8 Reagent.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment:

    • Group A (Vehicle): DMSO (<0.1% final).

    • Group B (Active): C2-Ceramide (Titration: 5, 10, 20, 50 µM).

    • Group C (Control): N-Hexanoyl-D-threo-sphingosine (Same concentrations as Group B).

  • Incubation: Incubate for 12–24 hours. Note: Ceramide effects are often rapid.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals and read absorbance at 570 nm.

  • Analysis:

    • Success Criteria: Group B should show a dose-dependent decrease in viability (IC50 ~10-20 µM). Group C should show minimal toxicity (viability >80-90% at equivalent doses).

References

  • Bielawska, A., et al. (1993). "Selectivity of ceramide-mediated biology.[1] Lack of activity of erythro-dihydroceramide."[1][5] Journal of Biological Chemistry.

  • Venkataraman, K., & Futerman, A. H. (2001). "Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions."[5] Biochimica et Biophysica Acta (BBA).

  • Obeid, L. M., et al. (1993). "Programmed cell death induced by ceramide."[1] Science. (Foundational text on C2-ceramide apoptosis).

  • Axios Research. "N-Hexanoyl-D-threo-Sphingosine Product Data." (Reference for chemical standards).

Sources

A Researcher's Guide to Stereospecific Ceramide Signaling: Confirming the Inert Nature of threo-Ceramide in Key Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cellular signaling and drug development, precision in experimental design is paramount. This guide provides an in-depth comparison of the biological activities of D-erythro-ceramide, the natural and bioactive stereoisomer, and its synthetic counterpart, L-threo-ceramide. By understanding the distinct roles of these isomers, scientists can employ L-threo-ceramide as a crucial negative control to validate the specificity of ceramide-mediated signaling events. This guide offers experimental evidence, detailed protocols, and visual aids to facilitate the design of robust and self-validating experiments.

The Central Role of D-erythro-Ceramide in Cellular Signaling

Ceramides are bioactive sphingolipids that act as critical second messengers in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammatory responses.[1][2] The biological activity of ceramide is intrinsically linked to its stereochemistry. The naturally occurring and biologically active isomer is D-erythro-ceramide.[3] This specific three-dimensional arrangement allows it to interact with downstream effector proteins and be recognized by enzymes in various metabolic pathways.

The central hypothesis to be explored in this guide is the general inertness of the L-threo diastereomer of ceramide in key signaling pathways, making it an ideal negative control for studies investigating ceramide-mediated effects.

Comparative Analysis of erythro- vs. threo-Ceramide Activity

The following sections detail the differential effects of D-erythro-ceramide and L-threo-ceramide in critical signaling pathways. The presented data is a synthesis of findings from multiple studies and highlights the importance of stereospecificity in ceramide signaling.

Apoptosis Induction and Caspase-3 Activation

Programmed cell death, or apoptosis, is a hallmark of ceramide signaling. D-erythro-ceramide accumulation triggers a cascade of events leading to the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[1][4]

While some studies using short-chain ceramide analogs have reported that both D-erythro- and L-erythro-C6-ceramides can induce apoptosis in certain cell lines like HL-60, the generation of endogenous long-chain ceramides, a key step in the apoptotic cascade, is specific to the D-erythro isomer.[5] This suggests that the apoptotic effects of some synthetic, short-chain threo-ceramides might occur through mechanisms distinct from the canonical ceramide signaling pathway. However, for long-chain ceramides, the D-erythro isomer is the potent inducer of apoptosis.

Table 1: Comparative Effects of Ceramide Isomers on Apoptosis

FeatureD-erythro-CeramideL-threo-CeramideKey Findings
Caspase-3 Activation Potent InducerGenerally InactiveD-erythro-ceramide leads to robust caspase-3 activation, a key marker of apoptosis.[1]
Apoptosis Induction Strong InducerWeak or Inactive (isomer and cell-type dependent)While some short-chain threo-isomers may show some activity, D-erythro-ceramide is the consistent and potent inducer of apoptosis.[5]
NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. The role of ceramide in NF-κB signaling is complex and can be cell-type dependent.[6][7] However, studies comparing the effects of ceramide stereoisomers have revealed a clear distinction in their ability to modulate this pathway. Specifically, in the context of cytokine signaling, the L-isomers of ceramide have been shown to be ineffective in modulating NF-κB-dependent gene expression, such as the production of interleukin-6 (IL-6).[8][9]

Table 2: Comparative Effects of Ceramide Isomers on NF-κB Signaling

FeatureD-erythro-CeramideL-threo-CeramideKey Findings
NF-κB Activation Can modulate (context-dependent)Generally InactiveStudies on IL-6 production show that L-isomers of ceramide are ineffective at inducing this NF-κB target gene.[8][9]
IL-6 Production Potent Inducer (with D-threo)InactiveThe stereochemistry at the C2 and C3 positions is critical for the induction of IL-6, with the L-isomers being inactive.[8][9]
Stress-Activated Protein Kinase (JNK) Pathway

The JNK pathway is a critical component of the cellular response to stress and is often linked to apoptosis. D-erythro-ceramide is a known activator of the JNK signaling cascade, leading to the phosphorylation of JNK and downstream targets.[10][11] While direct comparative studies with L-threo-ceramide on JNK phosphorylation are limited, the established role of D-erythro-ceramide as the bioactive isomer in stress signaling suggests that L-threo-ceramide would be inactive in this pathway.

Table 3: Comparative Effects of Ceramide Isomers on the JNK Pathway

FeatureD-erythro-CeramideL-threo-CeramideKey Findings
JNK Phosphorylation InducerExpected to be InactiveD-erythro-ceramide activates the JNK pathway, a key component of the cellular stress response.[10][11]
Protein Phosphatase 2A (PP2A) Activity

Protein phosphatase 2A (PP2A) is a major serine/threonine phosphatase that regulates a wide range of cellular processes. D-erythro-ceramide has been identified as a direct activator of PP2A.[12][13] In stark contrast, L-threo-C18-ceramide not only fails to activate PP2A but actively inhibits its function.[14] This opposing effect underscores the critical importance of ceramide stereochemistry in regulating the activity of this key enzyme.

Table 4: Comparative Effects of Ceramide Isomers on PP2A Activity

FeatureD-erythro-CeramideL-threo-CeramideKey Findings
PP2A Activity ActivatorInhibitorThe two isomers have opposing effects on the activity of this critical cellular phosphatase.[14]

Experimental Protocols

To facilitate the direct comparison of D-erythro- and L-threo-ceramide in your own experimental systems, detailed protocols for key assays are provided below.

Protocol 1: Preparation and Cellular Treatment with Ceramide Isomers

The poor aqueous solubility of long-chain ceramides necessitates a specific preparation method for cell culture experiments.

Materials:

  • D-erythro-Ceramide (e.g., C16:0)

  • L-threo-Ceramide (e.g., C16:0)

  • Ethanol (200 proof)

  • Dodecane

  • Sterile, serum-free cell culture medium

  • Water bath sonicator

Procedure:

  • Prepare a stock solution of the ceramide isomer in a 98:2 (v/v) solution of ethanol:dodecane.

  • Warm the sterile, serum-free cell culture medium to 37°C.

  • Add the desired volume of the ceramide stock solution to the pre-warmed medium while vortexing to ensure rapid dispersal. The final concentration of the ethanol:dodecane solvent in the medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.

  • Sonicate the ceramide-medium mixture in a water bath sonicator for 5-10 minutes to aid in the formation of a uniform suspension.

  • Immediately add the ceramide suspension to the cells.

  • Include a vehicle control in all experiments, consisting of the ethanol:dodecane solvent in medium at the same final concentration used for the ceramide treatments.

Protocol 2: Caspase-3 Activity Assay

This protocol allows for the quantitative measurement of caspase-3 activity, a key indicator of apoptosis.

Materials:

  • Cells treated with D-erythro-ceramide, L-threo-ceramide, or vehicle control.

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).

  • Cell lysis buffer.

  • Assay buffer.

  • Microplate reader.

Procedure:

  • After treatment, harvest the cells and wash them with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the substrate used.

  • Calculate the fold-change in caspase-3 activity relative to the vehicle-treated control.

Protocol 3: NF-κB Activation Assay (Western Blot for IκBα Degradation)

Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This can be monitored by Western blotting.

Materials:

  • Cells treated with D-erythro-ceramide, L-threo-ceramide, or vehicle control. A positive control such as TNF-α should also be included.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibody against IκBα.

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Following treatment, lyse the cells in RIPA buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizing the Logic: Experimental Workflow and Signaling Pathways

To further clarify the experimental design and the underlying signaling pathways, the following diagrams are provided.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays D-erythro-Ceramide D-erythro-Ceramide Caspase-3 Assay Caspase-3 Assay D-erythro-Ceramide->Caspase-3 Assay NF-kB Assay NF-kB Assay D-erythro-Ceramide->NF-kB Assay JNK Assay JNK Assay D-erythro-Ceramide->JNK Assay PP2A Assay PP2A Assay D-erythro-Ceramide->PP2A Assay L-threo-Ceramide L-threo-Ceramide L-threo-Ceramide->Caspase-3 Assay L-threo-Ceramide->NF-kB Assay L-threo-Ceramide->JNK Assay L-threo-Ceramide->PP2A Assay Vehicle Control Vehicle Control Vehicle Control->Caspase-3 Assay Vehicle Control->NF-kB Assay Vehicle Control->JNK Assay Vehicle Control->PP2A Assay

Caption: Experimental workflow for comparing ceramide isomers.

ceramide_signaling cluster_erythro D-erythro-Ceramide cluster_threo L-threo-Ceramide Erythro_Cer D-erythro-Ceramide Caspase_Activation Caspase Activation Erythro_Cer->Caspase_Activation JNK_Activation JNK Activation Erythro_Cer->JNK_Activation PP2A_Activation PP2A Activation Erythro_Cer->PP2A_Activation NFkB_Modulation NF-kB Modulation Erythro_Cer->NFkB_Modulation Apoptosis Apoptosis Caspase_Activation->Apoptosis JNK_Activation->Apoptosis Threo_Cer L-threo-Ceramide Blocked_Caspase No Caspase Activation Threo_Cer->Blocked_Caspase Blocked_JNK No JNK Activation Threo_Cer->Blocked_JNK PP2A_Inhibition PP2A Inhibition Threo_Cer->PP2A_Inhibition No_NFkB_Modulation No NF-kB Modulation Threo_Cer->No_NFkB_Modulation No_Apoptosis No_Apoptosis Blocked_Caspase->No_Apoptosis Blocked_JNK->No_Apoptosis

Caption: Differential signaling of ceramide isomers.

Conclusion

The evidence strongly supports the use of L-threo-ceramide as a negative control to confirm the specificity of D-erythro-ceramide-mediated signaling events. While some exceptions may exist for certain short-chain analogs in specific cell types, the general inertness of L-threo-ceramide in key pathways such as apoptosis induction, NF-κB modulation, and JNK activation makes it an indispensable tool for rigorous scientific inquiry. By incorporating this crucial control, researchers can enhance the trustworthiness and validity of their findings, contributing to a more accurate understanding of the complex role of ceramide in cellular physiology and pathology.

References

  • Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • NF-κB pathway play a role in SCD1 deficiency-induced ceramide de novo synthesis. (2021). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Ceramide induces interleukin 6 gene expression in human fibroblasts. (1995). PubMed. Retrieved February 3, 2026, from [Link]

  • Treatment with c2-ceramide induces an increase of JNK phosphorylation... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Ceramide from sphingomyelin hydrolysis induces neuronal differentiation, whereas de novo ceramide synthesis and sphingomyelin hydrolysis initiate apoptosis after NGF withdrawal in PC12 Cells. (2022). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Ceramide activates heterotrimeric protein phosphatase 2A. (1993). PubMed. Retrieved February 3, 2026, from [Link]

  • Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Protein tyrosine kinase p56lck is required for ceramide-induced but not tumor necrosis factor-induced activation of NF-kappa B, AP-1, JNK, and apoptosis. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Increased ceramide content and NFκB signaling may contribute to the attenuation of anabolic signaling after resistance exercise in aged males. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Biochemical Mechanisms of the Generation of Endogenous Long Chain Ceramide in Response to Exogenous Short Chain Ceramide in the A549. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]

  • Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. (2001). PubMed. Retrieved February 3, 2026, from [Link]

  • Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Ceramide in the Molecular Mechanisms of neuronal Cell Death. The Role of Sphingosine-1-Phosphate. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Dissociation of endogenous cellular ceramide from NF-kappa B activation. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Ceramide induces interleukin 6 gene expression in human fibroblasts. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography. (2019). Periodica Polytechnica. Retrieved February 3, 2026, from [Link]

  • Adipocyte Ceramides—The Nexus of Inflammation and Metabolic Disease. (n.d.). Frontiers. Retrieved February 3, 2026, from [Link]

  • Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid. (1999). PubMed. Retrieved February 3, 2026, from [Link]

  • Ceramide-activated protein phosphatase. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. (2018). PNAS. Retrieved February 3, 2026, from [Link]

  • Effect of ceramide on interleukin-6 synthesis in osteoblast-like cells. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • (PDF) Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo. (2020). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Differential involvement of ceramide in TNFalpha-mediated activation of NF-kappaB in primary human keratinocytes and HaCaT keratinocytes. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • CERT-Dependent Ceramide Transport, A Crucial Process in Cells. (n.d.). Retrieved February 3, 2026, from [Link]

  • A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. (2022). Retrieved February 3, 2026, from [Link]

Sources

A Researcher's Guide to N-Hexanoyl-D-threo-sphingosine: A Comparative Analysis for Lipidomics Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the selection of appropriate standards and internal controls is paramount for accurate and reproducible results. This guide provides a comprehensive technical overview of N-Hexanoyl-D-threo-sphingosine (C6-D-threo-Ceramide), a synthetic short-chain ceramide, and compares its performance with key alternatives. By delving into its physicochemical properties, analytical behavior, and biological activity, this document aims to equip you with the necessary data to make informed decisions for your experimental designs.

Introduction to N-Hexanoyl-D-threo-sphingosine and its Significance in Lipidomics

N-Hexanoyl-D-threo-sphingosine is a synthetic, cell-permeable analog of natural ceramides.[1] Ceramides, a class of sphingolipids, are critical bioactive molecules involved in a myriad of cellular processes, including cell signaling, differentiation, proliferation, and apoptosis.[2][3] The inherent complexity of the cellular lipidome, with its vast array of structurally similar lipid species, necessitates the use of well-characterized standards for accurate quantification and identification.[4][5][6] Short-chain ceramides, like the C6 analog, offer advantages in terms of solubility and cell permeability, making them valuable tools for studying ceramide metabolism and signaling pathways.[7]

The stereochemistry of the sphingoid base is a critical determinant of its biological activity and metabolic fate. While the D-erythro isomer is the naturally occurring and most studied form, the D-threo isomer serves as an important, metabolically inactive control in many experimental settings.[1] Understanding the distinct properties of N-Hexanoyl-D-threo-sphingosine is therefore essential for its proper application in research.

Physicochemical Properties: A Foundation for Experimental Design

A thorough understanding of the physical and chemical characteristics of a standard is fundamental to its effective use. The table below summarizes the key properties of N-Hexanoyl-D-threo-sphingosine.

PropertyValueSource
Molecular Formula C₂₄H₄₇NO₃[8]
Molecular Weight 397.64 g/mol [8]
CAS Number 189894-79-9[8]
Physical State Solid
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO.[9]
Storage Temperature -20°C[9]
Stability Stock solutions are stable for up to 2 months at -20°C.[9] Extensive thermal (20-60°C) and pH (4-9) stability testing of liposomal formulations of a similar short-chain ceramide showed no significant changes for up to 70 days at 4°C.[10]

Causality in Experimental Choices: The choice of solvent for reconstituting and diluting N-Hexanoyl-D-threo-sphingosine is critical. Its lipophilic nature dictates the use of organic solvents. For cell-based assays, it is crucial to use a solvent that is miscible with the culture medium and non-toxic at the final concentration. Dimethyl sulfoxide (DMSO) is a common choice, but its concentration should be carefully controlled to avoid off-target effects. The stability of the compound in aqueous solutions, such as cell culture media, should also be considered, as precipitation can occur, affecting its bioavailability.[11]

Comparative Analysis with Stereoisomers and Analogs

The utility of N-Hexanoyl-D-threo-sphingosine as a research tool is best understood in the context of its stereoisomers and other relevant analogs.

Stereoisomers: D-erythro and L-threo Forms

The primary comparators for N-Hexanoyl-D-threo-sphingosine are its stereoisomers:

  • N-Hexanoyl-D-erythro-sphingosine (C6-D-erythro-Ceramide): This is the synthetic analog of the naturally occurring ceramide. It is metabolically active and can be converted to other sphingolipids, such as sphingomyelin and glucosylceramide.[7] It is widely used to mimic the effects of endogenous ceramides and to study their signaling pathways.

  • N-Hexanoyl-L-threo-sphingosine (C6-L-threo-Ceramide): This isomer is also not naturally occurring. Studies have shown that L-threo-sphinganine can be acylated to form L-threo-dihydroceramide, which can then be metabolized to L-threo-sphingomyelin, but not glucosylceramide.[7]

Key Differences in Biological Activity: The stereochemistry at the C2 and C3 positions of the sphingoid backbone dramatically influences biological activity. N-Hexanoyl-D-threo-sphingosine is considered metabolically inactive and is not a substrate for ceramide glucosyltransferase.[1] This makes it an excellent negative control in experiments where the metabolic conversion of the D-erythro form could confound the results. For instance, when studying the direct physical effects of ceramide on membrane properties, using the D-threo isomer can help to isolate these effects from downstream signaling events initiated by metabolic products.

Deuterated and Fluorescently Labeled Analogs

For applications requiring sensitive detection and quantification, particularly in mass spectrometry and microscopy, labeled analogs are indispensable.

  • Deuterated N-Hexanoyl-sphingosines: These are stable isotope-labeled internal standards used for accurate quantification in mass spectrometry-based lipidomics. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties or chromatographic behavior, allowing it to be distinguished from the endogenous, unlabeled analyte.

  • Fluorescently Labeled N-Hexanoyl-sphingosines (e.g., NBD-C6-Ceramide): These analogs contain a fluorescent tag, such as nitrobenzoxadiazole (NBD), which allows for their visualization in cells and tissues using fluorescence microscopy.[12][13] They are valuable tools for studying the subcellular localization and trafficking of ceramides. It is important to note that the bulky fluorescent tag can potentially alter the biological activity and metabolism of the ceramide analog.

Comparative Performance:

Analog TypePrimary ApplicationAdvantagesConsiderations
N-Hexanoyl-D-threo-sphingosine Negative control, membrane biophysics studiesMetabolically inactive, isolates physical effectsNot a direct mimic of natural ceramide signaling
N-Hexanoyl-D-erythro-sphingosine Mimicking endogenous ceramide signalingMetabolically active, participates in signaling pathwaysMetabolic conversion can complicate interpretation
Deuterated Analogs Internal standards for mass spectrometryHigh accuracy and precision in quantificationNot suitable for biological activity studies
Fluorescently Labeled Analogs Cellular imaging and trafficking studiesVisualization of subcellular localizationFluorescent tag may alter biological properties

Analytical Methodologies: A Guide to LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern lipidomics, offering high sensitivity and specificity for the analysis of complex lipid mixtures.[4][5][6][14][15]

General Principles of Ceramide Analysis by LC-MS/MS

The analysis of ceramides by LC-MS/MS typically involves the following steps:

  • Lipid Extraction: Lipids are extracted from the biological matrix using organic solvents, often employing methods like the Folch or Bligh-Dyer procedures.

  • Chromatographic Separation: The extracted lipids are separated using liquid chromatography, most commonly reversed-phase chromatography, which separates lipids based on their hydrophobicity.[14]

  • Ionization: The separated lipids are ionized, typically using electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometric Detection: The ionized lipids are detected using a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for targeted quantification.[3][14]

Fragmentation Patterns of N-Hexanoyl-sphingosines

In positive ion mode ESI-MS/MS, ceramides typically fragment to produce a characteristic product ion corresponding to the sphingoid base. For ceramides with a d18:1 sphingosine backbone, a prominent fragment ion is observed at m/z 264.3.[16][17] This fragment arises from the loss of the N-acyl chain and water. The precursor ion for N-Hexanoyl-D-threo-sphingosine is [M+H]⁺ at m/z 398.4.

Workflow for LC-MS/MS Analysis of Short-Chain Ceramides

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution lc LC Separation (Reversed-Phase) reconstitution->lc esi Electrospray Ionization (Positive Mode) lc->esi ms Tandem Mass Spectrometry (MRM Mode) esi->ms integration Peak Integration ms->integration quantification Quantification using Internal Standard integration->quantification G cluster_stimuli External Stimuli cluster_synthesis Ceramide Synthesis cluster_effects Cellular Effects stress Stress Signals (e.g., UV, cytokines) sm_hydrolysis Sphingomyelin Hydrolysis stress->sm_hydrolysis denovo De Novo Synthesis ceramide Ceramide (D-erythro) denovo->ceramide sm_hydrolysis->ceramide salvage Salvage Pathway salvage->ceramide apoptosis Apoptosis ceramide->apoptosis cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest senescence Senescence ceramide->senescence

Sources

NMR Spectral Data for N-Hexanoyl-D-threo-sphingosine Verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

Objective: To provide a definitive, self-validating NMR protocol for the structural verification of N-Hexanoyl-D-threo-sphingosine (C6-D-threo-Ceramide) and its differentiation from the naturally occurring D-erythro isomer.

The Challenge: Commercial ceramide standards often contain isomeric impurities. The biological activity of ceramides is strictly stereospecific; D-erythro ceramides are pro-apoptotic and signaling-active, whereas D-threo isomers often exhibit distinct or null activities in specific pathways. Distinguishing these diastereomers requires precise analysis of the vicinal coupling constants (


) between the C2-amine and C3-hydroxyl protons, which differ significantly due to intramolecular hydrogen bonding patterns.

The Solution: This guide utilizes 1H NMR spectroscopy as the primary validation tool. By exploiting the Karplus relationship in the rigid sphingoid backbone, researchers can unambiguously assign stereochemistry without destructive derivatization.

Comparative NMR Analysis: Threo vs. Erythro[1][2][3][4]

The core distinction lies in the scalar coupling (


) and chemical shift (

) of the methine protons at positions C-2 and C-3 .
Table 1: Diagnostic 1H NMR Signals (500 MHz, CDCl₃)
Proton PositionSignal IdentityD-threo-C6-Ceramide (Target)D-erythro-C6-Ceramide (Natural)Differentiation Logic
H-4 / H-5 Vinyl Protons

5.40 – 5.80 (m)

5.40 – 5.80 (m)

Hz
confirms trans (

) alkene geometry for both.
H-3 CH-OH

4.20 – 4.35

4.05 – 4.15
Threo H-3 is typically deshielded relative to erythro.
H-2 CH-NH

3.85 – 3.95

3.90 – 4.00
Subtle shift; rely on coupling constants.

Vicinal Coupling

Hz
(Large)

Hz
(Small)
CRITICAL CHECK. Erythro adopts a gauche conformation stabilized by H-bonds, reducing

. Threo adopts an anti-like conformation, increasing

.
H-1a, H-1b CH₂-OH

3.70 – 3.90 (m)

3.65 – 3.95 (m)
Often overlapping; use HSQC for resolution if needed.
NH Amide Proton

6.0 – 6.3 (d)

6.2 – 6.5 (d)
Exchangeable; shift varies with concentration/temperature.

Note on Solvent Effects: Data above is for Chloroform-d (CDCl₃) . In Methanol-d₄ (CD₃OD) , hydroxyl protons exchange (disappear), and chemical shifts may migrate, but the relative magnitude of


 (threo > erythro) generally holds for acyclic 1,2-amino alcohols.

Experimental Protocol: Self-Validating Verification Workflow

This protocol is designed to be self-validating : if the criteria in Step 3 are not met, the sample identity is suspect.

Phase 1: Sample Preparation
  • Mass: Weigh 2–5 mg of the N-Hexanoyl-D-threo-sphingosine sample.

  • Solvent: Dissolve in 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Tip: If peaks are broad due to aggregation, add 10-20 µL of CD₃OD to break hydrogen bond networks, though this will eliminate OH couplings.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Phase 2: Acquisition Parameters (500 MHz+)
  • Pulse Sequence: Standard 1H ZG30.

  • Scans (NS): 64 (minimum) to ensure clear observation of minor isomeric impurities.

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of vinyl protons).

  • Temperature: 298 K (25°C).

Phase 3: Data Analysis & Decision Logic

Step A: Verify Backbone Integrity

  • Locate the vinyl region (5.4–5.8 ppm).

  • Confirm a doublet of triplets (dt) or multiplet with a large coupling constant

    
     Hz .
    
  • Validation: If

    
     Hz, the alkene is cis (Z), indicating a synthesis failure (e.g., failed Wittig reaction control).
    

Step B: Verify Acyl Chain

  • Locate the terminal methyl triplet at

    
     0.88 ppm (
    
    
    
    Hz).
  • Integrate the methylene envelope (

    
     1.2–1.4 ppm). For C6-ceramide, this should correspond to the combined chain length (Sphingosine C18 + Hexanoyl C6).
    
  • Locate the

    
    -methylene triplet (
    
    
    
    2.22 ppm,
    
    
    Hz) characteristic of the hexanoyl amide linkage.

Step C: Stereochemical Assignment (The "Gold Standard")

  • Focus on the H-3 signal (approx 4.2–4.3 ppm).

  • Measure the coupling constant to H-2 (

    
    ).
    
  • Decision Rule:

    • IF

      
       Hz 
      
      
      
      D-threo (Confirmed).
    • IF

      
       Hz 
      
      
      
      D-erythro (Reject Sample).

Visualization: Stereochemical Verification Logic

The following diagram illustrates the logical flow for verifying the product using NMR data.

NMR_Verification Start Start: 1H NMR Spectrum (CDCl3) VinylCheck Check Vinyl Region (5.4-5.8 ppm) Measure J(4,5) Start->VinylCheck IsTrans Is J ≈ 15.4 Hz? VinylCheck->IsTrans RejectCis REJECT: Cis-isomer contaminant IsTrans->RejectCis No (J ~ 10 Hz) CheckH3 Analyze H-3 Signal (~4.2 ppm) Measure J(2,3) IsTrans->CheckH3 Yes (Trans) J_Value Value of J(2,3)? CheckH3->J_Value Threo J > 6.0 Hz VERIFIED: D-threo-C6-Ceramide J_Value->Threo > 6.0 Hz Erythro J < 5.0 Hz REJECT: D-erythro-C6-Ceramide J_Value->Erythro < 5.0 Hz

Figure 1: Decision tree for the stereochemical assignment of C6-Ceramide isomers via 1H NMR.

References

  • Venkataraman, K., & Futerman, A. H. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1530(2-3), 219-226. Available at: [Link]

  • Yamamoto, T., et al. (2000). Stereoselective synthesis of sphingosine stereoisomers and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for J-value empirical rules in sphingoid bases).
  • Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate.[1] Forensic Toxicology. Available at: [Link] (Demonstrates general NMR applicability for threo/erythro differentiation).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Hexanoyl-D-threo-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of N-Hexanoyl-D-threo-sphingosine (also known as C6 Ceramide). As a bioactive lipid used in critical research applications, its handling and disposal demand a thorough understanding of its properties and associated best practices to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and established safety protocols.

While N-Hexanoyl-D-threo-sphingosine is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is prudent to treat it as potentially hazardous until a complete toxicological profile is established.[1] The fundamental principle of chemical safety dictates that all chemicals, particularly bioactive compounds, should be handled with care to minimize exposure.

Core Principles of Disposal

The proper disposal of N-Hexanoyl-D-threo-sphingosine is governed by the principles of waste minimization, containment, and adherence to regulatory guidelines. The primary objective is to prevent its release into the environment, where its effects are not well-characterized.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a critical barrier against potential exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from dust or splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]

Disposal Procedures: A Step-by-Step Guide

The disposal strategy for N-Hexanoyl-D-threo-sphingosine depends on its physical state: solid (unused product) or liquid (solutions).

Part 1: Disposal of Solid N-Hexanoyl-D-threo-sphingosine

Unused or expired solid N-Hexanoyl-D-threo-sphingosine must be disposed of as chemical waste.

Step 1: Segregation and Containment

  • Carefully sweep up the solid material, avoiding the creation of dust.[2]

  • Place the collected solid into a clearly labeled, sealable container designated for chemical waste.

Step 2: Labeling

  • The waste container must be labeled with the full chemical name: "N-Hexanoyl-D-threo-sphingosine".

  • Include any other relevant hazard information as per your institution's guidelines.

Step 3: Storage and Collection

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Part 2: Disposal of Liquid Waste Containing N-Hexanoyl-D-threo-sphingosine

Solutions containing N-Hexanoyl-D-threo-sphingosine, such as those prepared in solvents like DMSO or ethanol, require careful handling. Under no circumstances should these solutions be poured down the drain. [3]

Step 1: Collection

  • Collect all liquid waste containing the compound in a dedicated, sealed, and leak-proof container.

Step 2: Labeling

  • Label the container clearly with "Waste N-Hexanoyl-D-threo-sphingosine" and list all solvents present in the solution.

Step 3: Storage and Disposal

  • Store the waste container in a designated area for hazardous liquid waste.

  • Follow your institution's procedures for the disposal of chemical waste, which typically involves collection by the EHS department.

Part 3: Disposal of Contaminated Labware

Disposable items that have come into contact with N-Hexanoyl-D-threo-sphingosine, such as pipette tips, tubes, and gloves, must be treated as contaminated waste.[3]

Step 1: Collection

  • Place all contaminated disposable items into a designated, labeled hazardous waste container.[3]

Step 2: Disposal

  • This container should be sealed and disposed of through your institution's chemical waste management stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-Hexanoyl-D-threo-sphingosine.

DisposalWorkflow start Start: Disposal of N-Hexanoyl-D-threo-sphingosine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid (Unused/Expired) waste_type->solid_waste Solid liquid_waste Liquid (Solutions) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware collect_solid Sweep and Collect Solid (Avoid Dust Formation) solid_waste->collect_solid collect_liquid Collect in Sealed Waste Container liquid_waste->collect_liquid collect_labware Place in Labeled Hazardous Waste Container contaminated_labware->collect_labware label_solid Label Container: 'Waste N-Hexanoyl-D-threo-sphingosine' collect_solid->label_solid label_liquid Label Container with Chemical Name and Solvents collect_liquid->label_liquid label_labware Label as Contaminated Waste collect_labware->label_labware store_waste Store in Designated Hazardous Waste Area label_solid->store_waste label_liquid->store_waste label_labware->store_waste ehs_pickup Arrange for EHS Pickup and Disposal store_waste->ehs_pickup

Caption: Disposal workflow for N-Hexanoyl-D-threo-sphingosine.

Trustworthiness and Self-Validation

Adherence to these protocols establishes a self-validating system of safety. By treating the compound with a level of caution appropriate for a bioactive substance and following established chemical waste disposal procedures, laboratories can ensure they are meeting their safety and environmental responsibilities. Always consult your institution's specific Safety Data Sheets (SDS) and waste disposal guidelines, as they may contain additional or superseding information.[4]

References

  • N-[26-oleoyloxy(d9) hexacosanoyl]-D- erythro-sphingosine - SDS Management Software . SDS Manager. Available at: [Link]

Sources

Personal protective equipment for handling N-Hexanoyl-D-threo-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioactive Paradox

From the Desk of the Senior Application Scientist

When handling N-Hexanoyl-D-threo-sphingosine (C6-Ceramide), researchers often encounter a dangerous paradox. The Safety Data Sheet (SDS) may classify the neat solid as "Non-Hazardous" or a mild "Irritant" because it lacks acute systemic toxicity (like cyanide) or flammability.

Do not be complacent. This compound is a potent bioactive lipid, specifically engineered to be cell-permeable. It is an apoptosis inducer and a signaling modulator. If it can trigger programmed cell death in your culture dish, it can do the same to your epithelial cells if absorbed.

The Critical Risk: The danger is rarely the lipid itself, but the Solvent-Vector Effect . You will likely dissolve this in DMSO or Ethanol.[1] DMSO is a permeation enhancer that can carry the dissolved ceramide directly through your skin and nitrile gloves, delivering a bioactive payload into your systemic circulation.

This guide prioritizes Barrier Integrity and Solvent Compatibility to ensure your safety and experimental success.

Hazard Dynamics & PPE Selection

The selection of Personal Protective Equipment (PPE) is dictated by the state of matter and the solvent system used.

The Carrier Effect
  • Solid State: Risk is inhalation of dust (bioactive particulate).

  • DMSO Solution: High risk. DMSO permeates standard nitrile gloves in <10 minutes, carrying the lipid with it.

  • Chloroform/Methanol: High risk. Chloroform degrades nitrile rapidly.

PPE Specification Matrix
ComponentSolid Handling (Weighing)Solution: DMSO / EthanolSolution: Chloroform / Methanol
Respiratory N95 or P100 mask (if outside hood). Ideally, handle inside a Fume Hood.[1]Fume Hood (Required).[1]Fume Hood (Mandatory).[1]
Eye Protection Safety Glasses with side shields.Safety Glasses. Splash Goggles if vortexing.Chemical Splash Goggles.[2]
Hand Protection Single Nitrile Exam Gloves (4-5 mil).Double Gloving Required. Inner: Nitrile.Outer: Nitrile (Change immediately upon splash).Laminate / Viton or Double Nitrile (Change immediately upon contact).
Body Defense Standard Lab Coat (Buttoned).Lab Coat + Polyethylene Apron (recommended for high volumes).Lab Coat + Chemical Apron.

Operational Protocol: Solubilization & Handling

Objective: solubilize N-Hexanoyl-D-threo-sphingosine without generating aerosols or allowing solvent contact.

Step 1: The "Static-Free" Weighing (Solid)

Sphingolipids are waxy and prone to static charge, causing them to "jump" or cling to spatulas.

  • Environment: Place balance inside a chemical fume hood.

  • Anti-Static: Use an ionizing bar or wipe the spatula with an anti-static cloth before touching the powder.

  • Transfer: Weigh directly into a glass vial (amber preferred for long-term storage). Avoid weighing paper; the lipid will stick, leading to yield loss.

  • Seal: Cap the vial immediately after weighing.

Step 2: The Solvent Vector (Solubilization)

Target Concentration: Typically 1–10 mM stock.

Protocol for DMSO Solubilization:

  • Double Glove: Put on two pairs of nitrile gloves.

  • Add Solvent: Add DMSO to the glass vial. Never use polystyrene plastics with DMSO.

  • Vortexing:

    • Ensure the cap is TIGHT.

    • Vortex in short bursts (5 seconds).

    • Expert Tip: If the lipid adheres to the glass walls, warm the vial in a 37°C water bath for 2 minutes, then sonicate for 30 seconds. This ensures a true solution, not a suspension.

  • Inspection: Hold against light. The solution must be crystal clear. Cloudiness indicates incomplete solubilization, which will skew your IC50 data.

Step 3: Application (Cell Culture)
  • Dilution: Premix the stock into warm media before adding to cells to prevent precipitation shock.

  • Waste Segregation: Any tip or tube that touched the DMSO/Lipid mix is now Hazardous Chemical Waste , not bio-waste.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making workflow for safe handling based on the solvent system.

SafeHandling Start START: Handling N-Hexanoyl-D-threo-sphingosine StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Liquid SOLUTION (Liquid) StateCheck->Liquid SolidPPE PPE: Single Nitrile Gloves + N95 Mask or Fume Hood (Prevent Inhalation) Solid->SolidPPE SolventCheck Identify Solvent Liquid->SolventCheck DMSO DMSO / Ethanol SolventCheck->DMSO Chloroform Chloroform / Methanol SolventCheck->Chloroform DMSOPPE PPE: DOUBLE Nitrile Gloves Change outer glove immediately on splash. Risk: Rapid Skin Permeation DMSO->DMSOPPE Permeation Risk ChlorPPE PPE: Viton or Laminate Gloves Standard Nitrile degrades in <1 min. Work in Fume Hood ONLY Chloroform->ChlorPPE Degradation Risk

Caption: Decision logic for PPE selection based on solvent compatibility. Note the distinction between permeation risk (DMSO) and degradation risk (Chloroform).

Disposal & Environmental Compliance

Do not dispose of sphingolipids down the drain.[1] While biodegradable, the solvents (DMSO/Chloroform) and the bioactive nature require controlled destruction.

  • Solid Waste: Contaminated gloves, paper towels, and pipette tips must be placed in a Solid Chemical Waste container (often yellow bag/bin depending on facility).

  • Liquid Waste:

    • Halogenated: If Chloroform was used.[2][3]

    • Non-Halogenated: If DMSO/Ethanol was used.

    • Note: Do not mix these streams unless your facility explicitly allows it.

  • Empty Vials: Triple rinse with ethanol. Collect the rinse in liquid waste. Deface the label and dispose of the glass in the "Glass/Sharps" bin.

References

  • Kimberly-Clark Professional. (2023). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.